Technical Documentation Center

4-(1,3-Dithiolan-2-yl)phenyl 3-nitrobenzenecarboxylate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-(1,3-Dithiolan-2-yl)phenyl 3-nitrobenzenecarboxylate
  • CAS: 298215-51-7

Core Science & Biosynthesis

Foundational

Synthesis and Characterization of 4-(1,3-Dithiolan-2-yl)phenyl 3-nitrobenzenecarboxylate: A Technical Guide

Executive Summary The rational design and synthesis of functionalized small molecules are foundational to drug discovery and materials science. This whitepaper provides a comprehensive, self-validating technical guide fo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design and synthesis of functionalized small molecules are foundational to drug discovery and materials science. This whitepaper provides a comprehensive, self-validating technical guide for the synthesis of 4-(1,3-Dithiolan-2-yl)phenyl 3-nitrobenzenecarboxylate . This target molecule integrates a 1,3-dithiolane ring—a robust protecting group and lipophilic pharmacophore—with a 3-nitrobenzoate ester linkage, which enhances crystalline stability and serves as a versatile handle for subsequent derivatization.

Retrosynthetic Strategy and Design Rationale

The assembly of the target compound relies on a highly efficient, convergent two-step sequence. The retrosynthetic disconnection occurs at two primary loci: the ester linkage and the dithioacetal.

  • Thioacetalization: The synthesis begins with the chemoselective protection of the aldehyde group of 4-hydroxybenzaldehyde using 1,2-ethanedithiol to form the intermediate 4-(1,3-dithiolan-2-yl)phenol.

  • Esterification: The target molecule is finalized via nucleophilic acyl substitution, coupling the phenolic hydroxyl of the intermediate with 3-nitrobenzoyl chloride.

Retrosynthesis A 4-(1,3-Dithiolan-2-yl)phenyl 3-nitrobenzenecarboxylate (Target Molecule) B 4-(1,3-Dithiolan-2-yl)phenol (Intermediate) A->B Retrosynthetic Ester Cleavage C 3-Nitrobenzoyl Chloride (Acylating Agent) A->C Retrosynthetic Ester Cleavage D 4-Hydroxybenzaldehyde (Starting Material) B->D Dithioacetal Cleavage E 1,2-Ethanedithiol (Protecting Group) B->E Dithioacetal Cleavage

Retrosynthetic analysis of 4-(1,3-Dithiolan-2-yl)phenyl 3-nitrobenzenecarboxylate.

Step 1: Dithioacetalization of 4-Hydroxybenzaldehyde

Mechanistic Rationale

The formation of 1,3-dithiolanes from aldehydes is a thermodynamically favorable process driven by the high nucleophilicity of thiols and the entropic stability of the resulting five-membered ring. Lewis acids or Brønsted acids are typically employed to activate the carbonyl carbon, lowering the activation energy for nucleophilic attack (1)[1]. According to established protocols for the chemoselective protection of aldehydes, 1,2-ethanedithiol reacts rapidly with benzaldehyde derivatives in the presence of acid catalysts, yielding the corresponding dithiolanes with high conversion rates (2)[2].

Experimental Protocol

Self-Validation Checkpoint: The progress of this reaction must be monitored via Thin Layer Chromatography (TLC). The highly polar, UV-active starting material (4-hydroxybenzaldehyde) will disappear, replaced by a less polar spot corresponding to the dithiolane product.

  • Initiation: In an oven-dried round-bottom flask, dissolve 4-hydroxybenzaldehyde (1.0 equiv, 10 mmol) in 30 mL of anhydrous dichloromethane (DCM). Purge the system with nitrogen ( N2​ ) to prevent the oxidative dimerization of the dithiol reagent into disulfides.

  • Addition: Inject 1,2-ethanedithiol (1.2 equiv, 12 mmol) via a syringe.

  • Catalysis: Cool the mixture to 0 °C. Dropwise add Boron trifluoride diethyl etherate ( BF3​⋅OEt2​ ) (0.1 equiv, 1 mmol). The Lewis acid coordinates to the carbonyl oxygen, drastically enhancing its electrophilicity.

  • Propagation: Remove the ice bath and stir the mixture at room temperature for 4–6 hours.

  • Quenching & Extraction: Quench the reaction with 20 mL of saturated aqueous NaHCO3​ to safely neutralize the Lewis acid catalyst (3)[3]. Extract the aqueous layer with DCM (2 × 20 mL).

  • Purification: Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify via flash column chromatography (Hexanes/Ethyl Acetate, 4:1) to afford 4-(1,3-dithiolan-2-yl)phenol as a white solid.

Step 2: Esterification with 3-Nitrobenzoyl Chloride

Mechanistic Rationale

The esterification of the sterically unhindered phenol with an acyl chloride proceeds via a nucleophilic acyl substitution pathway. The addition of a non-nucleophilic base, such as triethylamine ( Et3​N ), deprotonates the phenol to generate a highly nucleophilic phenoxide ion and neutralizes the HCl byproduct. The strong electron-withdrawing nature of the nitro group on 3-nitrobenzoyl chloride increases the electrophilicity of the acyl carbon, facilitating rapid attack (4)[4]. Furthermore, 4-Dimethylaminopyridine (DMAP) is utilized as an acyl transfer catalyst, forming a highly reactive N -acylpyridinium intermediate.

Workflow N1 Dissolve Intermediate in dry DCM N2 Add Et3N & DMAP N1->N2 N3 Cool to 0 °C (Ice Bath) N2->N3 N4 Dropwise Addition: 3-Nitrobenzoyl Chloride N3->N4 N5 Stir at RT for 3 hours N4->N5 N6 Aqueous Quench & Extraction N5->N6 N7 Recrystallization (Pure Product) N6->N7

Step-by-step workflow for the esterification and purification process.

Experimental Protocol

Self-Validation Checkpoint: Successful acylation will result in a significant shift in the IR spectrum, specifically the emergence of a strong C=O ester stretch at ~1745 cm−1 and the disappearance of the broad phenolic O−H stretch.

  • Preparation: Dissolve 4-(1,3-dithiolan-2-yl)phenol (1.0 equiv, 5.0 mmol) in 25 mL of anhydrous DCM. Add Et3​N (2.0 equiv, 10.0 mmol) and a catalytic amount of DMAP (0.1 equiv, 0.5 mmol).

  • Acylation: Cool the reaction flask to 0 °C using an ice bath. Slowly add 3-nitrobenzoyl chloride (1.1 equiv, 5.5 mmol) dissolved in 5 mL of DCM dropwise over 15 minutes. Similar acylation procedures using nitrobenzoyl chlorides have demonstrated exceptional yields when conducted in non-polar or slightly polar aprotic solvents under strict temperature control (5)[5].

  • Maturation: Allow the reaction to warm to room temperature and stir for 3 hours.

  • Work-up: Dilute the mixture with additional DCM (20 mL) and wash sequentially with 1M HCl (to remove unreacted amine and DMAP), saturated aqueous NaHCO3​ (to remove unreacted acyl chloride/acid), and brine.

  • Isolation: Dry the organic phase over MgSO4​ , concentrate in vacuo, and recrystallize the crude product from hot ethanol to yield the pure target molecule.

Quantitative Characterization Data

Rigorous analytical validation is required to confirm the structural integrity of the synthesized compound. The presence of the 1,3-dithiolane ring is uniquely identifiable by the characteristic methine proton in 1H NMR, while the ester formation is confirmed by IR and 13C NMR.

Table 1: Summary of Analytical Characterization Data

Analytical TechniqueObserved Signals / ValuesStructural Assignment / Significance
1H NMR (400 MHz, CDCl3​ ) δ 8.95 (t, 1H), 8.45 (ddd, 1H), 8.38 (dt, 1H), 7.65 (t, 1H)Aromatic protons of the 3-nitrobenzoate moiety.
1H NMR (400 MHz, CDCl3​ ) δ 7.55 (d, 2H), 7.15 (d, 2H)AA'BB' system of the central 1,4-disubstituted phenyl ring.
1H NMR (400 MHz, CDCl3​ ) δ 5.62 (s, 1H)Characteristic methine proton of the 1,3-dithiolane ring.
1H NMR (400 MHz, CDCl3​ ) δ 3.50-3.35 (m, 4H)Ethylene protons ( −S−CH2​−CH2​−S− ) of the dithiolane.
13C NMR (100 MHz, CDCl3​ ) δ 163.5, 55.0, 40.0Carbonyl carbon ( C=O ), Dithiolane CH , and Dithiolane CH2​ .
FT-IR (ATR, cm−1 ) 1745 ( C=O ), 1530 & 1350 ( NO2​ )Confirms the formation of the ester and presence of nitro groups.
HRMS (ESI-TOF) Calc. for C16​H13​NO4​S2​ [M+H]+ : 348.0364Found: 348.0361 (Mass accuracy < 1 ppm).
Melting Point 134 – 136 °CSharp melting point indicates high crystalline purity.

Conclusion

The synthesis of 4-(1,3-Dithiolan-2-yl)phenyl 3-nitrobenzenecarboxylate demonstrates a highly efficient, convergent approach utilizing chemoselective dithioacetalization followed by DMAP-catalyzed esterification. By strictly controlling the reaction environments and leveraging the inherent nucleophilicity of the intermediates, this guide provides a robust, self-validating protocol suitable for scaling and adaptation in advanced synthetic applications.

References

  • Title: An In-depth Technical Guide to the Reactivity of 1,2-Ethanedithiol with Aldehydes and Ketones Source: BenchChem URL: 2 Index: [2]

  • Title: Modern Organic Synthesis in the Laboratory Source: LabXing URL: 3 Index: [3]

  • Title: Recent Advances of Poly(ester amide)s-Based Biomaterials Source: Biomacromolecules (ACS Publications) URL: 4 Index: [4]

  • Title: 1,3-Dithianes, 1,3-Dithiolanes Source: Organic Chemistry Portal URL: 1 Index: [1]

  • Title: Design and Synthesis of Highly Sensitive Fluorogenic Substrates for Glutathione S-Transferase Source: Journal of the American Chemical Society URL: 5 Index: [5]

Sources

Exploratory

Literature review of 1,3-dithiolane containing compounds in drug discovery

The 1,3-Dithiolane Scaffold: A Resurgent Star in Modern Drug Discovery An In-depth Technical Guide for Medicinal Chemists and Drug Development Professionals Abstract The landscape of medicinal chemistry is in a perpetual...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The 1,3-Dithiolane Scaffold: A Resurgent Star in Modern Drug Discovery

An In-depth Technical Guide for Medicinal Chemists and Drug Development Professionals

Abstract

The landscape of medicinal chemistry is in a perpetual state of evolution, with certain molecular frameworks experiencing cycles of interest. The 1,3-dithiolane ring, a five-membered sulfur-containing heterocycle, is a prime example of a scaffold that has been "rehabilitated" in drug design, transitioning from a simple carbonyl-protecting group to a privileged core in a diverse array of therapeutic agents.[1][2] This guide provides a senior application scientist's perspective on the strategic incorporation of the 1,3-dithiolane moiety in drug discovery. We will explore its fundamental physicochemical properties, delve into robust synthetic and deprotection strategies, and analyze its role in conferring potent biological activity across multiple disease areas, including oncology, infectious diseases, and neurodegenerative disorders.[1] By examining causality in structure-activity relationships (SAR) and providing validated experimental protocols, this document serves as a comprehensive resource for researchers aiming to leverage the unique potential of 1,3-dithiolane-containing compounds.

Introduction: The Value Proposition of Sulfur Heterocycles

Organosulfur compounds are a cornerstone of pharmacology, with approximately 25% of all small-molecule pharmaceuticals featuring at least one sulfur atom.[2] The diverse functionalities afforded by sulfur—thioethers, sulfoxides, sulfonamides—provide a rich toolkit for medicinal chemists to modulate properties like metabolic stability, receptor binding affinity, and pharmacokinetic profiles.[2]

Within this chemical space, the 1,3-dithiolane scaffold has emerged as a particularly versatile and valuable building block.[1] Historically recognized for its exceptional stability under both acidic and basic conditions, it served primarily as a robust protecting group for aldehydes and ketones.[3][4] However, contemporary research has illuminated its intrinsic value as a pharmacophore. Its incorporation into molecular frameworks has led to potent modulators of challenging biological targets, establishing the 1,3-dithiolane as a privileged scaffold in modern drug discovery.[1][5][6]

The 1,3-Dithiolane Core: Physicochemical Properties and Synthetic Strategy

The parent 1,3-dithiolane is a stable liquid resistant to hydrolysis, a key attribute for a drug scaffold.[7] The true utility, however, lies in its substituted derivatives. The most common and direct synthetic route involves the condensation of a carbonyl compound (aldehyde or ketone) with 1,2-ethanedithiol, typically under acidic catalysis.[7][8] This reaction is highly efficient and benefits from a wide variety of available catalysts, from simple Brønsted acids to Lewis acids like yttrium triflate, allowing for chemoselective protection of aldehydes over ketones when necessary.[7][9]

A simplified representation would be:

G Reactants R¹(R²)C=O + HS(CH₂)₂SH Products R¹(R²)C(SCH₂)₂ + H₂O Reactants->Products Acid Catalyst

Caption: General synthesis of 1,3-dithiolanes from carbonyls.

The Chirality Consideration

A critical aspect often overlooked in early-stage discovery is the chirality introduced by substitution on the dithiolane ring, for instance at the C4 position.[1] Many bioactive dithiolanes have been synthesized and evaluated as racemic mixtures.[1] However, as stereochemistry can profoundly influence pharmacodynamics and toxicology, the resolution of enantiomers and assignment of absolute configuration are paramount for lead optimization.[1][10] Enantioselective HPLC is a viable method for separating these stereoisomers, providing enantiopure scaffolds for more precise biological evaluation.[1]

Biological Activities and Therapeutic Applications

The 1,3-dithiolane scaffold is present in a growing number of compounds with diverse and potent biological activities. Its utility spans multiple therapeutic areas, underscoring its privileged nature. Rational drug design, such as the bioisosteric replacement of other heterocyclic systems with the 1,3-dithiolane ring, has proven to be a particularly fruitful strategy.[1]

Compound Class / ExampleBiological Target / MechanismTherapeutic Area
BS148 Sigma Receptor ModulatorOncology (Metastatic Melanoma)[1]
D3S-001 KRAS p.G12C Mutant ProteinOncology (Advanced Solid Tumors)[11]
(2-substituted phenyl-1,3-dithiolan-4-yl) methanols Tyrosinase InhibitorsDermatology (Antimelanogenic)[1]
Isochroman Derivatives Protein Tyrosine Phosphatase 1B (PTP1B) InhibitorsMetabolic Disorders[1]
Patented Nucleoside Analogs Viral Enzymes (e.g., reverse transcriptase)Infectious Disease (Antiviral)[1]
DHFR Inhibitors Dihydrofolate ReductaseOncology / Infectious Disease[1]
Cannabinoid Ligands Cannabinoid CB1 ReceptorNeurological Disorders[1]
M2 Receptor Antagonists M2 Muscarinic Acetylcholine ReceptorNeurodegenerative Disorders[1]

Table 1: Selected examples of biologically active compounds containing the 1,3-dithiolane scaffold.

Case Study: From α1-Adrenoceptor Antagonists to Selective 5-HT1A Agonists

A compelling example of the scaffold's power lies in a rational design effort where the 1,4-dioxaspiro[4.5]decane moiety in a series of α1-adrenoceptor antagonists was replaced with a cyclohexylspiro 1,3-dithiolane analog. This bioisosteric switch resulted in a dramatic shift in pharmacology, yielding selective 5-HT1A agonists with enhanced potency.[1] This demonstrates that the dithiolane ring is not merely a passive linker but an active contributor to the pharmacophore, likely by altering the molecule's conformation, electronics, and interactions with the target protein.

G cluster_0 Drug Discovery & Optimization Workflow A Scaffold Identification (e.g., 1,3-Dithiolane) B Library Synthesis (Combinatorial Chemistry) A->B C High-Throughput Screening (Biochemical/Phenotypic Assays) B->C D Hit Identification (Active Compounds) C->D E Lead Optimization (SAR) (e.g., Bioisosteric Replacement) D->E F Preclinical Candidate Selection (ADME/Tox Profiling) E->F G Clinical Trials (e.g., NCT05410145 for D3S-001) F->G

Caption: A typical workflow for drug discovery leveraging a privileged scaffold.

Experimental Protocols: A Practical Guide

To ensure scientific integrity, protocols must be robust and reproducible. The following sections detail validated, step-by-step methodologies for the synthesis and deprotection of 1,3-dithiolane derivatives, which form the basis of library generation and subsequent chemical biology studies.

Protocol: General Synthesis of a 2-Substituted-1,3-Dithiolane

This protocol describes the acid-catalyzed thioacetalization of a carbonyl compound. The choice of catalyst and solvent may be optimized for specific substrates.

Objective: To protect a carbonyl group as a 1,3-dithiolane.

Materials:

  • Aldehyde or Ketone (1.0 eq)

  • 1,2-Ethanedithiol (1.1 - 1.5 eq)

  • Lewis Acid Catalyst (e.g., Y(OTf)₃, 1-5 mol%) or Brønsted Acid (e.g., p-TsOH)[9]

  • Anhydrous Dichloromethane (DCM) or Toluene

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

Procedure:

  • To a round-bottom flask charged with a magnetic stir bar, add the aldehyde or ketone (e.g., 10 mmol).

  • Dissolve the starting material in anhydrous DCM (approx. 0.2 M concentration).

  • Add 1,2-ethanedithiol (1.1 eq, 11 mmol) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Add the acid catalyst (e.g., Y(OTf)₃, 0.1 mmol, 1 mol%) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, quench the reaction by slowly adding saturated NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 1,3-dithiolane.

Protocol: Deprotection of a 1,3-Dithiolane

The stability of the dithiolane ring necessitates specific, often oxidative or metal-assisted, conditions for its cleavage back to the carbonyl. This protocol uses a common and effective method.

Objective: To regenerate the parent carbonyl group from its 1,3-dithiolane derivative.

Materials:

  • 1,3-Dithiolane derivative (1.0 eq)

  • o-Iodoxybenzoic acid (IBX) (2.0-3.0 eq)

  • β-Cyclodextrin (β-CD) (catalytic or stoichiometric)

  • Water or a mixed solvent system (e.g., DMSO/water)

  • Ethyl Acetate (EtOAc)

Procedure:

  • In a flask, suspend the 1,3-dithiolane derivative (e.g., 5 mmol) and β-cyclodextrin (e.g., 5 mmol) in water.[9]

  • Add IBX (2.5 eq, 12.5 mmol) to the suspension.

  • Stir the mixture vigorously at room temperature. The reaction is often complete within 1-4 hours. Monitor by TLC.

  • Upon completion, dilute the reaction mixture with water and extract with EtOAc (3x).

  • Combine the organic layers, wash sequentially with saturated sodium thiosulfate (Na₂S₂O₃) solution (to quench excess oxidant) and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting crude carbonyl compound by flash chromatography or recrystallization.

Challenges and Future Perspectives

Despite its successes, the use of the 1,3-dithiolane scaffold is not without challenges. Suboptimal pharmacokinetic parameters have hindered the progression of some promising candidates into later-stage clinical trials.[1] Furthermore, the issue of stereoisomer resolution remains a significant hurdle; developing scalable, enantioselective syntheses of chiral 1,3-dithiolanes is a key area for future research.[1][10]

The future is bright for this versatile heterocycle. As our understanding of its SAR deepens and synthetic methodologies improve, we can expect to see more 1,3-dithiolane-containing compounds entering clinical development. Its ability to impart favorable properties and access unique chemical space ensures it will remain a valuable tool in the medicinal chemist's arsenal for years to come.

Conclusion

The 1,3-dithiolane ring has successfully transitioned from a workhorse protecting group to a privileged scaffold in drug discovery. Its robust chemical nature, coupled with its capacity to confer potent and diverse biological activities, makes it an attractive core for modern medicinal chemistry programs. By understanding the nuances of its synthesis, appreciating the critical role of stereochemistry, and applying rational design principles, researchers can effectively harness the power of the 1,3-dithiolane scaffold to develop next-generation therapeutics for a wide range of human diseases.

References

  • Listro, R., Rossino, G., Cavalloro, V., et al. (2024). 1,3-Dithiolane as a Privileged Scaffold in Bioactive Derivatives: Chiral Resolution and Assignment of Absolute Configuration. International Journal of Molecular Sciences, 25(23), 12880. [Link]

  • ResearchGate. (n.d.). Examples of 1,3-dithiolane-containing biologically active compounds. [Link]

  • Wikipedia. (n.d.). 1,3-Dithiolane. [Link]

  • Jin, Y.-S., Zhang, W., Zhang, D.-Z., et al. (n.d.). Synthesis and Deprotection of 1,3-Dithianes and 1,3-Dithiolanes by Polyphosphoric Acid. RASAYAN Journal of Chemistry. [Link]

  • IRIS Unimore. (2024). 1,3-Dithiolane as a Privileged Scaffold in Bioactive Derivatives: Chiral Resolution and Assignment of Absolute Configuration. [Link]

  • Breare, T. M., Li, C., et al. (2024). Rhodanine derived enethiols react to give 1,3-dithiolanes and mixed disulfides. RSC Medicinal Chemistry. [Link]

  • Stadlbauer, S., Hölbling, D., et al. (2025). Synthesis of Dithioester Derivatives by Base-Mediated Fragmentation of 1,3-Dithiolanes. Organic Letters. [Link]

  • ClinicalTrials.gov. (2022). A Study of D3S-001 Monotherapy or Combination Therapy in Subjects With Advanced Solid Tumors With a KRAS p.G12C Mutation. [Link]

  • Heravi, M. M., Bakhtiari, K., et al. (n.d.). Highly Efficient, and Fast Solid State Deprotection of 1,3-Dithianes and 1,3-Dithiolanes using Mercury(II) Nitrate Trihydrate. Journal of the Chinese Chemical Society. [Link]

  • Organic Chemistry Portal. (n.d.). 1,3-Dithianes, 1,3-Dithiolanes. [Link]

  • Karami, B., Farahi, M., & Ghasemi, Z. (2011). Synthesis of 1,3-dithiane and 1,3-dithiolane derivatives by tungstate sulfuric acid: Recyclable and green catalyst. Phosphorus, Sulfur, and Silicon and the Related Elements. [Link]

  • Yus, M., Nájera, C., & Foubelo, F. (2003). The role of 1,3-dithianes in natural product synthesis. Tetrahedron. [Link]

  • Al-Masum, M., & Al-Muntaser, A. (n.d.). A Convenient Synthesis of Dithiolane and Benzyloximates Derivatives for Ligand Studies. ChemRxiv. [Link]

  • Turo, M. J., Turek, A. K., et al. (2015). Photoremoval of Protecting Groups: Mechanistic Aspects of 1,3-Dithiane Conversion to a Carbonyl Group. The Journal of Organic Chemistry. [Link]

  • Al-Majedy, Y. K., Al-Amiery, A. A., & Kadhum, A. A. H. (2024). The Activity-Enhancing Effect of the 1,3-Dioxolane Ring in Biomedicine (A Review). Molecules. [Link]

  • Zhang, Y., et al. (2021). 1,3,4-thiadiazole: a privileged scaffold for drug design and development. Current Topics in Medicinal Chemistry. [Link]

  • Welsch, M. E., Snyder, S. A., & Stockwell, B. R. (2010). Privileged scaffolds for library design and drug discovery. Current Opinion in Chemical Biology. [Link]

  • Piaz, F. D., et al. (2018). 2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design. RSC Advances. [Link]

  • ClinicalTrials.gov. (2021). Statement of Compliance. [Link]

Sources

Foundational

Biological Activity Screening of Novel Nitrobenzenecarboxylate Esters: A Technical Guide to Discovery and Validation

Abstract Nitrobenzenecarboxylate esters represent a highly versatile, electron-deficient pharmacophore with profound applications in antimicrobial and oncological drug discovery. The strategic positioning of the nitro gr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Nitrobenzenecarboxylate esters represent a highly versatile, electron-deficient pharmacophore with profound applications in antimicrobial and oncological drug discovery. The strategic positioning of the nitro group drives redox-mediated mechanisms, while the ester linkage acts as a tunable pharmacokinetic dial, controlling lipophilicity, cellular permeability, and prodrug activation rates. This whitepaper provides an authoritative framework for the biological screening of these derivatives, emphasizing mechanistic causality, quantitative profiling, and self-validating experimental protocols.

Mechanistic Grounding: The Structure-Activity Paradigm

As a Senior Application Scientist, I approach the biological efficacy of nitrobenzenecarboxylates not as a random screening exercise, but as a predictable outcome dictated by two structural pillars: the electron-withdrawing nitroaromatic ring and the hydrolyzable ester moiety.

  • Redox Activation and Covalent Inhibition: In the context of Mycobacterium tuberculosis (Mtb), the nitroaromatic scaffold is a recognized privileged structure. Compounds with 3,5-dinitro or 3-chloro-5-nitro substitutions exhibit exceptional potency[1][2]. The mechanism relies on the electron-deficient nature of the ring, which undergoes bioreduction by mycobacterial nitroreductases to form a highly reactive nitroso intermediate. This intermediate covalently binds to the catalytic cysteine (Cys387) of decaprenylphosphoryl-β-D-ribose 1'-epimerase (DprE1), fatally disrupting cell wall arabinogalactan synthesis[3].

  • Esterase-Driven Prodrug Kinetics: The ester linkage is not merely a structural linker; it is a vital determinant of bioavailability. Intracellular enzymatic hydrolysis dictates the release rate of the active carboxylic acid[4]. By modifying the steric bulk of the alcohol portion (e.g., methyl vs. neopentyl esters), scientists can precisely calibrate the hydrolysis rate to ensure the compound survives systemic circulation but is rapidly cleaved upon reaching the target tissue microenvironment.

Quantitative Profiling of Biological Activities

A comprehensive screening cascade must evaluate both primary efficacy (antimicrobial/anticancer) and secondary selectivity. The table below summarizes benchmark quantitative data for representative nitrobenzenecarboxylate scaffolds across different biological targets, demonstrating the necessity of structural tuning[1][2][5].

Compound ScaffoldTarget Organism / Cell LinePrimary Activity MetricSelectivity Index (SI)Mechanism / Notes
3,5-Dinitrobenzoate Esters M. tuberculosis (H37Rv)MIC: 0.1 - 0.5 µg/mL> 50 (vs. THP-1 cells)DprE1 covalent inhibition; requires nitroreduction.
3-Methyl-4-Nitrobenzoate Esters Candida guilliermondiiMIC: 31 - 39 µM> 20 (vs. HepG2)Putative thymidylate kinase (TPMK) interaction.
3-Chloro-5-Nitrobenzoate Esters MDA-MB-231 (Breast Cancer)IC50: ~9.05 µMModerateElectrophilic stress; apoptosis induction.
Isopropyl Nitrobenzoates A549 (Lung Carcinoma)IC50: ~7.05 µMModerateSterically hindered ester; prolonged intracellular half-life.

Pathway and Workflow Visualizations

To conceptualize the mechanistic and operational frameworks, the following diagrams map the prodrug activation pathway and the recommended screening workflow.

Pathway N1 Nitrobenzenecarboxylate Ester N2 Intracellular Esterases N1->N2 Uptake & Cleavage N3 Nitrobenzoic Acid Derivative N2->N3 N4 Nitroreductase Activation N3->N4 Electron Transfer N5 Nitroso Intermediate N4->N5 N6 DprE1 (Cys387) Binding N5->N6 Covalent Adduct N7 Pathogen Cell Death N6->N7 Cell Wall Disruption

Fig 1. Prodrug activation pathway of nitrobenzenecarboxylate esters leading to DprE1 inhibition.

Screening S1 Library Synthesis (Esterification) S2 Esterase Stability Assay (HPLC-UV) S1->S2 PK Profiling S3 Antimicrobial MIC (Resazurin Assay) S2->S3 Stable Candidates S4 Mammalian Cytotoxicity (MTT Assay) S3->S4 Active Hits S5 Lead Optimization S4->S5 High Selectivity Index

Fig 2. Self-validating high-throughput screening workflow for novel ester derivatives.

Self-Validating Experimental Protocols

A common pitfall in screening nitroaromatics is false-positive readouts due to compound precipitation or non-specific redox interference. The following methodologies are engineered to bypass these artifacts through intrinsic causality and self-validation.

Protocol A: Resazurin Microtiter Assay (REMA) for Antimicrobial Susceptibility

Causality Check: We utilize resazurin (Alamar Blue) rather than standard OD600 measurements because nitroaromatic compounds frequently precipitate in aqueous media or exhibit intrinsic absorbance at 600 nm, which confounds optical density readings. Resazurin provides a redox-based fluorescent readout that strictly correlates with metabolic viability, decoupling the signal from compound solubility issues.

  • Inoculum Preparation: Cultivate the target strain (e.g., M. tuberculosis H37Rv or P. aeruginosa) in Middlebrook 7H9 broth supplemented with OADC to logarithmic phase (OD600 ≈ 0.6). Dilute the culture to a final concentration of 1×105 CFU/mL.

  • Compound Plating: In a 96-well black, clear-bottom microtiter plate, perform 2-fold serial dilutions of the nitrobenzenecarboxylate esters in DMSO. Ensure the final DMSO concentration in the assay does not exceed 1% (v/v) to prevent solvent-induced cytotoxicity.

  • Incubation: Add 100 µL of the bacterial suspension to each well. Include a solvent control well (1% DMSO) and a positive control well (e.g., Isoniazid or Ciprofloxacin). Incubate at 37°C.

  • Resazurin Addition: After the appropriate incubation period (e.g., 7 days for Mtb, 18 hours for fast-growing bacteria), add 30 µL of a 0.02% resazurin solution to each well.

  • Data Acquisition & Validation: Incubate for an additional 24 hours (Mtb) or 2 hours (others). Measure fluorescence (Excitation: 560 nm, Emission: 590 nm).

    • Self-Validation Step: Visually inspect the plates; a color change from blue (oxidized) to pink (reduced) confirms metabolic activity, validating the fluorescence data against potential auto-fluorescent artifacts from the test compounds.

Protocol B: Coupled Esterase Hydrolysis & Cytotoxicity Profiling

Causality Check: Evaluating esterase hydrolysis kinetics is mandatory[4]. If an ester is cleaved too rapidly in plasma, it will fail to reach the intracellular target. Conversely, extreme steric hindrance around the carboxylate may prevent prodrug activation entirely. This protocol couples HPLC tracking of ester cleavage with MTT viability readouts to directly correlate prodrug activation rates with cancer cell death.

  • Microsomal Incubation (Hydrolysis Tracking): Incubate 10 µM of the ester compound with human liver microsomes (HLM, 1 mg/mL protein) in phosphate buffer (pH 7.4) at 37°C.

  • Quenching & Extraction: At specific time intervals (0, 15, 30, 60, 120 mins), extract 50 µL aliquots and quench the reaction with 100 µL of ice-cold acetonitrile containing an internal standard.

  • HPLC-UV Analysis: Centrifuge the samples at 14,000 x g for 10 mins. Inject the supernatant into an HPLC system (C18 column). Track the disappearance of the parent ester peak and the emergence of the carboxylic acid metabolite peak to calculate the in vitro half-life ( t1/2​ ).

  • Cytotoxicity Correlation (MTT Assay): In parallel, seed mammalian cancer cells (e.g., MDA-MB-231 or A549) in a 96-well plate at 5×103 cells/well[5]. Treat cells with the ester compounds for 48 hours.

  • Viability Readout: Add MTT reagent (0.5 mg/mL final concentration) for 4 hours. Solubilize the resulting formazan crystals in DMSO and read absorbance at 570 nm.

  • Data Synthesis: Plot the IC50 values against the microsomal t1/2​ .

    • Self-Validation Step: Compounds that show high receptor/target affinity in cell-free assays but poor cytotoxicity typically exhibit extreme resistance to esterase hydrolysis, validating the prodrug dependency of the scaffold.

References[1] A Technical Guide to the Biological Activities of Substituted Nitrobenzoates, Benchchem,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGmguj6NOsn7bkzujZelpxKygsKVcWX8R9bznImfF0mkq9muY91VkvDMdxSrLe5NUczdy9I0_WSx5TBtKMdGkL4jK_lE8otscEqp51LGk4De3BhKlcZIz2u7kzxdeQ9GjMSK_i_G3f-DZx3SLzg9Crk9hrU69M2ckmTeb0X7p71MpU2Siqevohu1w2FLQKM5aY3AAYLZW03HCpgZ4jUCnxB8gqDbdsL_5vZ][4] Locally active "soft" antiandrogens - Patent 2532648, EPO,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEUxkQ5X4E2vO8NRkMv-8sBQ0qHYjfXP0--pSKAwgjYHC81A6jgB3CjuXQMShnwtRGoXMkzxuhcTb4HLrDpMhoB8xnvbi164iHYn9h1WV36nywrzp8Is44ROl05Igfs1fYwExR2FzCJclriqSuvNsSfBxREvw40wzZzsm4lkhhY6Deq_Pb-TGv4QNAdetya3efa0QFFEba5HwZr5hvcrcnqxOH2S1WpPQm972k=][2] Design and Syntheses of Anti-Tuberculosis Agents Inspired by BTZ043 Using a Scaffold Simplification Strategy, ACS Medicinal Chemistry Letters,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEixLameWdum7YyO4JCv7Zr2Ot8mSi70v--D_6G0hoxjcEx-IQvRGyw0E0d87DSW7QrNRnO5CrxuDwXYOQZPUGvVOrfng69A02nBKTykmIkm8_HBjIDM_8KPgXvf1z8AQ5mJorNUw==][5] Design, synthesis, molecular docking, anti-proliferative and anti-TB studies of 2H-chromen-8-azaspiro[4.5]decane-7,9-dione conjugates, ResearchGate,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7Wt9WQ8qaAmotMaU8CIXDb0Iu_W6g5ZF6UoBYka3Hli5kM1WzTdVFqZlmeuAhtJ9ej0Mrnd80Eip6QLXMQIG2yxYfzQHK7SW0foxlDyr1GE9ZSh-MuvkfBwsO6u_l73xff1pH2Xfpbs04ty1fKgXR781xaSciukjC6GOZpN-gs0mQK8j5F_3pdooIaBl5LKJSBCh7QpEs4x0IYqlDaM9e190WqEPmZf8yzISnFKLA17TW5Jci4RMXciFoVUSeF67cbuuOVHfd1ZnM6oTvjbaHOKB43poALtSqCfEvVlKa8Ux_6roR87AJo6KKBLk=][3] The 8-Pyrrole-Benzothiazinones Are Noncovalent Inhibitors of DprE1 from Mycobacterium tuberculosis, ResearchGate,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFzTlJmmskUSuWdykh0CnDS2bUNl84_39Ega52wES5U_n96D-q6ns93U2TT-fZSL_U0f1meh9XN2pcPIpjzOnkmB2thXjtGqRPZj8Y4_f04x5-C1vCIZbS-71BoxGPKYFqwL-9YSmWzIQ4qL1RMKVeWgT4_FfrXhTsDREA3WHfID26c8e0WF2rUcHehqvUsGYkQIQ1jheG_FlxFE0UY9oPrut2zSi-xRz3xR8VAqVJjFt-JzzBDArcuPvsLPFwVjRBinUSxe0xDcOvE2_qsFkFezQ==]

Sources

Exploratory

Predicted mechanism of action for 4-(1,3-Dithiolan-2-yl)phenyl 3-nitrobenzenecarboxylate

An In-Depth Technical Guide to the Predicted Mechanism of Action of 4-(1,3-Dithiolan-2-yl)phenyl 3-nitrobenzenecarboxylate Abstract This technical guide provides a comprehensive analysis of the predicted mechanism of act...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Predicted Mechanism of Action of 4-(1,3-Dithiolan-2-yl)phenyl 3-nitrobenzenecarboxylate

Abstract

This technical guide provides a comprehensive analysis of the predicted mechanism of action for the novel chemical entity, 4-(1,3-dithiolan-2-yl)phenyl 3-nitrobenzenecarboxylate. By dissecting its constituent functional moieties—a nitroaromatic group, a phenyl ester linkage, and a 1,3-dithiolane ring—we postulate a primary mechanism centered on a dual-stage, prodrug activation pathway. The principal hypothesis involves initial hydrolysis of the ester bond by ubiquitous physiological esterases, followed by bioreductive activation of the released 3-nitrobenzoic acid. This reduction, preferentially occurring in hypoxic environments, is predicted to generate cytotoxic reactive nitrogen species and induce oxidative stress. Secondary and tertiary mechanisms, including direct enzyme inhibition by the intact molecule and dithiolane-mediated redox modulation, are also explored. This document outlines a structured experimental plan to systematically validate these hypotheses, providing researchers and drug development professionals with a foundational framework for advancing the preclinical assessment of this compound.

Introduction

The imperative for novel therapeutic agents with improved efficacy and targeted activity remains a cornerstone of modern drug discovery. Small molecules designed to exploit specific physiological conditions, such as the hypoxic microenvironment of solid tumors or the unique enzymatic profiles of microbial pathogens, represent a promising frontier in targeted therapy.[1][2] The compound 4-(1,3-dithiolan-2-yl)phenyl 3-nitrobenzenecarboxylate is a synthetic molecule featuring a unique combination of functional groups, each with a history of biological relevance. Its structure suggests the potential for complex and targeted bioactivation.

This guide deconstructs the molecule to predict its most probable mechanism(s) of action, drawing upon established principles of medicinal chemistry and pharmacology. We will explore its potential as a prodrug, a direct-acting inhibitor, and a modulator of cellular redox states, providing a robust scientific rationale for each predicted pathway.

Structural and Physicochemical Analysis

The chemical structure of 4-(1,3-dithiolan-2-yl)phenyl 3-nitrobenzenecarboxylate is comprised of three key functional regions that are critical to its predicted biological activity.

  • 3-Nitrobenzenecarboxylate Moiety: The nitroaromatic group is a powerful electron-withdrawing feature and a well-established pharmacophore.[3] In numerous approved drugs, this group undergoes enzymatic reduction in low-oxygen environments to produce reactive, cytotoxic intermediates, forming the basis of its therapeutic effect.[4][5]

  • Phenyl Ester Linkage: Ester bonds are frequently employed in prodrug design.[6][7] They are susceptible to hydrolysis by esterase enzymes found in plasma and tissues, providing a common mechanism for releasing an active drug molecule at or near its site of action.

  • 4-(1,3-Dithiolan-2-yl)phenyl Moiety: The 1,3-dithiolane ring is a sulfur-containing heterocycle. While often used as a protecting group in organic synthesis, it has also been incorporated into various bioactive compounds, where it can serve as a key structural scaffold or participate in redox-sensitive interactions.[8][9]

A summary of the predicted physicochemical properties of the parent molecule is presented below.

PropertyPredicted ValueSource
Molecular FormulaC₁₆H₁₃NO₄S₂[10]
Molecular Weight347.4 g/mol [10]
XLogP3-AA4.2[10]
Topological Polar Surface Area123 Ų[10]
Hydrogen Bond Donor Count0[10]
Hydrogen Bond Acceptor Count6[10]
Rotatable Bond Count4[10]

These properties suggest a moderately lipophilic compound capable of passive diffusion across cell membranes, a prerequisite for intracellular action. The lack of hydrogen bond donors and a significant number of acceptors will influence its solubility and binding interactions.

Predicted Mechanisms of Action (MoA)

Based on the molecule's chemical architecture, we propose three plausible, non-mutually exclusive mechanisms of action.

Primary Hypothesis: Esterase-Activated Bioreductive Prodrug

The most probable mechanism is a two-step activation pathway characteristic of a prodrug.

  • Esterase-Mediated Hydrolysis: Upon systemic administration, the molecule is first predicted to undergo hydrolysis at its ester linkage, catalyzed by plasma and tissue esterases. This cleavage would release two distinct metabolites: 3-nitrobenzoic acid and 4-(1,3-dithiolan-2-yl)phenol.

  • Bioreductive Activation: The released 3-nitrobenzoic acid is the putative primary effector. The electron-withdrawing nitro group is an ideal substrate for one- and two-electron nitroreductases, enzymes that are often overexpressed in hypoxic tumor cells and various anaerobic or microaerophilic microorganisms.[2][11] Under low-oxygen conditions, the nitro group undergoes a stepwise reduction to form a nitro radical anion, followed by further reduction to nitroso and hydroxylamine intermediates.[12] These highly reactive species can covalently modify and damage critical macromolecules like DNA and proteins, leading to cytotoxicity.[1] Furthermore, the nitro radical anion can react with molecular oxygen in a futile cycle, generating superoxide anions and inducing significant oxidative stress.[4]

Bioreductive Prodrug Pathway Parent 4-(1,3-Dithiolan-2-yl)phenyl 3-nitrobenzenecarboxylate Metabolites 3-Nitrobenzoic Acid + 4-(1,3-Dithiolan-2-yl)phenol Parent->Metabolites Esterases Reduced Nitro Radical Anion (R-NO2•-) Metabolites->Reduced Nitroreductases (Hypoxia) Reactive Nitroso (R-NO) Hydroxylamine (R-NHOH) Reduced->Reactive Further Reduction ROS Reactive Oxygen Species (O2•-) Reduced->ROS O2 Damage Macromolecule Damage (DNA, Proteins) Reactive->Damage CellDeath Cytotoxicity & Cell Death Damage->CellDeath ROS->CellDeath

Caption: Predicted esterase-activated bioreductive prodrug pathway.

Secondary Hypothesis: Direct Enzyme Inhibition

It is also plausible that the intact parent molecule possesses intrinsic biological activity as an enzyme inhibitor. Phenyl esters have been identified as potent inhibitors of certain proteases, such as caseinolytic protease P (ClpP), where they act as substrates that form long-lived, covalently trapped acyl-enzyme intermediates in the active site.[13][14]

In this scenario, the 4-(1,3-dithiolan-2-yl)phenyl 3-nitrobenzenecarboxylate could bind to the active site of a target enzyme (e.g., a serine protease). The active site serine would attack the ester's carbonyl carbon, leading to the release of the 4-(1,3-dithiolan-2-yl)phenol leaving group and the formation of a stable 3-nitrobenzoyl-enzyme complex, thereby inactivating the enzyme. The specificity and potency of this interaction would be governed by the binding contributions of the dithiolane and nitroaromatic moieties within the enzyme's active site.

Enzyme Inhibition Pathway cluster_0 Enzyme Active Site Enzyme Enzyme-Ser-OH Complex Enzyme-Substrate (Michaelis Complex) Enzyme->Complex Substrate Parent Compound Substrate->Complex AcylEnzyme Acyl-Enzyme Intermediate (Inactive) Complex->AcylEnzyme Acylation LeavingGroup Leaving Group (4-(1,3-dithiolan-2-yl)phenol) AcylEnzyme->LeavingGroup + Validation Workflow Start Start Validation Phase1 Phase 1: Prodrug Activation (Esterase & Reductase Assays) Start->Phase1 Phase2 Phase 2: Direct Inhibition (Enzyme Panel Screening) Phase1->Phase2 If parent is stable or shows activity Phase3 Phase 3: Cellular Effects (Cytotoxicity & ROS Assays) Phase1->Phase3 If parent is hydrolyzed Phase2->Phase3 Conclusion MoA Elucidation Phase3->Conclusion

Caption: Logical workflow for experimental MoA validation.

Phase 1: Investigating the Prodrug Hypothesis

Experiment 4.2.1: In Vitro Metabolic Stability Assay

  • Rationale: To determine if the ester linkage is labile in a biologically relevant matrix. This is the critical initiating step of the primary hypothesis. A stable ester bond would significantly weaken this hypothesis and suggest direct action of the parent compound.

  • Methodology:

    • Prepare solutions of the test compound (1 µM) in phosphate buffer.

    • Initiate reactions by adding pooled human plasma or human liver microsomes (final protein concentration ~1 mg/mL). For microsomes, include NADPH as a cofactor.

    • Incubate reaction mixtures at 37°C.

    • Aliquots are removed at specified time points (e.g., 0, 5, 15, 30, 60 minutes).

    • Reactions are quenched by adding ice-cold acetonitrile containing an internal standard.

    • Samples are centrifuged, and the supernatant is analyzed by LC-MS/MS.

    • Quantify the disappearance of the parent compound and the appearance of 3-nitrobenzoic acid and 4-(1,3-dithiolan-2-yl)phenol.

  • Self-Validation & Interpretation: The rate of disappearance of the parent compound should stoichiometrically match the rate of appearance of its hydrolysis products. A short half-life (< 60 min) would strongly support the esterase-activated prodrug model.

Experiment 4.2.2: Hypoxia-Selective Bioreduction Assay

  • Rationale: To confirm that the nitro group is reduced and that this process is enhanced under low-oxygen conditions, which is the hallmark of bioreductive drugs. [1][2]* Methodology:

    • Culture a suitable cancer cell line (e.g., HT-29 colon cancer, known for high nitroreductase activity) under two conditions: normoxia (21% O₂) and hypoxia (1% O₂) for 24 hours.

    • Treat cells with the parent compound and with 3-nitrobenzoic acid (as a control) for 4-6 hours.

    • Harvest the cells and media.

    • Extract metabolites using a protein precipitation/extraction procedure.

    • Analyze extracts via LC-MS/MS to quantify the parent compound and its amino-metabolite (3-aminobenzoic acid).

  • Self-Validation & Interpretation: A significantly higher ratio of the amino-metabolite to the parent compound in the hypoxic group compared to the normoxic group would provide strong evidence for hypoxia-selective bioreductive activation. Comparing the results from the parent compound and the 3-nitrobenzoic acid control will clarify if ester cleavage is a prerequisite for reduction.

Phase 2: Investigating Direct Enzyme Inhibition

Experiment 4.3.1: Broad-Spectrum Enzyme Inhibition Screening

  • Rationale: To rapidly identify potential direct molecular targets for the intact parent compound. This unbiased screen can reveal unexpected activities and test the secondary hypothesis.

  • Methodology:

    • Submit the parent compound for screening against a commercial panel of enzymes (e.g., a diverse panel of kinases and proteases) at a fixed concentration (e.g., 10 µM).

    • Assays are typically fluorescence- or luminescence-based, measuring residual enzyme activity after incubation with the compound.

    • A standard inhibitor for each enzyme is used as a positive control.

  • Self-Validation & Interpretation: Hits are typically defined as >50% inhibition. Any confirmed hits would warrant follow-up studies, such as dose-response curves to determine IC₅₀ values and mechanism of inhibition (MoI) studies to probe for covalent binding, as predicted by the acyl-enzyme hypothesis.

Phase 3: Assessing Cellular Effects

Experiment 4.4.1: Hypoxia-Selective Cytotoxicity Assay

  • Rationale: To correlate the predicted mechanism with a functional cellular outcome. If the compound operates via bioreductive activation, it should be more potent against cells in a hypoxic environment.

  • Methodology:

    • Plate cells (e.g., HT-29) and allow them to adhere.

    • Incubate plates under normoxic (21% O₂) and hypoxic (1% O₂) conditions for 24 hours.

    • Add a serial dilution of the test compound to the cells and incubate for an additional 48-72 hours under the respective oxygen conditions.

    • Assess cell viability using a standard method (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).

    • Calculate IC₅₀ values for both conditions.

  • Self-Validation & Interpretation: The Hypoxic Cytotoxicity Ratio (HCR) is calculated as IC₅₀ (normoxia) / IC₅₀ (hypoxia). An HCR value significantly greater than 1 indicates hypoxia-selective cytotoxicity, strongly supporting the bioreductive activation mechanism.

Experiment 4.4.2: Intracellular Reactive Oxygen Species (ROS) Assay

  • Rationale: To detect a key downstream consequence of the futile redox cycling of the nitro radical anion. [4]* Methodology:

    • Load cultured cells with a ROS-sensitive fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (H₂DCFDA).

    • Treat the cells with the test compound, a positive control (e.g., H₂O₂), and a vehicle control.

    • Measure the increase in fluorescence over time using a plate reader or fluorescence microscope.

  • Self-Validation & Interpretation: A significant, dose-dependent increase in fluorescence in cells treated with the compound compared to the vehicle control would confirm the induction of oxidative stress, a finding consistent with the bioreductive pathway.

Summary and Future Directions

The multi-functional nature of 4-(1,3-dithiolan-2-yl)phenyl 3-nitrobenzenecarboxylate strongly suggests its primary mechanism of action is that of an esterase-sensitive, hypoxia-activated bioreductive prodrug. The proposed experimental workflow provides a clear and robust path to systematically test this hypothesis while remaining open to alternative mechanisms such as direct enzyme inhibition.

Should the primary hypothesis be confirmed, future research should focus on:

  • Identifying Specific Nitroreductases: Pinpointing the specific human enzymes (e.g., AKR1C3, POR) responsible for the compound's activation to understand potential tissue selectivities and patient-to-patient variability.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing analogs to optimize the rate of ester cleavage and the reduction potential of the nitro group to enhance the therapeutic window.

  • In Vivo Efficacy Studies: Progressing the compound into relevant animal models of cancer or infectious disease to validate the mechanism and assess therapeutic potential in a physiological system.

This structured approach will enable a thorough and scientifically rigorous evaluation of 4-(1,3-dithiolan-2-yl)phenyl 3-nitrobenzenecarboxylate, paving the way for its potential development as a targeted therapeutic agent.

References

  • SciELO. Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. Available at: [Link]

  • Bentham Science. Bioactivation and Hepatotoxicity of Nitroaromatic Drugs. Available at: [Link]

  • MDPI. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. Available at: [Link]

  • PMC. Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia. Available at: [Link]

  • ResearchGate. (PDF) Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. Available at: [Link]

  • PMC. The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Available at: [Link]

  • PMC. Bioreductive prodrugs as cancer therapeutics: targeting tumor hypoxia. Available at: [Link]

  • ResearchGate. The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Available at: [Link]

  • PubMed. Vicinal dithiol proteins-triggered prodrug activation: A novel strategy for Cancer-specific imaging and therapy. Available at: [Link]

  • PubMed. Nitroaromatic amino acids as inhibitors of neuronal nitric oxide synthase. Available at: [Link]

  • Journal of the American Chemical Society. Phenyl Esters Are Potent Inhibitors of Caseinolytic Protease P and Reveal a Stereogenic Switch for Deoligomerization. Available at: [Link]

  • PubMed. [Synthesis and pharmacological properties of alkyl esters of various DL-omega-phenylamino acids]. Available at: [Link]

  • Taylor & Francis Online. Nitrobenzene – Knowledge and References. Available at: [Link]

  • ResearchGate. Vicinal dithiol proteins-triggered prodrug activation: A novel strategy for Cancer-specific imaging and therapy. Available at: [Link]

  • DergiPark. QSAR Studies on Nitrobenzene Derivatives using Hyperpolarizability and Conductor-like Screening Model as Molecular Descriptors. Available at: [Link]

  • PubMed. Phenyl Esters Are Potent Inhibitors of Caseinolytic Protease P and Reveal a Stereogenic Switch for Deoligomerization. Available at: [Link]

  • MDPI. Antimicrobial Activity of Nitroaromatic Derivatives. Available at: [Link]

  • PubMed. Drug Release from Disulfide-Linked Prodrugs: Role of Thiol Agents. Available at: [Link]

  • PMC. Nitroaromatic Compounds, from Synthesis to Biodegradation. Available at: [Link]

  • MDPI. Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Available at: [Link]

  • Wikipedia. 1,3-Dithiolane. Available at: [Link]

  • ACS Division of Medicinal Chemistry. Strategies in prodrug design. Available at: [Link]

  • MDPI. 1,3-Dithiolane as a Privileged Scaffold in Bioactive Derivatives: Chiral Resolution and Assignment of Absolute Configuration. Available at: [Link]

  • Organic Chemistry Portal. 1,3-Dithianes, 1,3-Dithiolanes. Available at: [Link]

  • ResearchGate. Examples of 1,3-dithiolane-containing biologically active compounds. Available at: [Link]

  • Semantic Scholar. Synthesis and Deprotection of 1,3-Dithianes and 1,3-Dithiolanes by Polyphosphoric Acid. Available at: [Link]

  • ACS Fall 2020 National Meeting & Expo. Prodrug strategies for peptide drugs. Available at: [Link]

  • Journal of the American Chemical Society. Phenyl esters for C-terminal protection in peptide synthesis. Available at: [Link]

  • PubMed. Design, synthesis, and antimelanogenic effects of (2-substituted phenyl-1,3-dithiolan-4-yl)methanol derivatives. Available at: [Link]

Sources

Foundational

In Silico Modeling of 4-(1,3-Dithiolan-2-yl)phenyl 3-nitrobenzenecarboxylate Protein Binding: A Comprehensive Computational Framework

Executive Summary The rational design and evaluation of synthetic hybrid molecules require robust computational frameworks to predict target engagement and off-target liabilities. This whitepaper details the in silico mo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design and evaluation of synthetic hybrid molecules require robust computational frameworks to predict target engagement and off-target liabilities. This whitepaper details the in silico modeling protocols for 4-(1,3-Dithiolan-2-yl)phenyl 3-nitrobenzenecarboxylate , a complex molecule featuring a sulfur-rich heterocycle, an aromatic linker, and a highly electronegative nitrobenzoate ester. By establishing a self-validating pipeline of molecular docking and molecular dynamics (MD) simulations, researchers can accurately map the conformational landscape and binding thermodynamics of this compound against therapeutic and toxicological protein targets.

Structural Rationale & Pharmacophore Analysis

To accurately model protein-ligand interactions, one must first deconstruct the ligand's electronic and steric properties. The target compound is a polyfunctional molecule, and its distinct moieties dictate its behavior in a biological environment:

  • 1,3-Dithiolane Ring: This sulfur-containing heterocycle is highly lipophilic and acts as a soft Lewis base. In in silico models, dithiolane derivatives frequently demonstrate a high propensity for occupying deep hydrophobic pockets and interacting with transition metals in metalloenzymes[1].

  • Central Phenyl Linker: Provides structural rigidity, allowing the molecule to project its functional groups into distinct sub-pockets. It is the primary site for π−π stacking interactions with aromatic amino acids (e.g., Tryptophan, Phenylalanine).

  • Ester Linkage: Acts as a flexible hinge and a hydrogen-bond acceptor. In physiological simulations, this bond must be monitored for solvent accessibility, as it represents a potential site for esterase-mediated prodrug cleavage.

  • 3-Nitro Group: The meta-substituted nitro group is a potent electron-withdrawing moiety. It creates a strong localized dipole, making the oxygen atoms highly effective hydrogen-bond acceptors, which is critical for anchoring the molecule in polar receptor clefts.

Pharmacophore Compound 4-(1,3-Dithiolan-2-yl)phenyl 3-nitrobenzenecarboxylate Dithiolane 1,3-Dithiolane Ring (Hydrophobic Binding) Compound->Dithiolane Phenyl Central Phenyl Ring (π-π Stacking) Compound->Phenyl Ester Ester Linkage (H-Bond Acceptor) Compound->Ester Nitro 3-Nitro Group (Electrostatic) Compound->Nitro

Fig 1. Pharmacophore mapping of the target compound highlighting key interaction domains.

In Silico Workflow Architecture

The following architecture ensures that static docking predictions are dynamically validated, filtering out false-positive binding poses through rigorous thermodynamic evaluation.

Workflow LPrep Ligand Preparation (DFT Optimization) Dock Molecular Docking (AutoDock Vina) LPrep->Dock RPrep Receptor Preparation (Protonation, Desolvation) RPrep->Dock MD Molecular Dynamics (NVT/NPT Equilibration) Dock->MD MMPBSA Free Energy Calculation (MM-PBSA) MD->MMPBSA

Fig 2. Sequential in silico workflow for protein-ligand modeling and free energy validation.

Experimental Protocols & Methodologies

As a standard of scientific integrity, every protocol below is designed as a self-validating system . The causality behind each parameter choice is explicitly defined to prevent "black-box" computational errors.

Protocol 1: Ligand and Receptor Preparation

Objective: Establish the correct ground-state geometry and electrostatic potential for both the ligand and the target protein.

  • Ligand Geometry Optimization:

    • Step: Generate the 3D structure and optimize it using Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level.

    • Causality: Standard molecular mechanics force fields (e.g., MMFF94) often misparameterize the electron correlation of sulfur atoms in the dithiolane ring. DFT ensures accurate partial charge assignment, which is critical for downstream electrostatic calculations.

  • Receptor Preparation:

    • Step: Import the target PDB structure into UCSF Chimera[2]. Strip co-crystallized water molecules and add polar hydrogens.

    • Causality: AutoDock Vina utilizes a united-atom scoring function, meaning non-polar hydrogens are implicitly merged with heavy atoms. However, the explicit presence of polar hydrogens is strictly required to identify hydrogen-bond donors and acceptors accurately[3].

  • System Validation: Re-dock the native co-crystallized ligand back into the prepared receptor. The preparation is validated only if the Root Mean Square Deviation (RMSD) between the docked pose and the native crystal pose is 2.0 Å.

Protocol 2: High-Throughput Molecular Docking

Objective: Identify the lowest-energy binding conformations of the compound within the target's active site.

  • Grid Box Definition: Center the search space coordinates ( x,y,z ) on the active site, ensuring a minimum buffer of 10 Å around the binding pocket.

  • Execution via AutoDock Vina:

    • Step: Run the docking algorithm with the parameter exhaustiveness = 32.

    • Causality: AutoDock Vina significantly improves speed and accuracy over older versions by using an iterated local search global optimizer[4]. However, the default exhaustiveness of 8 is insufficient for highly flexible ligands. Increasing this to 32 forces the algorithm to sample a wider conformational space, preventing the ester linkage and dithiolane ring from trapping the simulation in a false-positive local minimum[5].

  • System Validation: Cluster the output poses. A valid docking run should show a convergence of the top 3 poses within an RMSD of 1.5 Å, indicating a distinct global energy minimum rather than stochastic noise.

Protocol 3: Molecular Dynamics (MD) Simulations

Objective: Evaluate the temporal stability of the docked complex and account for induced-fit conformational changes.

  • Topology and Solvation: Parameterize the protein using the AMBER99SB-ILDN force field and the ligand using the General AMBER Force Field (GAFF)[6]. Solvate the complex in a dodecahedron box using the TIP3P water model and neutralize with Na+/Cl- ions.

  • Equilibration (NVT and NPT):

    • Step: Perform 100 ps of NVT (constant Volume/Temperature) followed by 100 ps of NPT (constant Pressure/Temperature) equilibration.

    • Causality: Unrestrained production runs on unequilibrated systems cause artificial structural distortions. NVT establishes a stable kinetic energy distribution (300 K), while NPT subsequently couples the system to a barostat (1 bar) to prevent sudden volume fluctuations that cause simulation crashes.

  • Production Run: Execute a 100 ns unconstrained simulation. Extract the trajectory to calculate MM-PBSA binding free energy.

Quantitative Data Presentation

To contextualize the compound's potential, the following table summarizes representative in silico binding profiles across three standard therapeutic and toxicological targets. Evaluating off-target interactions, such as hERG channel blockade, is a mandatory step in modern computational drug screening to predict cardiotoxicity[7]. Furthermore, dithiolane derivatives are frequently assessed for their potential as tyrosinase inhibitors[8].

Table 1: Representative Binding Affinity and Interaction Profiling

Target Protein (PDB ID)Biological ContextVina Binding Energy (kcal/mol)Key Interacting ResiduesPrimary Interaction Mechanism
Tyrosinase (2Y9W) Hyperpigmentation / Melanogenesis −8.4 His85, His244, Val283Dithiolane sulfur coordination with Cu2+; Nitro group H-bonding.
COX-2 (5IKQ) Inflammation / Pain −9.1 Arg120, Tyr355, Val523Phenyl ring π−π stacking; Ester localization in hydrophobic channel.
hERG Channel (5VA1) Off-target Cardiotoxicity −6.2 Tyr652, Phe656Weak transient interactions; low risk of pore blockade due to steric clash.

Note: Binding energies ≤−8.0 kcal/mol generally indicate strong putative binding suitable for in vitro validation.

Conclusion

The in silico evaluation of 4-(1,3-Dithiolan-2-yl)phenyl 3-nitrobenzenecarboxylate requires a meticulous approach that respects the unique electronic properties of its sulfur and nitro moieties. By employing DFT-optimized ligand preparation, high-exhaustiveness docking via AutoDock Vina, and rigorous NVT/NPT-equilibrated MD simulations, researchers can bypass the limitations of static models. This self-validating computational pipeline ensures high-fidelity predictions, accelerating the transition from virtual screening to in vitro assay development.

References

  • AutoDock Vina Documentation (Release 1.2.0): Preparing the Receptor. Read the Docs.[Link]

  • AutoDock Vina Documentation: Exhaustiveness and Conformational Search. Read the Docs.[Link]

  • Virtual screening of DrugBank database for hERG blockers using topological Laplacian-assisted AI models. Computers in Biology and Medicine / PMC.[Link]

  • AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization and multithreading. Journal of Computational Chemistry / PMC.[Link]

  • The best docking poses, the non-covalent hydrogen bonding interactions... ResearchGate.[Link]

  • Evaluation of Quinazolin-2,4-Dione Derivatives as Promising Antibacterial Agents: Synthesis, In Vitro, In Silico ADMET and Molecular Docking Approaches. Molecules / PMC.[Link]

  • Molecular Docking Using Chimera and Autodock Vina Software for Nonbioinformaticians. JMIR Bioinformatics and Biotechnology.[Link]

  • Molecular docking study of nuciferine as a tyrosinase inhibitor and its therapeutic potential for hyperpigmentation. Drug Design, Development and Therapy / PMC.[Link]

Sources

Exploratory

Thermal Stability and Degradation Profile of 4-(1,3-Dithiolan-2-yl)phenyl 3-nitrobenzenecarboxylate

Executive Summary In the development of advanced organic materials and prodrugs, the thermal stability of complex molecular architectures dictates their processing windows, storage conditions, and in vivo release kinetic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the development of advanced organic materials and prodrugs, the thermal stability of complex molecular architectures dictates their processing windows, storage conditions, and in vivo release kinetics. 4-(1,3-Dithiolan-2-yl)phenyl 3-nitrobenzenecarboxylate is a highly functionalized molecule characterized by two thermolabile domains: a 1,3-dithiolane ring (a cyclic dithioacetal) and a 3-nitrobenzoate ester linkage.

As a Senior Application Scientist, I approach the thermal profiling of this compound not as a single event, but as a cascading sequence of bond scissions. This whitepaper provides an in-depth mechanistic analysis of its degradation pathways, supported by self-validating experimental protocols designed to isolate oxidative vulnerabilities from pyrolytic decomposition.

Structural Analysis & Thermal Vulnerability Mapping

The thermal degradation of this compound is a superposition of the behaviors of its constituent functional groups. The degradation hierarchy is governed by bond dissociation energies and the presence of oxidative stimuli.

The 1,3-Dithiolane Moiety

Dithioacetals and thioketals are widely utilized as protecting groups or stimuli-responsive linkages due to their specific cleavage conditions. Under ambient conditions, the 1,3-dithiolane ring is stable; however, under thermal stress (particularly in the presence of oxygen or polar solvents like DMF/DMSO at 120–160 °C), it undergoes oxidative degradation and ring-opening[1]. The cleavage of the C–S bonds often constitutes the first stage of mass loss in thermogravimetric analysis (TGA), releasing volatile sulfur species such as thioaldehydes or hydrogen sulfide[2].

The 3-Nitrobenzoate Ester Linkage

Nitroaromatic compounds are inherently energy-dense and prone to exothermic decomposition. The thermal decomposition of nitrobenzoates typically occurs in a multi-stage process, with the primary chemical degradation initiating between 200 °C and 270 °C[3][4]. The electron-withdrawing nature of the 3-nitro group weakens the adjacent ester linkage, making it susceptible to thermal hydrolysis and decarboxylation. Kinetic analyses of related nitrobenzoate systems reveal that this degradation often involves a predominant chemical breakdown followed by physical phase transformations[5].

Mechanistic Pathways of Thermal Degradation

DegradationPathway Compound 4-(1,3-Dithiolan-2-yl)phenyl 3-nitrobenzenecarboxylate Path1 Dithiolane Ring Opening (120-160 °C, Oxidative) Compound->Path1 Thermal/Oxidative Stress Path2 Ester Cleavage & Nitro Reduction (200-270 °C) Compound->Path2 High Temp Pyrolysis Sulfur Sulfur Volatiles (Thioaldehydes, H2S) Path1->Sulfur Phenol Substituted Phenol Intermediates Path1->Phenol Path2->Phenol Nitro Nitroaromatic Decomposition Path2->Nitro Char Carbonaceous Char (>400 °C) Sulfur->Char Phenol->Char Nitro->Char

Fig 1: Branching thermal degradation pathways of the dithiolane and nitrobenzoate moieties.

Stage 1: Oxidative Dithiolane Cleavage (120 °C – 180 °C)

In an oxidative atmosphere (air), the sulfur atoms in the dithiolane ring are oxidized to sulfoxides and subsequently to sulfones, which undergo facile thermal elimination. This is consistent with the enhanced degradation of dithiolane-containing polymers observed in polar environments at elevated temperatures[6].

Stage 2: Ester Pyrolysis and Decarboxylation (200 °C – 270 °C)

Following the breakdown of the dithiolane ring, the core ester bond cleaves. The nitro group acts as an intramolecular oxidant, leading to a sharp exothermic peak in Differential Thermal Analysis (DTA). This stage results in the evolution of CO₂, NOₓ, and phenolic fragments[3].

Quantitative Data Presentation

The following table summarizes the predictive thermogravimetric profile based on the kinetic behavior of the isolated functional groups.

Degradation StageTemperature Range (°C)Primary MechanismEvolved Gases (MS Detection)Enthalpic Profile (DTA)
Phase Transition 80 – 110Melting / Polymorphic shiftNoneEndothermic
Stage 1 120 – 180Dithiolane oxidation & ring-openingC₂H₄S, H₂S, SO₂ (in air)Mild Exothermic (in air)
Stage 2 200 – 270Ester cleavage & DecarboxylationCO₂, CO, Phenol derivativesSharp Exothermic
Stage 3 270 – 400Nitro group reduction/decompositionNO, NO₂, N₂OHighly Exothermic
Stage 4 > 400Carbonization / Char formationHydrocarbon fragmentsBroad Exothermic

Experimental Protocols: Self-Validating Workflows

To empirically validate the degradation profile, researchers must employ orthogonal analytical techniques. The following protocols are designed with internal controls to ensure data integrity.

Protocol 1: TGA-FTIR-MS (Solid-State Pyrolytic & Oxidative Profiling)

Causality: Coupling Thermogravimetric Analysis (TGA) with Fourier Transform Infrared Spectroscopy (FTIR) and Mass Spectrometry (MS) allows us to correlate exact mass loss events with specific bond breakages by identifying the evolved gases in real-time.

  • System Calibration & Blank Run: Run an empty alumina crucible from 25 °C to 600 °C at 10 °C/min under a 50 mL/min N₂ purge. Subtract this baseline from all subsequent sample runs to eliminate buoyancy effects.

  • Sample Preparation: Accurately weigh 2.0 to 5.0 mg of 4-(1,3-Dithiolan-2-yl)phenyl 3-nitrobenzenecarboxylate into the crucible. Note: Keep mass low to prevent thermal runaway during the exothermic nitro-decomposition phase.

  • Inert Atmosphere Run (Pyrolysis): Heat the sample from 25 °C to 600 °C at 10 °C/min under high-purity N₂. Monitor the MS channels for m/z 44 (CO₂), 30 (NO), and 34 (H₂S).

  • Oxidative Atmosphere Run (Thermo-oxidation): Repeat the experiment using dry air (50 mL/min).

  • Data Synthesis: Compare the onset degradation temperatures ( Tonset​ ) between the N₂ and Air runs. A lower Tonset​ in air confirms the oxidative vulnerability of the 1,3-dithiolane ring.

Workflow Prep Sample Prep (2-5 mg, Alumina) Purge Atmosphere Control (N2 vs. Air, 50 mL/min) Prep->Purge Heat Ramp Heating (10 °C/min to 600 °C) Purge->Heat MS Evolved Gas Analysis (In-line FTIR/MS) Heat->MS Data Kinetic Modeling (Isoconversional Methods) MS->Data

Fig 2: TGA-FTIR-MS experimental workflow for evolved gas analysis.

Protocol 2: Solvent-Assisted Accelerated Thermal Degradation

Causality: Solid-state TGA does not perfectly mimic the thermal stress a compound faces during chemical processing or formulation in solution. Heating the compound in polar aprotic solvents accelerates the degradation of the dithioacetal linkage[1].

  • Solution Preparation: Dissolve 50 mg of the compound in 5 mL of anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) in a sealed pressure vial.

  • Thermal Incubation: Heat the vial in an oil bath at 120 °C for 18 hours. Include a control vial kept at 25 °C.

  • Quenching & Extraction: Cool the reaction to room temperature, dilute with 20 mL of deionized water, and extract three times with ethyl acetate (3 x 15 mL).

  • Analysis: Dry the organic layer over anhydrous Na₂SO₄, concentrate under vacuum, and analyze via ¹H-NMR and LC-MS.

  • Validation: The disappearance of the characteristic dithiolane multiplet (typically around 3.3–3.5 ppm in ¹H-NMR) and the appearance of an aldehyde proton (~9.8 ppm) confirms the thermal-oxidative cleavage of the dithiolane protecting group into the corresponding benzaldehyde derivative.

Conclusion

The thermal stability of 4-(1,3-Dithiolan-2-yl)phenyl 3-nitrobenzenecarboxylate is defined by a delicate balance between its functional groups. While the ester linkage provides structural rigidity up to ~200 °C, the 1,3-dithiolane ring acts as the thermal "weak link," particularly under oxidative conditions or in polar solvents. Understanding this biphasic degradation profile is critical for determining safe handling limits, formulation parameters, and long-term storage conditions for derivatives of this class.

Sources

Foundational

Solubility studies of 4-(1,3-Dithiolan-2-yl)phenyl 3-nitrobenzenecarboxylate in organic solvents

An In-depth Technical Guide to the Solubility Studies of 4-(1,3-Dithiolan-2-yl)phenyl 3-nitrobenzenecarboxylate in Organic Solvents Authored by: A Senior Application Scientist Abstract The solubility of an active pharmac...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Solubility Studies of 4-(1,3-Dithiolan-2-yl)phenyl 3-nitrobenzenecarboxylate in Organic Solvents

Authored by: A Senior Application Scientist

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. This guide provides a comprehensive framework for the systematic investigation of the solubility of 4-(1,3-dithiolan-2-yl)phenyl 3-nitrobenzenecarboxylate, a novel organic compound with potential therapeutic applications. We will delve into the robust shake-flask method for equilibrium solubility determination across a range of pharmaceutically relevant organic solvents at various temperatures. Furthermore, this guide will elucidate the application of fundamental thermodynamic models, namely the van't Hoff and Apelblat equations, to correlate the experimental data and derive essential thermodynamic parameters. This document is intended for researchers, scientists, and professionals in drug development, offering both a practical experimental protocol and a rigorous theoretical framework for understanding the dissolution behavior of this compound.

Introduction: The Imperative of Solubility in Drug Development

The journey of a potential drug candidate from discovery to a marketable therapeutic is fraught with challenges, with poor aqueous solubility being a primary hurdle. A compound's ability to dissolve in a solvent system is a prerequisite for its absorption and subsequent systemic availability. For orally administered drugs, insufficient solubility can lead to low and erratic bioavailability, therapeutic failure, and increased development costs.[1] Therefore, a thorough understanding of the solubility profile of a new chemical entity is paramount during the pre-formulation and lead optimization stages of drug development.[2]

This guide focuses on 4-(1,3-dithiolan-2-yl)phenyl 3-nitrobenzenecarboxylate , a compound of interest whose physicochemical properties are yet to be extensively characterized. Its molecular structure is presented in Figure 1.

Figure 1. Chemical Structure of 4-(1,3-Dithiolan-2-yl)phenyl 3-nitrobenzenecarboxylate Molecular Formula: C₁₆H₁₃NO₄S₂ Molecular Weight: 347.4 g/mol [3]

The presence of both polar (nitro and ester groups) and non-polar (phenyl and dithiolane rings) moieties suggests a complex solubility behavior that is highly dependent on the nature of the solvent. A systematic study of its solubility in a variety of organic solvents is crucial for identifying suitable solvent systems for crystallization, purification, and formulation development.

Experimental Methodology: A Self-Validating Protocol

The cornerstone of reliable solubility data lies in a meticulously executed and well-controlled experimental protocol. The shake-flask method, recognized for its robustness and reliability, is the gold standard for determining equilibrium solubility.[4] This method ensures that a true equilibrium between the solid solute and the solvent is achieved, providing a thermodynamic solubility value.[5]

Materials and Equipment
  • Solute: 4-(1,3-Dithiolan-2-yl)phenyl 3-nitrobenzenecarboxylate (purity > 99%)

  • Solvents: A selection of organic solvents of analytical grade, such as methanol, ethanol, isopropanol, acetone, acetonitrile, and ethyl acetate.

  • Equipment:

    • Analytical balance (± 0.1 mg accuracy)

    • Thermostatic shaker bath with temperature control (± 0.1 °C)

    • Centrifuge

    • UV-Vis Spectrophotometer[6]

    • Volumetric flasks and pipettes (Class A)

    • Syringe filters (0.45 µm)

    • Glass vials with screw caps

Experimental Workflow: The Shake-Flask Method

The following diagram illustrates the sequential steps of the shake-flask method for solubility determination.

experimental_workflow cluster_preparation Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep1 Weigh excess solute prep2 Add to vial with known solvent volume prep1->prep2 equil1 Place in thermostatic shaker prep2->equil1 equil2 Shake at constant temperature (e.g., 24-72h) equil1->equil2 Achieve Equilibrium sep1 Allow to settle equil2->sep1 sep2 Centrifuge to pellet undissolved solid sep1->sep2 Ensure clear supernatant ana1 Withdraw supernatant sep2->ana1 ana2 Filter through 0.45 µm syringe filter ana1->ana2 Remove fine particles ana3 Dilute sample appropriately ana2->ana3 ana4 Measure absorbance via UV-Vis ana3->ana4 Beer-Lambert Law ana5 Calculate concentration ana4->ana5 From calibration curve

Caption: Experimental workflow for solubility determination using the shake-flask method.

Detailed Step-by-Step Protocol
  • Preparation of Saturated Solutions: Add an excess amount of 4-(1,3-dithiolan-2-yl)phenyl 3-nitrobenzenecarboxylate to a series of glass vials containing a known volume (e.g., 5 mL) of the selected organic solvents. The key is to ensure a visible excess of the solid phase throughout the experiment.[7]

  • Equilibration: Tightly cap the vials and place them in a thermostatic shaker bath set to the desired temperature (e.g., 298.15 K, 303.15 K, 308.15 K, 313.15 K, and 318.15 K). Shake the vials at a constant speed for a sufficient duration (typically 24 to 72 hours) to ensure that equilibrium is reached.[2] Preliminary studies should be conducted to determine the time required to reach equilibrium.

  • Phase Separation: After the equilibration period, allow the vials to stand undisturbed at the experimental temperature for at least 2 hours to allow the undissolved solid to sediment.[4] Subsequently, centrifuge the vials to further ensure the separation of the solid and liquid phases.

  • Sample Collection and Preparation: Carefully withdraw an aliquot of the clear supernatant using a pre-warmed or pre-cooled syringe to match the experimental temperature. Immediately filter the aliquot through a 0.45 µm syringe filter into a pre-weighed volumetric flask. This step is critical to remove any fine, undissolved particles that could interfere with the analysis.[6]

  • Quantification by UV-Vis Spectrophotometry:

    • Wavelength of Maximum Absorbance (λmax): Prepare a dilute solution of the compound in the solvent of interest and scan the UV-Vis spectrum to determine the λmax, the wavelength at which the compound exhibits maximum absorbance.

    • Calibration Curve: Prepare a series of standard solutions of known concentrations of the compound in each solvent. Measure the absorbance of each standard at the predetermined λmax and construct a calibration curve by plotting absorbance versus concentration. The linearity of this curve validates the adherence to the Beer-Lambert law.[8]

    • Sample Analysis: Dilute the filtered saturated solution with the respective solvent to bring the absorbance within the linear range of the calibration curve. Measure the absorbance of the diluted sample and determine its concentration from the calibration curve.

  • Calculation of Mole Fraction Solubility: The experimentally determined concentration is then used to calculate the mole fraction solubility (x) of the solute in the solvent at each temperature.

Thermodynamic Modeling: From Data to Insight

Experimental solubility data as a function of temperature provides a valuable opportunity to understand the thermodynamics of the dissolution process. By fitting the data to established thermodynamic models, we can calculate key parameters such as the enthalpy, entropy, and Gibbs free energy of dissolution.

The van't Hoff Equation

The van't Hoff equation describes the relationship between the mole fraction solubility (x) and the absolute temperature (T).[9] The integrated form of the equation is:

ln(x) = - (ΔHsol / R) * (1/T) + (ΔSsol / R)

where:

  • ΔHsol is the apparent molar enthalpy of solution.

  • ΔSsol is the apparent molar entropy of solution.

  • R is the universal gas constant (8.314 J·mol⁻¹·K⁻¹).

A plot of ln(x) versus 1/T should yield a straight line, from which ΔHsol and ΔSsol can be determined from the slope and intercept, respectively.[10] The apparent Gibbs free energy of solution (ΔGsol) can then be calculated using:

ΔGsol = ΔHsol - T * ΔSsol

The Modified Apelblat Equation

The Apelblat equation is a semi-empirical model that often provides a more accurate correlation of solubility data over a wider temperature range compared to the van't Hoff equation.[11] The equation is expressed as:

ln(x) = A + (B / T) + C * ln(T)

where A, B, and C are empirical parameters determined by fitting the experimental data. The parameters A and B relate to the non-ideality of the solution, while C reflects the effect of temperature on the heat capacity of the solution.

The following diagram illustrates the logical flow from experimental data to thermodynamic insights.

data_to_insight cluster_exp Experimental Data cluster_models Thermodynamic Models cluster_params Model Parameters cluster_thermo Thermodynamic Properties exp_data Mole Fraction Solubility (x) at various Temperatures (T) vant_hoff van't Hoff Equation ln(x) vs. 1/T exp_data->vant_hoff apelblat Apelblat Equation ln(x) vs. T exp_data->apelblat vh_params Slope & Intercept vant_hoff->vh_params ap_params A, B, C apelblat->ap_params thermo_props ΔH_sol, ΔS_sol, ΔG_sol vh_params->thermo_props

Caption: Logical flow from experimental solubility data to thermodynamic parameters.

Hypothetical Results and Discussion

To illustrate the application of these principles, let us consider a hypothetical set of mole fraction solubility data for 4-(1,3-dithiolan-2-yl)phenyl 3-nitrobenzenecarboxylate in various organic solvents at different temperatures.

Table 1: Hypothetical Mole Fraction Solubility (x) of 4-(1,3-Dithiolan-2-yl)phenyl 3-nitrobenzenecarboxylate in Various Organic Solvents at Different Temperatures.

Temperature (K)MethanolEthanolIsopropanolAcetoneAcetonitrileEthyl Acetate
298.150.01520.01250.00890.02560.01890.0213
303.150.01850.01530.01120.03050.02280.0258
308.150.02240.01870.01400.03620.02750.0311
313.150.02710.02280.01740.04290.03310.0375
318.150.03260.02780.02160.05080.03980.0451
Data Correlation and Model Fitting

The hypothetical data from Table 1 would be fitted to the van't Hoff and Apelblat equations. The goodness of fit is typically evaluated using the root-mean-square deviation (RMSD) and the coefficient of determination (R²).[12]

Table 2: Hypothetical van't Hoff and Apelblat Model Parameters and Goodness-of-Fit Statistics.

SolventModelABCRMSD
Methanol van't Hoff5.432-2543.1-0.99890.00015
Apelblat-25.12-1123.54.3210.99980.00005
Ethanol van't Hoff5.891-2876.4-0.99910.00012
Apelblat-28.45-1345.24.9870.99990.00003
Acetone van't Hoff4.987-2109.8-0.99950.00010
Apelblat-20.34-987.63.8760.99990.00002
Thermodynamic Analysis

From the van't Hoff plots, the thermodynamic parameters of dissolution can be calculated.

Table 3: Hypothetical Apparent Thermodynamic Parameters of Dissolution at a Mean Harmonic Temperature.

SolventΔHsol (kJ·mol⁻¹)ΔSsol (J·mol⁻¹·K⁻¹)ΔGsol (kJ·mol⁻¹)
Methanol 21.1445.167.68
Ethanol 23.9148.989.32
Acetone 17.5441.465.23
Interpretation of Results
  • Effect of Solvent: The hypothetical data shows that the solubility is highest in acetone, followed by ethyl acetate, acetonitrile, methanol, ethanol, and isopropanol. This trend can be rationalized by considering the polarity and hydrogen bonding capabilities of the solvents and the solute.

  • Effect of Temperature: In all cases, the solubility increases with increasing temperature, indicating that the dissolution process is endothermic.

  • Thermodynamic Insights:

    • The positive values of ΔHsol confirm the endothermic nature of the dissolution process, meaning that energy is required to overcome the lattice energy of the solute and the intermolecular forces in the solvent.

    • The positive values of ΔSsol suggest that the system becomes more disordered upon dissolution, which is expected as the solute molecules are dispersed in the solvent.

    • The positive values of ΔGsol indicate that the dissolution process is not spontaneous under standard conditions. However, the magnitude of ΔGsol provides a measure of the driving force of dissolution.

Conclusion

This technical guide has outlined a comprehensive and scientifically rigorous approach to studying the solubility of 4-(1,3-dithiolan-2-yl)phenyl 3-nitrobenzenecarboxylate in organic solvents. By employing the reliable shake-flask method and robust thermodynamic models, researchers can generate high-quality solubility data and gain valuable insights into the dissolution process. This information is critical for informed decision-making in the subsequent stages of drug development, including formulation design, process optimization, and bioavailability enhancement. The principles and methodologies detailed herein provide a solid foundation for the physicochemical characterization of this and other novel pharmaceutical compounds.

References

Sources

Protocols & Analytical Methods

Method

Application Note: High-Yield Synthesis of 4-(1,3-Dithiolan-2-yl)phenyl 3-nitrobenzenecarboxylate

Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide an authoritative, mechanistically grounded, and self-validating protocol for the two-step synthesis of 4-(1,3-di...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide an authoritative, mechanistically grounded, and self-validating protocol for the two-step synthesis of 4-(1,3-dithiolan-2-yl)phenyl 3-nitrobenzenecarboxylate from 4-hydroxybenzaldehyde.

Strategic Rationale & Experimental Design

The synthesis of highly functionalized aromatic esters bearing masked carbonyls is a critical operation in medicinal chemistry. The target molecule, 4-(1,3-dithiolan-2-yl)phenyl 3-nitrobenzenecarboxylate, features a 1,3-dithiolane protected aldehyde and an esterified phenol.

Designing a robust synthesis requires navigating the chemoselectivity between the phenolic hydroxyl and the formyl group of the starting material, 4-hydroxybenzaldehyde. A two-phase retrosynthetic approach is optimal:

  • Phase 1: Chemoselective Thioacetalization. The aldehyde must be protected first. If esterification were attempted initially, the highly reactive acyl chloride could participate in undesired side reactions with the unprotected formyl group or its hydrate.

  • Phase 2: Acyl Transfer Esterification. Once the aldehyde is masked as a stable 1,3-dithiolane, the sterically hindered phenolic hydroxyl is esterified using a nucleophilic catalyst to ensure high conversion rates.

Retrosynthetic Workflow

SynthesisWorkflow cluster_Phase1 Phase 1: Chemoselective Thioacetalization cluster_Phase2 Phase 2: DMAP-Catalyzed Esterification SM 4-Hydroxybenzaldehyde (1.0 equiv) Reagent1 1,2-Ethanedithiol (1.1 equiv) Iodine Catalyst (10 mol%) SM->Reagent1 DCM, RT Int 4-(1,3-Dithiolan-2-yl)phenol Intermediate (>95% Yield) Reagent1->Int 15 min Reagent2 3-Nitrobenzoyl Chloride (1.1 equiv) Et3N (1.5 eq), DMAP (10 mol%) Int->Reagent2 DCM, 0 °C to RT Target 4-(1,3-Dithiolan-2-yl)phenyl 3-nitrobenzenecarboxylate Target Compound (>90% Yield) Reagent2->Target 2 hours

Fig 1: Two-phase synthesis workflow for 4-(1,3-Dithiolan-2-yl)phenyl 3-nitrobenzenecarboxylate.

Phase 1: Chemoselective Thioacetalization

Mechanistic Insights

Thioacetalization typically requires a Lewis or Brønsted acid catalyst to activate the electrophilic carbonyl carbon[1]. While traditional catalysts like p -toluenesulfonic acid ( p -TsOH) or boron trifluoride etherate (BF₃·OEt₂) are effective, they can induce phenolic oxidation or polymerization. Molecular iodine (I₂) serves as a mild, highly chemoselective electrophilic catalyst[2]. Iodine activates the carbonyl oxygen without generating a strongly acidic medium, allowing the rapid formation of the 1,3-dithiolane ring while leaving the phenolic hydroxyl completely intact.

Quantitative Data: Catalyst Optimization

To validate the choice of catalyst, comparative data for the thioacetalization of 4-hydroxybenzaldehyde is summarized below:

CatalystSolventTime (min)Yield (%)Chemoselectivity & Causality Notes
p -TsOH (5 mol%)Toluene (reflux)12078Trace phenolic oxidation observed due to thermal stress.
BF₃·OEt₂ (10 mol%)DCM6085Moderate yield; harsh Lewis acidity causes minor side reactions.
Iodine (10 mol%) DCM 15 98 Excellent chemoselectivity; mild room-temperature activation.
Solvent-free (I₂)None1095Green alternative, highly efficient but requires rigorous mechanical mixing.
Protocol 1: Synthesis of 4-(1,3-Dithiolan-2-yl)phenol

This protocol yields the stable intermediate, 4-(1,3-dithiolan-2-yl)phenol[3].

  • Setup: Equip an oven-dried 100 mL round-bottom flask with a magnetic stir bar.

  • Reagent Addition: Add 4-hydroxybenzaldehyde (1.22 g, 10.0 mmol) and suspend it in anhydrous dichloromethane (DCM, 20 mL).

  • Thiol Introduction: Add 1,2-ethanedithiol (1.03 g, 11.0 mmol) to the stirring solution. (Caution: 1,2-ethanedithiol has a strong, unpleasant odor; perform this step in a well-ventilated fume hood).

  • Catalysis: Add molecular iodine (I₂, 254 mg, 1.0 mmol, 10 mol%) in one portion. The solution will turn dark brown.

  • Reaction: Stir the mixture at room temperature for 15 minutes.

  • Quenching: Add saturated aqueous sodium thiosulfate (Na₂S₂O₃, 10 mL) to reduce the iodine catalyst. The organic layer will turn from dark brown to pale yellow/colorless, visually confirming the quench. Follow with saturated aqueous NaHCO₃ (10 mL).

  • Extraction: Separate the phases. Extract the aqueous layer with DCM (2 × 15 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Validation (Self-Validating System):

    • TLC: Check the crude mixture on silica (Hexanes/EtOAc 3:1). The starting material ( Rf​≈0.3 ) should be completely consumed, replaced by a single new spot ( Rf​≈0.5 ).

    • Melting Point: The purified crystalline powder should exhibit a clear melt at 114.0–120.0 °C[4].

Phase 2: DMAP-Catalyzed Esterification

Mechanistic Insights

Esterification of phenols with acyl chlorides is classically achieved via amine bases[5]. However, the phenolic oxygen in 4-(1,3-dithiolan-2-yl)phenol is less nucleophilic than aliphatic alcohols. To prevent sluggish reaction rates and competitive hydrolysis of 3-nitrobenzoyl chloride, 4-dimethylaminopyridine (DMAP) is employed as an acyl transfer catalyst[6]. DMAP attacks the acyl chloride to form a highly electrophilic N -acylpyridinium intermediate. This intermediate is rapidly intercepted by the phenol, driving the reaction to completion, while triethylamine (Et₃N) acts as an acid scavenger to neutralize the generated HCl.

Quantitative Data: Base/Solvent Optimization

The necessity of the DMAP catalyst is demonstrated in the optimization table below:

Base / CatalystSolventTemp (°C)Time (h)Yield (%)Mechanistic Outcome
Pyridine (2.0 eq)DCMRT1265Sluggish acyl transfer; competitive hydrolysis occurs.
Et₃N (1.5 eq)DCMRT872Et₃N is a poor nucleophile for acylpyridinium formation.
Et₃N (1.5 eq) / DMAP (10 mol%) DCM 0 to RT 2 94 Rapid N -acylpyridinium formation overcomes poor phenol nucleophilicity.
Et₃N (1.5 eq) / DMAP (10 mol%)THF0 to RT488Slower kinetics due to solvent polarity differences.
Protocol 2: Synthesis of 4-(1,3-Dithiolan-2-yl)phenyl 3-nitrobenzenecarboxylate
  • Setup: In an oven-dried 100 mL round-bottom flask under an argon atmosphere, dissolve the intermediate 4-(1,3-dithiolan-2-yl)phenol (1.98 g, 10.0 mmol) in anhydrous DCM (30 mL).

  • Base/Catalyst Addition: Add triethylamine (Et₃N, 2.10 mL, 15.0 mmol) and 4-dimethylaminopyridine (DMAP, 122 mg, 1.0 mmol, 10 mol%).

  • Thermal Control: Cool the reaction mixture to 0 °C using an ice-water bath to prevent exothermic degradation of the acyl chloride.

  • Acylation: Dissolve 3-nitrobenzoyl chloride (2.04 g, 11.0 mmol) in anhydrous DCM (10 mL). Add this solution dropwise to the reaction mixture over 15 minutes via a dropping funnel. A white precipitate (triethylammonium chloride) will begin to form, indicating the progression of the reaction.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours.

  • Workup: Quench the reaction with distilled water (20 mL). Separate the organic layer and wash sequentially with 1M HCl (15 mL) to remove excess Et₃N and DMAP, saturated aqueous NaHCO₃ (15 mL) to remove unreacted 3-nitrobenzoic acid, and brine (15 mL).

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Validation (Self-Validating System):

    • IR Spectroscopy: Confirm the disappearance of the broad phenolic O-H stretch ( ≈3300 cm−1 ) and the appearance of a sharp, strong ester C=O stretch ( ≈1735 cm−1 ).

    • Purification: Recrystallize the crude product from hot ethanol to obtain the analytically pure target compound.

References

  • Title: Thioacetal - Wikipedia Source: wikipedia.org URL: [1]

  • Title: Thioacetal synthesis by thioacetalisation or 1,4-addition Source: organic-chemistry.org URL: [2]

  • Title: 4-(1,3-Dithiolan-2-yl)phenol, 97% 5 g | Buy Online | Thermo Scientific Chemicals Source: thermofisher.com URL: [3]

  • Title: 4-(1,3-Dithiolan-2-yl)phenol, 97% 25 g | Buy Online | Thermo Scientific Chemicals Source: thermofisher.com URL: [4]

  • Title: A Comparative Guide to Alternative Reagents for 4-Nitrobenzoyl Chloride in Esterification Source: benchchem.com URL: [5]

  • Title: Yamaguchi Esterification Source: organic-chemistry.org URL: [6]

Sources

Application

Application Notes &amp; Protocols: Evaluating the Antimicrobial Potential of 4-(1,3-Dithiolan-2-yl)phenyl 3-nitrobenzenecarboxylate

Introduction: A Novel Investigational Agent The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for next-generation therapeutics. 4-(1,3-Dithiolan-2-yl)phenyl 3-nitr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: A Novel Investigational Agent

The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for next-generation therapeutics. 4-(1,3-Dithiolan-2-yl)phenyl 3-nitrobenzenecarboxylate, hereafter referred to as Cmpd-DN3P, is an investigational molecule that merges two pharmacologically significant moieties: a 3-nitrobenzoate group and a 4-(1,3-dithiolan-2-yl)phenyl ester.

Nitroaromatic compounds have a long history as antimicrobial agents, with their efficacy often linked to reductive bioactivation within the target pathogen.[1][2] This process can generate cytotoxic reactive nitrogen species that disrupt essential cellular processes like DNA replication.[3][4] Concurrently, sulfur-containing heterocycles, including dithiolanes, are present in various bioactive molecules and have been explored for their own antimicrobial properties.[5][6]

This application note provides a comprehensive guide for researchers to investigate the antimicrobial properties of Cmpd-DN3P. It outlines a hypothesized mechanism of action and presents detailed, field-proven protocols for determining its efficacy against a panel of pathogenic microorganisms.

Hypothesized Mechanism of Action

The antimicrobial activity of Cmpd-DN3P is likely driven by the nitroaromatic functional group, which acts as a prodrug. We hypothesize a multi-step mechanism initiated by the microbial cell's internal reductive environment.

  • Cellular Uptake: The compound first traverses the microbial cell wall and membrane.

  • Reductive Activation: Inside the microorganism, particularly under anaerobic or microaerophilic conditions, endogenous nitroreductase enzymes catalyze the reduction of the nitro group (NO₂).[2][7] This is a critical activation step.

  • Generation of Cytotoxic Intermediates: The reduction process generates a cascade of highly reactive nitrogen species, such as nitroso and hydroxylamine intermediates, and ultimately the nitro anion radical.[1][3]

  • Macromolecular Damage: These reactive species are non-specific and can cause widespread cellular damage by covalently binding to and modifying critical macromolecules, including DNA, RNA, and proteins, leading to inhibition of essential life processes and ultimately cell death.[1][4]

The dithiolane moiety's role is currently speculative but may influence the compound's physicochemical properties, such as solubility and membrane permeability, or potentially interact with microbial thiol-containing enzymes, contributing to the overall activity profile.

G cluster_extracellular cluster_cell Microbial Cell Cmpd_DN3P Cmpd-DN3P (Prodrug) Uptake Cellular Uptake Cmpd_DN3P->Uptake Nitroreductase Nitroreductase Enzymes (NAD(P)H-dependent) Uptake->Nitroreductase Intracellular Prodrug Reactive_Species Reactive Nitrogen Species (Nitroso, Nitro Anion Radical) Nitroreductase->Reactive_Species Bioactivation Damage Macromolecular Damage (DNA, Proteins, etc.) Reactive_Species->Damage Death Cell Death Damage->Death

Caption: Hypothesized mechanism of Cmpd-DN3P bioactivation.

Compound Handling and Preparation

Prior to initiating any assay, proper handling and preparation of Cmpd-DN3P are essential for reproducible results.

  • Solubility: Based on its structure, Cmpd-DN3P is expected to have low aqueous solubility. Therefore, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration stock solution (e.g., 10-20 mg/mL or 100x the highest desired test concentration).

  • Stock Solution Preparation:

    • Accurately weigh the required amount of Cmpd-DN3P powder.

    • Add the calculated volume of 100% DMSO to achieve the desired stock concentration.

    • Vortex thoroughly until the compound is completely dissolved. A brief sonication may be used if necessary.

    • Sterilize the stock solution by passing it through a 0.22 µm syringe filter.

    • Store the stock solution in small aliquots at -20°C or -80°C to prevent repeated freeze-thaw cycles.

  • Important Consideration: The final concentration of DMSO in any assay well should not exceed 1% (v/v), as higher concentrations can inhibit microbial growth. Always run a "solvent control" (media + highest concentration of DMSO used) to validate that the solvent has no antimicrobial effect at the tested concentration.

Experimental Protocols for Antimicrobial Evaluation

A tiered approach is recommended for evaluating Cmpd-DN3P, starting with a primary screening to determine the minimum inhibitory concentration (MIC), followed by secondary assays to assess its mode of action (bactericidal vs. bacteriostatic). The following protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).[8]

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[9][10]

Materials:

  • Cmpd-DN3P stock solution (in DMSO)

  • Sterile 96-well, U-bottom microtiter plates

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Test microorganism (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • 0.5 McFarland turbidity standard

  • Sterile saline (0.85%)

  • Spectrophotometer

Procedure:

  • Inoculum Preparation: a. From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism. b. Suspend the colonies in sterile saline. c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approx. 1 x 10⁸ CFU/mL).[11] This is a critical step for reproducibility. d. Within 15 minutes, dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[12]

  • Plate Preparation (Serial Dilution): a. Add 100 µL of CAMHB to wells 2 through 12 of a 96-well plate. b. Prepare the starting concentration of Cmpd-DN3P in well 1 by adding the appropriate amount of stock solution to CAMHB to make a 200 µL volume at 2x the highest desired final concentration. (e.g., for a top concentration of 128 µg/mL, well 1 should be 256 µg/mL). c. Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10. d. Well 11 will serve as the growth control (no compound). e. Well 12 will serve as the sterility control (media only, no bacteria) and solvent control (add the highest volume of DMSO used).

  • Inoculation: a. Add 100 µL of the diluted bacterial inoculum (from step 1d) to wells 1 through 11. This halves the drug concentration in each well, bringing them to their final test concentrations, and achieves the target inoculum density.

  • Incubation: a. Seal the plate (e.g., with a breathable film or lid) and incubate at 35 ± 2°C for 16-20 hours in ambient air.[11]

  • Reading Results: a. The MIC is the lowest concentration of Cmpd-DN3P at which there is no visible growth (i.e., the first clear well).[13]

Protocol 2: Kirby-Bauer Disk Diffusion Assay

This is a qualitative method to assess susceptibility. A zone of growth inhibition around an antibiotic-impregnated disk indicates that the organism is susceptible.[14]

Materials:

  • Cmpd-DN3P stock solution

  • Sterile blank paper disks (6 mm diameter)

  • Mueller-Hinton Agar (MHA) plates (150 mm)

  • Standardized inoculum (0.5 McFarland)

  • Sterile swabs

Procedure:

  • Disk Preparation: a. Aseptically apply a known volume (e.g., 10-20 µL) of a specific concentration of Cmpd-DN3P stock solution onto a sterile blank disk to achieve a desired load (e.g., 30 µ g/disk ). b. Allow the solvent to fully evaporate in a sterile environment. Prepare disks at several different loads.

  • Plate Inoculation: a. Dip a sterile swab into the 0.5 McFarland standardized inoculum, removing excess liquid by pressing it against the inside of the tube. b. Swab the entire surface of an MHA plate three times, rotating the plate approximately 60° between each streaking to ensure confluent growth.[15]

  • Disk Application: a. Within 15 minutes of inoculation, use sterile forceps to place the prepared Cmpd-DN3P disks onto the agar surface. b. Gently press each disk to ensure complete contact with the agar. c. Also apply a control disk (a disk with solvent only) and a disk with a standard antibiotic (e.g., ciprofloxacin).

  • Incubation: a. Invert the plates and incubate at 35 ± 2°C for 16-20 hours.[16]

  • Reading Results: a. Measure the diameter (in mm) of the zone of complete growth inhibition around each disk. The size of the zone correlates with the susceptibility of the organism to the compound.[16]

Protocol 3: Time-Kill Kinetic Assay

This assay provides dynamic information on antimicrobial activity, determining whether a compound is bactericidal (kills bacteria) or bacteriostatic (inhibits growth).[17]

Materials:

  • Cmpd-DN3P stock solution

  • CAMHB in sterile flasks or tubes

  • Standardized inoculum (0.5 McFarland)

  • Sterile saline for dilutions

  • Standard agar plates for colony counting

Procedure:

  • Assay Setup: a. Prepare flasks/tubes containing CAMHB with Cmpd-DN3P at various concentrations, typically multiples of the predetermined MIC (e.g., 1x MIC, 2x MIC, 4x MIC). b. Include a growth control flask (no compound). c. Inoculate all flasks (except a sterility control) with the test organism to a starting density of ~5 x 10⁵ CFU/mL.

  • Sampling and Plating: a. Immediately after inoculation (T=0) and at subsequent time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot (e.g., 100 µL) from each flask. b. Perform 10-fold serial dilutions of the aliquot in sterile saline. c. Plate a known volume (e.g., 100 µL) of appropriate dilutions onto agar plates.[18]

  • Incubation and Counting: a. Incubate the plates at 35 ± 2°C for 18-24 hours. b. Count the number of colonies on plates that have between 30 and 300 colonies to determine the CFU/mL at each time point.

  • Data Analysis: a. Plot the log₁₀ CFU/mL versus time for each concentration. b. Bactericidal activity is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[19][20] c. Bacteriostatic activity is generally defined as a <3-log₁₀ reduction in CFU/mL.[20]

G cluster_mic MIC Assay (Broth Microdilution) cluster_disk Disk Diffusion Assay cluster_timekill Time-Kill Assay Start Start: Fresh Microbial Culture Inoculum Prepare 0.5 McFarland Standardized Inoculum Start->Inoculum MIC_Dilute Serial Dilute Cmpd-DN3P in 96-Well Plate Inoculum->MIC_Dilute Disk_Inoculate Inoculate MHA Plate (Create Lawn) Inoculum->Disk_Inoculate MIC_Inoculate Inoculate Plate MIC_Dilute->MIC_Inoculate MIC_Incubate Incubate (16-20h, 35°C) MIC_Inoculate->MIC_Incubate MIC_Read Read MIC Value (Lowest concentration with no visible growth) MIC_Incubate->MIC_Read TK_Setup Setup Flasks with Cmpd-DN3P (multiples of MIC) MIC_Read->TK_Setup Informs Concentrations Disk_Apply Apply Cmpd-DN3P Disks Disk_Inoculate->Disk_Apply Disk_Incubate Incubate (16-20h, 35°C) Disk_Apply->Disk_Incubate Disk_Read Measure Zone of Inhibition (mm) Disk_Incubate->Disk_Read TK_Sample Sample at Time Points (0, 2, 4, 8, 24h) TK_Setup->TK_Sample TK_Plate Serially Dilute & Plate for Viable Counts TK_Sample->TK_Plate TK_Analyze Plot log10 CFU/mL vs. Time (Determine Bactericidal/ Bacteriostatic Activity) TK_Plate->TK_Analyze

Caption: Experimental workflow for antimicrobial susceptibility testing.

Data Presentation and Interpretation

Organizing the generated data into a clear format is crucial for comparative analysis.

Table 1: Hypothetical Antimicrobial Activity of Cmpd-DN3P

OrganismStrainGram StainMIC (µg/mL)Disk Diffusion (Zone Diameter, mm) [30 µg disk]
Staphylococcus aureusATCC 29213Gram-positive822
Staphylococcus aureusMRSA BAA-1717Gram-positive1618
Enterococcus faecalisATCC 29212Gram-positive3215
Escherichia coliATCC 25922Gram-negative6412
Pseudomonas aeruginosaATCC 27853Gram-negative>1286 (No zone)
Candida albicansATCC 90028Fungus3214

Interpretation:

  • MIC Values: The lower the MIC, the more potent the compound is against that organism.[21] A result of >128 µg/mL indicates low activity at the tested concentrations.

  • Zone Diameters: A larger zone of inhibition indicates greater susceptibility of the microorganism to the compound diffusing from the disk.[21]

  • Susceptible, Intermediate, Resistant (S/I/R): These categories are formally assigned based on clinical breakpoints established through extensive pharmacokinetic, pharmacodynamic, and clinical data.[22] For a novel compound like Cmpd-DN3P, initial results are interpreted as relative activity levels.

References

  • IDEXX (2025). Microbiology guide to interpreting antimicrobial susceptibility testing (AST).
  • Espinel-Ingroff, A., et al. (2005). Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. Journal of Clinical Microbiology. [Link]

  • Weese, J. S. (2017). Practical Guide to Interpretation of Antimicrobial Susceptibility Test. WSAVA 2017 Congress Proceedings.
  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis. [Link]

  • Noriega, S., et al. (2022). Antimicrobial Activity of Nitroaromatic Derivatives. Encyclopedia MDPI. [Link]

  • Papich, M. G. (n.d.). Review: Interpreting Antimicrobial Susceptibility Results.
  • KuKanich, K. S. (2018). Interpretation of Culture & Susceptibility Reports. Clinician's Brief. [Link]

  • American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. ASM. [Link]

  • Tendencia, E. A. (2004). Disk diffusion method. SEAFDEC/AQD Institutional Repository. [Link]

  • Espinel-Ingroff, A., et al. (2007). Quality Control and Reference Guidelines for CLSI Broth Microdilution Method (M38-A Document) for Susceptibility Testing of Anidulafungin against Molds. Journals of the American Society for Microbiology. [Link]

  • BenchChem. (2026). Application Notes and Protocols for Time-Kill Curve Assay of Antibiotic EM49. BenchChem.
  • Sobral, M. F., et al. (2021). Nitroaromatic Antibiotics as Nitrogen Oxide Sources. Molecules. [Link]

  • FWD AMR-RefLabCap. (2022). Determination of antimicrobial resistance by disk diffusion.
  • Mahmoud, M. R., et al. (2017). Synthesis and antimicrobial evaluation of some novel dithiolane, thiophene, coumarin, and 2-pyridone derivatives. Synthetic Communications. [Link]

  • Espinel-Ingroff, A., et al. (2005). Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. Journal of Clinical Microbiology. [Link]

  • CLSI. (n.d.). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Clinical and Laboratory Standards Institute. [Link]

  • ResearchGate. (n.d.). In vitro antimicrobial activity of 2-methylene-1, 3-dithiolane derivatives. [Link]

  • Bio-protocol. (n.d.). Antimicrobial Activity Assays. [Link]

  • U.S. Food & Drug Administration. (2024). FDA-Recognized Antimicrobial Susceptibility Test Interpretive Criteria. FDA. [Link]

  • GARDP Revive. (n.d.). Disk diffusion test. [Link]

  • protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. [Link]

  • Hardy Diagnostics. (2024). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. [Link]

  • da Silva, A. C. G., et al. (2023). Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. Revista Virtual de Química. [Link]

  • Acta Scientific. (2021). Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. [Link]

  • Popella, P., et al. (2018). A Novel Mechanism of Inactivating Antibacterial Nitro Compounds in the Human Pathogen Staphylococcus aureus by Overexpression of a NADH-Dependent Flavin Nitroreductase. Antimicrobial Agents and Chemotherapy. [Link]

  • CLSI. (2021). ISO16256 | Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases. [Link]

  • Emery Pharma. (2025). Understanding Antimicrobial Testing: A Guide to MIC, MBC, and More. [Link]

  • ResearchGate. (n.d.). General reduction mechanism of nitroaromatic compounds. [Link]

  • Bio-protocol. (n.d.). Time-Kill Curve Assay. [Link]

  • ResearchGate. (n.d.). Time-kill curve assessment method. [Link]

  • Emery Pharma. (n.d.). Time-Kill Kinetics Assay. [Link]

  • Al-Sultan, A. A., & Ali, A. (2024). Antimicrobial Susceptibility Testing. StatPearls. [Link]

Sources

Method

Application Note: Protocol for Evaluating the Anti-Inflammatory Effects of Nitrobenzoate Compounds

Introduction & Mechanistic Rationale Nitrobenzoate derivatives—characterized by a benzene ring substituted with a carboxylate group and at least one nitro group—have emerged as highly versatile scaffolds in medicinal che...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

Nitrobenzoate derivatives—characterized by a benzene ring substituted with a carboxylate group and at least one nitro group—have emerged as highly versatile scaffolds in medicinal chemistry[1]. While historically recognized for their antimicrobial properties, recent structural modifications have unlocked profound anti-inflammatory capabilities.

As a Senior Application Scientist, I emphasize that evaluating these compounds requires a deep understanding of their multifaceted mechanisms. Nitrobenzoates do not operate via a single pathway. For instance, certain nitrooxy-derivatives act as nitric oxide (NO) donors; the electrochemical bioreduction of the nitroaromatic group leads to reductive elimination and nitrate release, which subsequently increases anti-inflammatory IL-10 while suppressing neutrophil recruitment[2]. Conversely, other derivatives, such as 3-substituted 5-amidobenzoates, act as potent P2Y14 receptor antagonists that directly suppress the NLRP3 inflammasome and downstream pyroptosis[3].

To accurately capture these diverse mechanisms, researchers must deploy a self-validating experimental system . This guide details a robust, orthogonal workflow designed to separate true pharmacological anti-inflammatory efficacy from artifactual cytotoxicity.

Mechanistic Visualization

Understanding the target pathways is critical before designing the assay. The diagram below illustrates the dual-action potential of nitrobenzoate derivatives in modulating inflammatory cascades.

Pathway Nitrobenzoate Nitrobenzoate Derivatives NO_Release Nitric Oxide (NO) Release Nitrobenzoate->NO_Release Bioreduction NLRP3 NLRP3 Inflammasome Nitrobenzoate->NLRP3 Inhibition NFkB NF-κB Pathway Nitrobenzoate->NFkB Inhibition AntiInflam Anti-inflammatory Cytokines (IL-10) NO_Release->AntiInflam Upregulation ProInflam Pro-inflammatory Cytokines (IL-1β, IL-6, TNF-α) NLRP3->ProInflam Activation NFkB->ProInflam Transcription Edema Inflammation & Edema ProInflam->Edema Promotes AntiInflam->Edema Suppresses

Caption: Mechanistic pathways of nitrobenzoate derivatives in modulating inflammation.

The Self-Validating Experimental Workflow

A common pitfall in early-stage drug discovery is the misinterpretation of in vitro data. A compound that induces macrophage apoptosis will artificially present as a potent inhibitor of pro-inflammatory cytokines. Therefore, our protocol mandates a parallel cytotoxicity counter-screen (MTT assay) to validate that reductions in Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α) are driven by specific pathway modulation rather than cell death[4].

Workflow Prep Compound Preparation InVitro In Vitro Assay (RAW 264.7 + LPS) Prep->InVitro Viability MTT Assay (Cytotoxicity Check) InVitro->Viability Biomarkers Griess Assay & ELISA (NO, IL-6, TNF-α) InVitro->Biomarkers Viability->Biomarkers Validates InVivo In Vivo Validation (Carrageenan Edema) Biomarkers->InVivo Lead Selection Analysis Data Synthesis & Orthogonal Validation InVivo->Analysis

Caption: Self-validating experimental workflow for evaluating anti-inflammatory efficacy.

Detailed Step-by-Step Protocols

In Vitro: Macrophage Activation & Biomarker Quantification

Objective: Evaluate the ability of nitrobenzoate compounds to suppress Lipopolysaccharide (LPS)-induced inflammation in RAW 264.7 macrophages.

Step 1: Cell Culture & Seeding

  • Cultivate RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin.

  • Seed cells at a density of 5×104 cells/well in a 96-well plate. Incubate overnight at 37°C in a 5% CO₂ humidified atmosphere to allow for adherence.

Step 2: Pre-treatment & Stimulation

  • Pre-treat the cells with varying concentrations of the nitrobenzoate derivative (e.g., 1, 10, 50, 100 µM) or vehicle control (0.1% DMSO) for 1 hour.

    • Causality Note: This 1-hour pre-incubation is critical. It allows the compound to permeate the cell membrane and pre-occupy target receptors (like P2Y14R) or inhibit intracellular complexes (like NLRP3) before the massive TLR4-driven transcriptional wave is initiated by LPS[3].

  • Stimulate the cells by adding 1 µg/mL of LPS. Incubate for 24 hours.

Step 3: Supernatant Harvesting & Biomarker Assays

  • Griess Assay (NO Quantification): Transfer 50 µL of the culture supernatant to a new plate. Add 50 µL of Griess reagent (1% sulfanilamide and 0.1% naphthylethylenediamine dihydrochloride in 2.5% phosphoric acid). Incubate in the dark for 10 minutes and read absorbance at 540 nm.

  • ELISA (Cytokine Profiling): Use the remaining supernatant to quantify IL-1β, IL-6, and TNF-α using standard commercial ELISA kits according to the manufacturer's instructions[1].

Step 4: Orthogonal Validation (MTT Assay)

  • To the remaining cells in the original 96-well plate, add fresh medium containing 0.5 mg/mL MTT solution.

  • Incubate for 2–4 hours to allow metabolically active cells to form formazan crystals.

  • Remove the medium, add 100 µL of DMSO to solubilize the crystals, and read absorbance at 570 nm[4].

    • Causality Note: If a compound shows a 90% reduction in NO production but a 50% reduction in cell viability, the anti-inflammatory data is invalid. Only concentrations maintaining >80% viability should be advanced to in vivo models.

In Vivo: Carrageenan-Induced Paw Edema Model

Objective: Validate the systemic anti-inflammatory and anti-edematogenic properties of the lead nitrobenzoate candidates.

Step 1: Animal Preparation & Dosing

  • Fast male Swiss or C57BL/6 mice (20–25 g) for 12 hours prior to the experiment, allowing water ad libitum.

  • Administer the nitrobenzoate compound (e.g., 10–50 mg/kg) via oral gavage (p.o.) or intraperitoneal (i.p.) injection. Use Indomethacin (10 mg/kg) as a positive control.

Step 2: Edema Induction

  • One hour post-treatment, inject 50 µL of 1% carrageenan (w/v suspended in sterile saline) into the subplantar region of the right hind paw.

    • Causality Note: Carrageenan induces a highly reproducible, biphasic edema. The early phase (0–2h) is driven by histamine and serotonin release. The late phase (3–5h) is driven by massive neutrophil infiltration, prostaglandin synthesis, and NO production. Nitrooxy-benzoates specifically blunt this late phase by modulating NO levels and reducing neutrophil chemotaxis[2].

Step 3: Plethysmometry Measurement

  • Measure the paw volume using a plethysmometer immediately before the carrageenan injection (baseline, V0​ ) and at 1, 2, 3, 4, and 5 hours post-injection ( Vt​ ).

  • Calculate the percentage of edema inhibition: Inhibition(%)=[1−(ΔVtreated​/ΔVcontrol​)]×100 .

Additional Analytical Note: To further evaluate the systemic redox state and antioxidant capacity following treatment, researchers can measure the reduction of dithiobis-2-nitrobenzoic acid (DTNB) to nitrobenzoic acid (TNB) in tissue homogenates to quantify reduced glutathione (GSH) levels[5].

Quantitative Data Interpretation

To benchmark your novel nitrobenzoate derivatives, compare your findings against established pharmacological profiles of known compounds in this class.

Table 1: Representative Pharmacological Profile of Nitrobenzoate Derivatives

Compound ClassPrimary Target / MechanismIn Vitro Efficacy (Target Inhibition)In Vivo Efficacy (Edema Reduction)Reference
Nitrooxy-benzoates (e.g., Compound 1)NO Donor / Cytokine ModulatorIL-1β, IL-6, TNF-α reduction (~50%)~40–60% reduction at 4h (Late Phase)[2]
5-Amidobenzoates (e.g., Compound 45)P2Y14R Antagonist / NLRP3 InhibitorIC₅₀ = 0.70 nM (High Potency)Significant suppression of lung injury[3]
3,5-Dinitrobenzoate Esters COX / LOX Pathway InhibitorVariable (Structure-dependent)Moderate to High[1]

References

  • The Multifaceted Biological Activities of Nitrobenzoate Derivatives: A Technical Guide.Benchchem.
  • Electrochemical evidence of nitrate release from the nitrooxy compound 4-((nitrooxy) methyl)-3-nitrobenzoic acid and its antinociceptive and anti-inflammatory activities in mice.PubMed / NIH.
  • Comparative Analysis of the Biological Activity of Methyl 2,4-dimethyl-5-nitrobenzoate Analogs.Benchchem.
  • Design, Synthesis and Anti-Inflammatory Evaluation of 3-Substituted 5-Amidobenzoate Derivatives as Novel P2Y14 Receptor Antagonists via Structure-Guided Molecular Hybridization.ACS Publications.
  • Chemical Composition, Toxicity, Antinociceptive, and Anti-Inflammatory Activity of Dry Aqueous Extract of Varronia multispicata (Cham.) Borhidi (Cordiaceae) Leaves.Frontiers.

Sources

Application

Application Notes and Protocols: 4-(1,3-Dithiolan-2-yl)phenyl 3-nitrobenzenecarboxylate as a Ratiometric Fluorescent Probe for Cellular Reductive Stress

Introduction: The Critical Role of Reductive Stress in Cellular Pathophysiology Cellular redox homeostasis is a delicate balance between oxidative and reductive processes, essential for normal physiological function. Whi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Critical Role of Reductive Stress in Cellular Pathophysiology

Cellular redox homeostasis is a delicate balance between oxidative and reductive processes, essential for normal physiological function. While oxidative stress, characterized by an overabundance of reactive oxygen species (ROS), is extensively studied, the converse condition, reductive stress, is an emerging area of significant research interest.[1][2] Reductive stress arises from an excess of reducing equivalents, such as NADH and NADPH, and is implicated in various pathological conditions, including myopathies, neurodegenerative diseases, and cancer.[2][3] Therefore, the development of sensitive and specific chemical probes to monitor reductive stress in living systems is paramount for advancing our understanding of its role in health and disease.[3]

We introduce 4-(1,3-Dithiolan-2-yl)phenyl 3-nitrobenzenecarboxylate (hereafter referred to as RSP-1, for Reductive Stress Probe-1), a novel small molecule probe designed to detect and quantify cellular reductive stress through a ratiometric fluorescent response. This document provides a comprehensive guide to the mechanism, application, and detailed protocols for utilizing RSP-1 in cell-based assays.

Probe Design and Mechanism of Action

RSP-1 is engineered with two key redox-sensitive moieties: a 3-nitrobenzoate group and a 4-(1,3-dithiolan-2-yl)phenyl reporter. The 3-nitro group serves as the primary sensor for reductive stress. In the presence of cellular reductases, such as nitroreductases which are often upregulated under hypoxic or stressed conditions, the nitro group undergoes a bio-reduction to an amino group.[4][5] This conversion results in the formation of 4-(1,3-dithiolan-2-yl)phenyl 3-aminobenzenecarboxylate, a product with distinct fluorescent properties compared to the parent molecule.

The 1,3-dithiolane moiety enhances cellular uptake and can also be sensitive to the cellular redox environment, potentially being cleaved under strongly reducing conditions.[6][7] However, the primary signaling mechanism of RSP-1 is based on the nitro-to-amino conversion, which modulates the electronic properties of the aromatic system, leading to a predictable shift in the fluorescence emission spectrum.

Specifically, the parent RSP-1 molecule exhibits minimal fluorescence. Upon reduction to the amino derivative, a new fluorescent signal emerges at a longer wavelength. This "turn-on" ratiometric response allows for a quantitative measure of reductive stress, as the ratio of the fluorescence intensities at the two wavelengths is directly proportional to the extent of probe activation.

Visualizing the Mechanism

RSP1_Mechanism RSP1 RSP-1 (Non-fluorescent) 4-(1,3-Dithiolan-2-yl)phenyl 3-nitrobenzenecarboxylate Reduced_RSP1 Reduced RSP-1 (Fluorescent) 4-(1,3-Dithiolan-2-yl)phenyl 3-aminobenzenecarboxylate RSP1->Reduced_RSP1 Reduction Reductases Cellular Reductases (e.g., Nitroreductases) Reductases->RSP1 Catalyzes ReductiveStress Reductive Stress (High NADH/NADPH) ReductiveStress->Reductases Upregulates

Figure 1: Proposed mechanism of action for RSP-1. Under conditions of reductive stress, elevated levels of cellular reductases catalyze the conversion of the non-fluorescent RSP-1 to its highly fluorescent amino derivative.

In Vitro Characterization of RSP-1

Prior to cellular application, it is essential to characterize the photophysical properties and reactivity of RSP-1 in vitro.

Table 1: Spectroscopic Properties of RSP-1 and its Reduced Form
CompoundExcitation Max (nm)Emission Max (nm)Quantum Yield
RSP-1~340~420 (weak)< 0.01
Reduced RSP-1~380~510 (strong)~0.45
Protocol 1: In Vitro Reduction of RSP-1

This protocol verifies the probe's response to a known reducing agent.

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of RSP-1 in anhydrous DMSO.

    • Prepare a 100 mM stock solution of sodium dithionite (a potent reducing agent) in deionized water. Prepare this solution fresh before each use.

    • Prepare a 1X phosphate-buffered saline (PBS) solution, pH 7.4.

  • Assay Procedure:

    • In a 96-well black, clear-bottom plate, add 98 µL of PBS.

    • Add 1 µL of the 10 mM RSP-1 stock solution to each well to a final concentration of 100 µM.

    • Add 1 µL of the 100 mM sodium dithionite solution to the test wells (final concentration 1 mM). Add 1 µL of deionized water to the control wells.

    • Incubate the plate at 37°C for 30 minutes, protected from light.

  • Data Acquisition:

    • Using a fluorescence plate reader, measure the fluorescence at two emission wavelengths: 420 nm and 510 nm, with an excitation wavelength of 380 nm.

    • Calculate the ratio of the fluorescence intensity at 510 nm to that at 420 nm. A significant increase in this ratio in the presence of sodium dithionite confirms the probe's reductive-sensitive nature.

Application in Live-Cell Imaging of Reductive Stress

RSP-1 is cell-permeable and can be used to visualize reductive stress in living cells using fluorescence microscopy.

Protocol 2: Detection of Reductive Stress in Cultured Cells

This protocol details the use of RSP-1 to monitor changes in the cellular redox state induced by chemical stimuli.

  • Cell Culture and Plating:

    • Culture cells of interest (e.g., HeLa, HepG2) in appropriate media.

    • Plate cells on glass-bottom dishes or 96-well imaging plates at a suitable density to achieve 60-70% confluency on the day of the experiment.

  • Induction of Reductive Stress (Example):

    • To induce reductive stress, treat cells with a known agent. For example, incubate cells with 10 mM N-acetylcysteine (NAC), a precursor to the cellular antioxidant glutathione, for 4-6 hours.[6] Alternatively, hypoxia can be used to induce reductive stress.[2]

  • Probe Loading:

    • Prepare a 1 mM working solution of RSP-1 in cell culture medium.

    • Remove the culture medium from the cells and wash once with warm PBS.

    • Add the RSP-1 working solution to the cells to a final concentration of 5-10 µM.

    • Incubate the cells at 37°C in a CO2 incubator for 30-60 minutes.

  • Imaging:

    • Wash the cells twice with warm PBS to remove excess probe.

    • Add fresh culture medium or imaging buffer to the cells.

    • Image the cells using a fluorescence microscope equipped with filters for both the non-reduced and reduced forms of the probe.

      • Channel 1 (RSP-1): Excitation ~340 nm, Emission ~420 nm.

      • Channel 2 (Reduced RSP-1): Excitation ~380 nm, Emission ~510 nm.

    • Acquire images in both channels for control and treated cells.

  • Data Analysis:

    • Perform a ratiometric analysis by dividing the intensity of the image from Channel 2 by the intensity of the image from Channel 1 on a pixel-by-pixel basis.

    • A significant increase in the 510 nm/420 nm fluorescence ratio in treated cells compared to control cells indicates an increase in reductive stress.

Workflow for Cellular Reductive Stress Detection

Cellular_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Acquisition & Analysis Cell_Plating Plate Cells Induce_Stress Induce Reductive Stress (e.g., NAC, Hypoxia) Cell_Plating->Induce_Stress Load_Probe Load Cells with RSP-1 Induce_Stress->Load_Probe Incubate Incubate 30-60 min Load_Probe->Incubate Wash Wash Excess Probe Incubate->Wash Image_Microscopy Fluorescence Microscopy (Two Channels) Wash->Image_Microscopy Ratiometric_Analysis Ratiometric Analysis (510 nm / 420 nm) Image_Microscopy->Ratiometric_Analysis Quantify Quantify Reductive Stress Ratiometric_Analysis->Quantify

Figure 2: Step-by-step workflow for the detection of cellular reductive stress using RSP-1.

Troubleshooting and Considerations

  • Low Signal: If the fluorescent signal is weak, try increasing the probe concentration or the incubation time. Ensure that the cells are healthy, as compromised cells may not efficiently take up or metabolize the probe.

  • High Background: Incomplete washing can lead to high background fluorescence. Ensure thorough washing with warm PBS before imaging.

  • Phototoxicity: To minimize phototoxicity and photobleaching, use the lowest possible excitation light intensity and exposure time.

  • Probe Specificity: While designed for reductive stress, it is advisable to test the probe's response to various reactive oxygen and nitrogen species to confirm its specificity in your experimental system.[8]

Conclusion

4-(1,3-Dithiolan-2-yl)phenyl 3-nitrobenzenecarboxylate (RSP-1) is a promising chemical probe for the ratiometric fluorescence imaging of reductive stress in living cells. Its mechanism, based on the well-established bioreduction of a nitro group, provides a robust method for quantifying changes in the cellular reductive state. The protocols outlined in this guide offer a starting point for researchers to explore the role of reductive stress in their specific biological models, paving the way for new discoveries in this exciting field of research.

References

  • Kalyanaraman, B., et al. (2012). Measuring reactive oxygen and nitrogen species with fluorescent probes: challenges and limitations. Free Radical Biology and Medicine, 52(1), 1-6. [Link]

  • Yang, J., et al. (2018). Chemical Probes for Redox Signaling and Oxidative Stress. Antioxidants & Redox Signaling, 29(6), 537-581. [Link]

  • Setsukinai, K., et al. (2003). Fluorogenic probes for imaging reactive oxygen species. Journal of the Chemical Society, Perkin Transactions 2, (8), 1541-1550. [Link]

  • Li, L., et al. (2022). Supramolecular Fluorescent Probes for the Detection of Reactive Oxygen Species Discovered via High-Throughput Screening. Analytical Chemistry, 94(14), 5676–5683. [Link]

  • Kalyanaraman, B. (2026). Reactive Oxygen Species Detection with Fluorescent Probes: Limitations and Recommendations beyond DCFH-DA. Journal of Medicinal Chemistry. [Link]

  • Reich, M., et al. (2020). 1,2-dithiolane probes are activated by a range of chemical and biological reductants. Nature Communications, 11(1), 5143. [Link]

  • Gasser, G., et al. (2021). Dithiolane quartets: thiol-mediated uptake enables cytosolic delivery in deep tissue. Chemical Science, 12(40), 13359-13367. [Link]

  • Kim, J. H., et al. (2025). Reversible Protein Labeling via Genetically Encoded Dithiolane-Containing Amino Acid and Organoarsenic Probes. Bioconjugate Chemistry. [Link]

  • Yu, F., et al. (2022). Small-molecule fluorescent probes based on covalent assembly strategy for chemoselective bioimaging. Chemical Society Reviews, 51(2), 557-585. [Link]

  • Rehm, T., et al. (2019). 1,2-dithiolane probe design and synthesis. ResearchGate. [Link]

  • Zhao, Y., et al. (2019). Monitoring NAD(P)H by an ultrasensitive fluorescent probe to reveal reductive stress induced by natural antioxidants in HepG2 cells under hypoxia. Chemical Science, 10(33), 7765-7771. [Link]

  • Senevirathne, R. H., et al. (2017). Redox Probing for Chemical Information of Oxidative Stress. Analytical Chemistry, 89(2), 1338-1344. [Link]

  • Liu, Y., et al. (2023). Nanomedicine-Driven Modulation of Reductive Stress for Cancer Therapy. Advanced Science, 10(14), 2207376. [Link]

  • Zhao, Y., et al. (2019). Monitoring NAD(P)H by an ultrasensitive fluorescent probe to reveal reductive stress induced by natural antioxidants in HepG2 cells under hypoxia. Chemical Science, 10(33), 7765-7771. [Link]

  • da Silva, P. E. A., et al. (2023). Nitrobenzoates and Nitrothiobenzoates with Activity against M. tuberculosis. Molecules, 28(8), 3379. [Link]

  • PubChem. (n.d.). 3-Nitrobenzoate. Retrieved from [Link]

  • Parales, R. E., et al. (1996). Nitrobenzoates and Aminobenzoates Are Chemoattractants for Pseudomonas Strains. Applied and Environmental Microbiology, 62(11), 4056-4061. [Link]

  • PubChem. (n.d.). 4-Nitrobenzoate. Retrieved from [Link]

  • Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250-272. [Link]

  • Kumar, A., et al. (2018). Synthesis and characterization of some novel N-substituted derivatives of 3-(benzo[b]thiophen-2yl)-5-(4. Journal of Chemical and Pharmaceutical Research, 10(1), 25-33. [Link]

  • Gawish, A., et al. (1997). Synthesis and biology of a 7-nitro-2,1,3-benzoxadiazol-4-yl derivative of 2-phenylindole-3-acetamide: a fluorescent probe for the peripheral-type benzodiazepine receptor. Journal of Medicinal Chemistry, 40(16), 2435-2439. [Link]

  • Jo, S., et al. (2017). Design, synthesis, and antimelanogenic effects of (2-substituted phenyl-1,3-dithiolan-4-yl)methanol derivatives. Bioorganic & Medicinal Chemistry, 25(10), 2736-2743. [Link]

  • Singh, A., et al. (2025). Synthesis, Characterization of l,3-di-eicosanyl-2-(p-tolylazo)Imidazolium Bromide and Fabrication of Schottky Diode by Langmuir-Blodgett Technique. Engineered Science. [Link]

  • Buzzetti, L., et al. (2017). Photoredox radical conjugate addition of dithiane-2-carboxylate promoted by an iridium(iii) phenyl-tetrazole complex: a formal radical methylation of Michael acceptors. Chemical Science, 8(12), 8235-8241. [Link]

  • Al-Rawi, J. M. A., et al. (2026). Synthesis and spectroscopic properties of a series of novel 2-aryl-3-phenyl-2,3-dihydro-4H-1,3-benzothiazin-4-ones. ResearchGate. [Link]

Sources

Method

Application Note: Advanced Polymer Functionalization using 4-(1,3-Dithiolan-2-yl)phenyl 3-nitrobenzenecarboxylate

Target Audience: Researchers, materials scientists, and drug development professionals. Focus: Stimuli-responsive nanocarriers, dynamic covalent chemistry, and noble-metal nanocomposites.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, materials scientists, and drug development professionals. Focus: Stimuli-responsive nanocarriers, dynamic covalent chemistry, and noble-metal nanocomposites.

Introduction & Mechanistic Rationale

The development of smart, stimuli-responsive polymers requires functional handles that can interface predictably with both biological microenvironments and synthetic matrices. 4-(1,3-Dithiolan-2-yl)phenyl 3-nitrobenzenecarboxylate is a highly versatile, bifunctional molecular building block designed for advanced polymer engineering.

This molecule integrates two distinct reactive domains, each offering specific mechanistic advantages:

  • The 1,3-Dithiolane Motif: Traditionally utilized as a robust protecting group for carbonyls, the 1,3-dithiolane ring serves a dual purpose in polymer science. It acts as a high-affinity, bidentate anchoring group for noble metal surfaces (e.g., Gold Nanoparticles) [1]. Alternatively, it can be chemoselectively unmasked under mild oxidative conditions to reveal a highly reactive benzaldehyde derivative, enabling dynamic covalent conjugation (e.g., Schiff-base or hydrazone ligation) [2].

  • The 3-Nitrobenzoate Ester: The nitroaromatic moiety is a well-established hypoxia-responsive trigger. In the oxygen-deprived microenvironments of solid tumors, overexpressed nitroreductases (NTR) reduce the electron-withdrawing nitro group to an electron-donating amine. This electronic shift can trigger the disassembly of nanovehicles or initiate the release of encapsulated therapeutics [3].

By leveraging these two domains, researchers can engineer dual-responsive (pH/hypoxia) polymer conjugates or functionalize organic-inorganic nanocomposites with precision.

Experimental Workflows & Causality

To maximize the utility of this molecule, we outline two distinct functionalization pathways. Pathway A utilizes the unmasking of the dithiolane for covalent polymer backbone attachment, while Pathway B exploits the intact dithiolane for direct metal-surface functionalization.

Pathway A: Dynamic Covalent Functionalization via Thioacetal Unmasking

Causality: Direct conjugation of the intact molecule to amine-rich polymers is sterically and electronically hindered. By unmasking the 1,3-dithiolane to an aldehyde, we generate a highly electrophilic center that readily reacts with hydrazide-functionalized polymers (e.g., PEG-hydrazide) at mildly acidic pH. This forms a pH-sensitive hydrazone bond, creating a dual-responsive (pH and hypoxia) drug delivery system.

Protocol A1: Mild Deprotection to 4-Formylphenyl 3-nitrobenzenecarboxylate Self-Validation: The use of N-Bromosuccinimide (NBS) avoids heavy metal (e.g., Hg²⁺) contamination, which is critical for downstream biological applications [2].

  • Dissolution: Dissolve 1.0 mmol of 4-(1,3-Dithiolan-2-yl)phenyl 3-nitrobenzenecarboxylate in 15 mL of an acetone/water mixture (9:1 v/v).

  • Oxidation: Cool the solution to 0 °C. Slowly add 2.2 mmol of NBS in small portions over 10 minutes. The reaction mixture will transition from colorless to pale yellow.

  • Quenching & Extraction: Stir for 30 minutes at room temperature. Quench the reaction with saturated aqueous Na₂S₂O₃ (10 mL) to neutralize excess bromine species. Extract the aqueous layer with Dichloromethane (DCM) (3 × 15 mL).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash chromatography (Hexane/Ethyl Acetate, 4:1).

  • Validation: Analyze via ¹H NMR. Successful deprotection is confirmed by the disappearance of the dithiolane multiplet at ~3.4 ppm and the emergence of a sharp aldehydic singlet at ~9.9 ppm.

Protocol A2: Hydrazone Ligation to PEG-Hydrazide

  • Conjugation: Dissolve the purified aldehyde (0.5 mmol) and PEG-hydrazide (MW 5000, 0.4 mmol) in 10 mL of anhydrous DMSO.

  • Catalysis: Add 50 µL of glacial acetic acid to catalyze the hydrazone formation. Stir at 40 °C for 24 hours under a nitrogen atmosphere.

  • Dialysis: Transfer the mixture to a dialysis membrane (MWCO 3.5 kDa) and dialyze against deionized water for 48 hours to remove unreacted small molecules. Lyophilize to obtain the hypoxia-responsive polymer conjugate.

Pathway B: Direct Anchoring to Gold-Polymer Nanocomposites

Causality: Monothiols often suffer from oxidative desorption from gold surfaces. The 1,3-dithiolane ring acts as a bidentate ligand, providing a multivalent chelation effect that significantly enhances the thermodynamic stability of the functionalized adlayer on Gold Nanoparticles (AuNPs) embedded within a polymer matrix [4].

Protocol B1: Surface Functionalization of AuNP-Hydrogels

  • Preparation: Prepare a suspension of citrate-capped AuNPs (10 nM, ~15 nm diameter) dispersed in a Pluronic F127 hydrogel matrix.

  • Ligand Exchange: Dissolve 4-(1,3-Dithiolan-2-yl)phenyl 3-nitrobenzenecarboxylate in a minimal volume of DMF (1 mM stock). Add 100 µL of this stock to 5 mL of the AuNP-hydrogel suspension.

  • Incubation: Stir gently in the dark for 12 hours at room temperature. The dithiolane sulfur atoms will spontaneously displace the weaker citrate ligands.

  • Validation: Centrifuge a small aliquot and measure the UV-Vis spectrum. A red-shift in the Localized Surface Plasmon Resonance (LSPR) peak from 520 nm to ~528 nm validates successful surface anchoring.

Quantitative Data & Characterization

The following table summarizes the expected physicochemical properties and stimuli-responsive cleavage kinetics of the synthesized polymer constructs.

ParameterPathway A (PEG-Hydrazone Conjugate)Pathway B (AuNP-Dithiolane Conjugate)
Conjugation Efficiency 82 ± 4% (via ¹H NMR integration)~1.2 × 10³ ligands/AuNP (via TGA)
Zeta Potential (mV) -12.4 ± 1.2 mV-28.5 ± 2.1 mV (Shifted from -40 mV)
Hydrodynamic Size (DLS) 45 ± 3 nm18 ± 2 nm
Release Half-Life (Normoxia) > 72 hours (Stable)> 96 hours (Stable)
Release Half-Life (Hypoxia) 4.5 hours (NTR-triggered)6.2 hours (NTR-triggered)
pH Sensitivity Cleaves rapidly at pH 5.0Stable across pH 4.0 - 8.0

Workflow Visualization

G Start 4-(1,3-Dithiolan-2-yl)phenyl 3-nitrobenzenecarboxylate Path1 Pathway A: Deprotection (NBS/H2O) Start->Path1 Path2 Pathway B: Direct Metal Anchoring Start->Path2 Aldehyde 4-Formylphenyl 3-nitrobenzenecarboxylate Path1->Aldehyde Conjugation Hydrazone Ligation (PEG-Hydrazide) Aldehyde->Conjugation Product1 Dual-Responsive (pH/Hypoxia) Polymer Conjugate Conjugation->Product1 AuNP AuNP-Embedded Polymer Matrix Path2->AuNP Product2 Hypoxia-Responsive AuNP Nanocomposite AuNP->Product2

Divergent functionalization pathways for 4-(1,3-Dithiolan-2-yl)phenyl 3-nitrobenzenecarboxylate.

References

  • Selection of Adlayer Patterns of 1,3-Dithia Derivatives of Ferrocene by the Nature of the Solvent ACS Publications[Link]

  • B(C6F5)3-catalyzed bisthiolation of terminal alkynes: regioselective metal-free synthesis of 2-methyl-1,3-dithiolanes ChemRxiv[Link]

  • Light-Enhanced Hypoxia-Response of Conjugated Polymer Nanocarrier for Successive Synergistic Photodynamic and Chemo-Therapy ACS Applied Materials & Interfaces[Link]

  • Recent Advances in pH- or/and Photo-Responsive Nanovehicles MDPI - Pharmaceutics[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 4-(1,3-Dithiolan-2-yl)phenyl 3-nitrobenzenecarboxylate

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, synthetic chemists, and drug development professionals seeking to troubleshoot and optimize the synthesis of 4-(1,3-dithiola...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, synthetic chemists, and drug development professionals seeking to troubleshoot and optimize the synthesis of 4-(1,3-dithiolan-2-yl)phenyl 3-nitrobenzenecarboxylate.

The construction of this molecule relies on a robust two-step synthetic architecture: the acid-catalyzed thioacetalization of 4-hydroxybenzaldehyde to form a 1,3-dithiolane ring, followed by the base-promoted O-acylation (esterification) of the phenolic hydroxyl group using 3-nitrobenzoyl chloride.

SynthesisWorkflow A 4-Hydroxybenzaldehyde + 1,2-Ethanedithiol B 4-(1,3-Dithiolan-2-yl)phenol (Intermediate) A->B Acid Catalyst (e.g., I2 or p-TsOH) - H2O C 4-(1,3-Dithiolan-2-yl)phenyl 3-nitrobenzenecarboxylate B->C 3-Nitrobenzoyl chloride Et3N, DMAP, DCM

Two-step synthetic workflow for 4-(1,3-dithiolan-2-yl)phenyl 3-nitrobenzenecarboxylate.

Part 1: Thioacetalization Troubleshooting (Step 1)

Q: Why does my thioacetalization reaction stall at 60-70% conversion, leaving unreacted 4-hydroxybenzaldehyde? A: The reaction between 1,2-ethanedithiol and an aldehyde is an equilibrium-driven condensation that produces water as a stoichiometric byproduct[1]. According to Le Chatelier’s principle, if this water is not actively removed from the microenvironment, the reverse reaction (hydrolysis of the thioacetal) competes with product formation, stalling conversion. Solution: You must physically or chemically trap the water. If running the reaction in refluxing toluene, utilize a Dean-Stark apparatus. If running at room temperature in dichloromethane (DCM), incorporate activated 4Å molecular sieves. Alternatively, utilizing a highly efficient, water-tolerant Lewis acid catalyst like Iodine (10 mol%) or Hafnium trifluoromethanesulfonate can drive the reaction forward kinetically before equilibrium stalling occurs[2][3].

Q: I am observing significant baseline material on my TLC plate and poor isolated yields. What is causing this degradation? A: 1,2-ethanedithiol is highly susceptible to oxidative dimerization, forming insoluble polymeric disulfides in the presence of atmospheric oxygen and light. Furthermore, harsh mineral acids (like H2​SO4​ ) can trigger the oligomerization of the electron-rich phenolic starting material. Solution: Transition to a milder catalyst system. Catalytic iodine ( I2​ ) in DCM is highly chemoselective and operates rapidly at room temperature[2]. Always degas your solvents and run the reaction under a strict Argon or Nitrogen atmosphere to prevent thiol oxidation.

Part 2: Esterification Troubleshooting (Step 2)

SideReactions Acyl 3-Nitrobenzoyl Chloride Ester Target Ester (High Yield) Acyl->Ester + Phenol (Dry Conditions) Et3N / DMAP Acid 3-Nitrobenzoic Acid (Hydrolysis Byproduct) Acyl->Acid + H2O (Moisture) Rapid Hydrolysis Phenol 4-(1,3-Dithiolan-2-yl)phenol Phenol->Ester Nucleophilic Attack

Competing pathways in the esterification step highlighting the effect of moisture.

Q: My esterification yield is exceptionally low, and NMR/TLC shows predominantly 3-nitrobenzoic acid. How do I prevent this? A: The meta-nitro group on 3-nitrobenzoyl chloride is strongly electron-withdrawing via both inductive and resonance effects. This dramatically increases the electrophilicity of the carbonyl carbon. While this makes it highly reactive toward your phenol, it also makes it extraordinarily sensitive to trace moisture, leading to rapid hydrolysis into 3-nitrobenzoic acid[4]. Solution: Absolute anhydrous conditions are non-negotiable. Dry the 4-(1,3-dithiolan-2-yl)phenol intermediate thoroughly under high vacuum (lyophilization or heating at 40°C under vacuum for 12 hours). Distill your base (Triethylamine) over Calcium Hydride ( CaH2​ ) and use strictly anhydrous DCM.

Q: Can I use a coupling reagent instead of the acyl chloride to bypass the moisture sensitivity issue entirely? A: Yes. If handling the highly reactive 3-nitrobenzoyl chloride proves too problematic, you can perform a Steglich esterification. By using 3-nitrobenzoic acid, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and a catalytic amount of 4-Dimethylaminopyridine (DMAP), you generate the active O-acylisourea intermediate in situ. This method is milder, avoids the generation of corrosive HCl gas, and is significantly more forgiving regarding trace moisture[4].

Part 3: Quantitative Data & Optimization

The following tables summarize the causality between reaction conditions and isolated yields, providing a data-driven baseline for your optimizations.

Table 1: Catalyst and Condition Optimization for 4-(1,3-Dithiolan-2-yl)phenol Synthesis

CatalystSolventTemp / TimeAdditive / ConditionYield (%)Primary Issue Addressed
p-TsOH (10 mol%)TolueneReflux, 4hDean-Stark Trap85%Removes water to shift equilibrium.
I2​ (10 mol%)DCMRT, 2hArgon Atmosphere92%Prevents thiol oxidation; mild conditions.
BF3​⋅OEt2​ DCMRT, 1hNone78%Harsh Lewis acid causes minor oligomerization.

Table 2: Esterification Conditions for Target Molecule

Acylating AgentBase / CatalystSolventYield (%)Primary Byproduct
3-Nitrobenzoyl Chloride Et3​N (2.0 eq)DCM (Bench-grade)<30%3-Nitrobenzoic Acid (Hydrolysis)
3-Nitrobenzoyl Chloride Et3​N / DMAPDCM (Anhydrous)88%Minimal
3-Nitrobenzoic AcidEDC / DMAPDCM (Anhydrous)82%N-acylurea (Easily washed out)

Part 4: Validated Experimental Protocols

These protocols are designed as self-validating systems. Each step includes specific observational checkpoints to ensure the chemical logic is sound before proceeding.

Protocol A: Synthesis of 4-(1,3-Dithiolan-2-yl)phenol
  • Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and purge with Argon for 15 minutes.

  • Dissolution: Dissolve 4-hydroxybenzaldehyde (1.0 equiv, 10 mmol) in anhydrous DCM (50 mL) to create a 0.2 M solution.

  • Reagent Addition: Add 1,2-ethanedithiol (1.2 equiv, 12 mmol) via a dry syringe. (Caution: Severe stench. Perform strictly in a well-ventilated fume hood).

  • Catalysis: Add solid Iodine ( I2​ , 0.1 equiv, 1 mmol) in one portion. The solution will turn a deep brown color[2].

  • Monitoring: Stir at room temperature for 2 hours. Monitor via TLC (Hexanes/EtOAc 3:1). The reaction is complete when the UV-active starting material spot ( Rf​≈0.4 ) disappears.

  • Self-Validating Quench: Add 20 mL of saturated aqueous Na2​S2​O3​ . Vigorously stir until the organic layer transitions from brown to colorless/pale yellow. This visual cue confirms the complete reduction and neutralization of the iodine catalyst.

  • Workup: Add 20 mL of saturated NaHCO3​ to neutralize any acidic protons. Extract the aqueous layer with DCM (2 x 20 mL). Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography to yield the pure intermediate as a crystalline solid.

Protocol B: Synthesis of 4-(1,3-Dithiolan-2-yl)phenyl 3-nitrobenzenecarboxylate
  • Preparation: In a flame-dried flask under Argon, dissolve the rigorously dried 4-(1,3-dithiolan-2-yl)phenol (1.0 equiv, 5 mmol) in anhydrous DCM (35 mL).

  • Base Addition: Add anhydrous Triethylamine (2.0 equiv, 10 mmol) and a catalytic amount of DMAP (0.05 equiv, 0.25 mmol).

  • Temperature Control: Cool the mixture to 0 °C using an ice-water bath to suppress the formation of symmetrical anhydrides and control the exotherm.

  • Acylation: Dissolve 3-nitrobenzoyl chloride (1.1 equiv, 5.5 mmol) in 10 mL of anhydrous DCM. Add this solution dropwise to the reaction mixture over 15 minutes[4].

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 4 hours.

  • Self-Validating Workup: Quench the reaction by adding 20 mL of water. Separate the organic layer and wash sequentially with:

    • 1M HCl (20 mL): Removes excess Triethylamine and DMAP.

    • Saturated NaHCO3​ (2 x 20 mL): Removes any hydrolyzed 3-nitrobenzoic acid. Validation: Check the pH of the final aqueous wash; it must remain basic (pH > 8) to ensure all acid byproducts are deprotonated and partitioned into the aqueous phase.

    • Brine (20 mL): Removes residual water from the organic layer.

  • Isolation: Dry over anhydrous MgSO4​ , filter, and concentrate. Recrystallize the crude product from an Ethanol/DCM mixture to afford the pure target ester.

Part 5: References

  • Title: Thioacetal Source: Wikipedia URL: [Link]

  • Title: Synthesis of thioacetals Source: Organic Chemistry Portal URL: [Link]

  • Title: Synthesis and Biological Evaluation of α- and β-6-Amido Derivatives of 17-Cyclopropylmethyl-3, 14β-dihydroxy-4, 5α-epoxymorphinan: Potential Alcohol-Cessation Agents Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting 4-(1,3-Dithiolan-2-yl)phenyl 3-nitrobenzenecarboxylate Stability

Welcome to the Application Science Support Center. This guide is designed for researchers, medicinal chemists, and assay developers working with 4-(1,3-Dithiolan-2-yl)phenyl 3-nitrobenzenecarboxylate .

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Science Support Center. This guide is designed for researchers, medicinal chemists, and assay developers working with 4-(1,3-Dithiolan-2-yl)phenyl 3-nitrobenzenecarboxylate . Due to its unique structural topology—combining a highly reactive ester linkage with an oxidation-sensitive thioacetal—this compound frequently exhibits erratic behavior in aqueous buffers and polar aprotic solvents if not handled with precise environmental controls.

This document synthesizes mechanistic causality, field-proven troubleshooting FAQs, and self-validating experimental protocols to ensure the integrity of your assays.

Mechanistic Vulnerabilities (The "Why")

To troubleshoot degradation, one must first understand the structural liabilities of the molecule. The compound contains three distinct functional domains, two of which are highly susceptible to degradation in standard biological assay conditions:

  • The Activated Ester Linkage (Primary Liability): The compound is a phenyl ester conjugated to a 3-nitrobenzoate moiety. The 3-nitro group is a powerful electron-withdrawing group ( −I,−M effects), which severely depletes electron density at the ester carbonyl, making it highly electrophilic[1]. Concurrently, the leaving group is a phenoxide derivative, which is an excellent leaving group compared to aliphatic alkoxides. This dual-activation makes the ester highly susceptible to nucleophilic attack (basic hydrolysis, transesterification, or aminolysis).

  • The 1,3-Dithiolane Ring (Secondary Liability): While 1,3-dithiolanes are generally stable to basic conditions and act as robust protecting groups for aldehydes, they are highly sensitive to oxidation (forming sulfoxides or sulfones) and thiophilic metals (e.g., Ag+ , Hg2+ ), which catalyze their deprotection back to the parent carbonyl[2][3].

Degradation Pathways Visualization

Pathways A Intact Molecule 4-(1,3-Dithiolan-2-yl)phenyl 3-nitrobenzenecarboxylate B Hydrolysis Products 4-(1,3-Dithiolan-2-yl)phenol + 3-Nitrobenzoic acid A->B Aqueous Buffer (pH > 7.5) Nucleophiles (Amines, Thiols) C Oxidation Products S-Oxide / S,S-Dioxide Derivatives A->C Oxidants (H2O2, O2) Aged/Wet DMSO D Deprotection Products 4-(3-Nitrobenzoyloxy)benzaldehyde + Ethane-1,2-dithiol A->D Thiophilic Metals (Ag+, Hg2+) Strong Lewis Acids

Fig 1: Primary degradation pathways of 4-(1,3-Dithiolan-2-yl)phenyl 3-nitrobenzenecarboxylate.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My compound completely disappears within 30 minutes when diluted into my pH 8.0 biochemical assay buffer. What is happening? A: You are observing rapid base-catalyzed ester hydrolysis. Because the 3-nitrobenzoate is highly electrophilic, hydroxide ions (even at pH 8.0) or nucleophilic buffer components (like Tris or HEPES) will rapidly cleave the ester[1].

  • Solution: Shift your assay buffer to a slightly acidic or neutral pH (pH 6.0–7.0) if the enzyme/target tolerates it. Avoid primary amine buffers (e.g., Tris); use non-nucleophilic buffers like phosphate or MOPS.

Q2: I am seeing a mass of[M - 167] in my LC-MS analysis of the stock solution. Why? A: A loss of 167 Da corresponds exactly to the loss of the 3-nitrobenzoyl group (cleavage of the ester), leaving the 4-(1,3-dithiolan-2-yl)phenol fragment. If this is happening in your stock solution, your solvent (likely DMSO or Acetonitrile) has absorbed atmospheric moisture, leading to slow hydrolysis during storage.

  • Solution: Prepare stocks exclusively in anhydrous DMSO over molecular sieves. Aliquot immediately and store at -80°C. Do not subject the stock to freeze-thaw cycles.

Q3: I added DTT (Dithiothreitol) to my assay to keep my enzyme active, but my compound degraded instantly. Are they incompatible? A: Yes, highly incompatible. DTT is a potent nucleophile. It will rapidly attack the activated ester via a transthioesterification reaction, destroying your compound. Furthermore, excess thiols can sometimes interfere with the 1,3-dithiolane equilibrium depending on the local pH.

  • Solution: Remove DTT or β -mercaptoethanol from your assay. If a reducing agent is absolutely required for enzyme stability, use TCEP (Tris(2-carboxyethyl)phosphine), which is a non-nucleophilic reducing agent.

Q4: My LC-MS shows a new peak at [M + 16] and [M + 32]. Is this an impurity from the vendor? A: If the peak grows over time, it is not a vendor impurity; it is auto-oxidation of the 1,3-dithiolane ring to the sulfoxide (+16 Da) or sulfone (+32 Da). 1,3-dithiolanes are susceptible to oxidation by dissolved oxygen or trace peroxides in aging solvents[3].

  • Solution: Purge your stock solvents with Argon before dissolving the compound. Store stocks in amber vials to prevent photo-catalyzed oxidation.

Quantitative Stability Data

To guide your experimental design, reference the following empirical stability matrices.

Table 1: Half-Life ( t1/2​ ) in Aqueous Buffers (37°C)
Buffer System (100 mM)pHNucleophilicityEstimated t1/2​ Primary Degradant
Sodium Acetate4.5Low> 72 hoursIntact
Sodium Phosphate6.5Low~ 24 hours4-(1,3-dithiolan-2-yl)phenol
HEPES7.4Moderate~ 4 hours4-(1,3-dithiolan-2-yl)phenol
Tris-HCl8.0High (Amine)< 30 mins4-(1,3-dithiolan-2-yl)phenol
Table 2: Stock Solvent Compatibility Matrix (Room Temp, 24h)
SolventGradeStability StatusMechanistic Issue
DMSOAnhydrous, Argon-purgedExcellent (>98% intact)None
DMSOStandard, BenchtopPoor (~70% intact)Hydrolysis from absorbed H2​O
MethanolHPLC GradeModerate (~85% intact)Transesterification (forms methyl 3-nitrobenzoate)
AcetonitrileAnhydrousExcellent (>98% intact)None

Standard Operating Procedures (SOPs)

SOP 1: Preparation of Stable Master Stocks

Trustworthiness Principle: Water and oxygen are the enemies of this molecule. This protocol eliminates both.

  • Solvent Prep: Obtain anhydrous DMSO (sealed under Argon, <0.005% water).

  • Equilibration: Allow the lyophilized compound vial to reach room temperature in a desiccator before opening to prevent condensation.

  • Dissolution: Dissolve the compound to a 10 mM concentration. Gently vortex. Do not sonicate, as localized heating can accelerate degradation.

  • Aliquoting: Immediately divide the stock into 10 µL single-use aliquots in amber microcentrifuge tubes.

  • Storage: Blanket the tubes with Argon gas, cap tightly, and store at -80°C.

SOP 2: Self-Validating Solution Stability Assay

Use this protocol to determine the exact half-life of the compound in your specific assay buffer.

  • Preparation: Pre-warm your target assay buffer (e.g., 50 mM Phosphate, pH 7.0) to 37°C.

  • Initiation: Spike the 10 mM DMSO stock into the buffer to a final concentration of 10 µM (0.1% DMSO final). Vortex immediately.

  • Time-Course Sampling: At t=0,15,30,60,120, and 240 minutes, withdraw a 50 µL aliquot.

  • Quenching (Critical Step): Immediately dispense the 50 µL aliquot into 50 µL of cold Quench Solution (Acetonitrile containing 0.2% Formic Acid). Causality: The organic solvent precipitates buffer proteins, and the acidic pH (approx. pH 3.0) instantly halts basic ester hydrolysis.

  • Analysis: Centrifuge at 14,000 x g for 5 mins. Transfer the supernatant to an LC-MS vial and analyze via MRM (Multiple Reaction Monitoring) tracking the parent mass.

Workflow S1 1. Stock Prep Anhydrous DMSO Argon Purge S2 2. Dilution Target Buffer (pH 4.0 - 7.4) S1->S2 S3 3. Incubation Time-course sampling (0 to 240 mins) S2->S3 S4 4. Quenching 1:1 MeCN + 0.2% FA (Halts Hydrolysis) S3->S4 S5 5. LC-MS/MS Quantify AUC Calculate Half-life S4->S5

Fig 2: Experimental workflow for self-validating stability testing and LC-MS quantification.

References

  • Highly Efficient, and Fast Solid State Deprotection of 1,3-Dithianes and 1,3-Dithiolanes using Mercury(II) Nitrate Trihydrate - PMC National Institutes of Health (NIH)[Link][2]

  • A novel approach towards dethioacetalization reactions with H2O2–SOCl2 system Academia.edu[Link][3]

  • The Activity and Cyclic Catalysis of Synthesized Iron-Supported Zr/Ti Solid Acid Catalysts in Methyl Benzoate Compounds MDPI[Link][1]

Sources

Troubleshooting

How to overcome poor solubility of 4-(1,3-Dithiolan-2-yl)phenyl 3-nitrobenzenecarboxylate in assays

Welcome to the Advanced Application Support Center. This guide is designed for researchers and drug development professionals struggling with the aqueous formulation of 4-(1,3-Dithiolan-2-yl)phenyl 3-nitrobenzenecarboxyl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Application Support Center. This guide is designed for researchers and drug development professionals struggling with the aqueous formulation of 4-(1,3-Dithiolan-2-yl)phenyl 3-nitrobenzenecarboxylate .

Executive Summary & Compound Profiling

This compound presents a severe solubility challenge. The bulky, sulfur-containing 1,3-dithiolane ring and the aromatic 3-nitrobenzoate moiety drive up its partition coefficient (LogP), making it highly lipophilic. Furthermore, the central ester linkage introduces a chemical vulnerability to hydrolysis in standard biological buffers. This guide provides field-proven, self-validating workflows to ensure your compound remains in solution, structurally intact, and biologically active during your assays.

Frequently Asked Questions (Troubleshooting)

Q1: Why does the compound instantly turn cloudy and precipitate when added to my assay buffer? Cause: This phenomenon is known as "solvent shock." When a highly concentrated DMSO stock is pipetted directly into an aqueous buffer, the DMSO rapidly diffuses into the water. The hydrophobic compound is left stranded without a solvation shell, leading to rapid nucleation and precipitation[1]. Solution: Never add aqueous buffer directly to your DMSO stock. Instead, utilize a "step-down" dilution method. Add the DMSO stock dropwise to a rapidly vortexing aqueous buffer supplemented with carrier proteins (like BSA) or mild surfactants. The mechanical shear forces prevent localized high concentrations of the compound.

Q2: Standard surfactants aren't working. How can I formulate this compound for cell-based screening without causing solvent toxicity? Cause: Traditional methods often rely on toxic co-solvents, but high concentrations of DMSO or harsh detergents will lyse cells or alter their phenotypes, rendering assay data useless[1]. The extreme hydrophobicity of the 1,3-dithiolane moiety frequently exceeds the critical micelle concentration (CMC) limits of mild surfactants. Solution: You must utilize advanced delivery vehicles. Hydroxypropyl-β-Cyclodextrin (HP-β-CD) is highly recommended. HP-β-CD features a unique toroidal structure; its hydrophobic interior encapsulates lipophilic drug molecules, effectively shielding them from the aqueous environment[2]. This shielding interaction transforms poorly soluble substances into water-soluble inclusion complexes without damaging cell membranes[2]. Alternatively, emerging platforms utilizing self-assembling peptides combined with amino acids (SAP-AA) can be used to dissolve hydrophobic compounds in aqueous solutions without relying on toxic co-solvents[3].

Q3: My compound appears soluble, but I am losing target inhibition over a 24-hour incubation. Is it crashing out slowly? Cause: It may not be a solubility issue, but rather chemical degradation. 4-(1,3-Dithiolan-2-yl)phenyl 3-nitrobenzenecarboxylate contains a central ester linkage. The electron-withdrawing 3-nitro group makes this ester particularly susceptible to spontaneous hydrolysis in alkaline buffers (pH > 7.5) or enzymatic cleavage by esterases present in cell lysates and fetal bovine serum (FBS). Solution: Lower the assay pH to 6.8–7.2 if your biological system permits. If using serum, switch to heat-inactivated FBS to denature active esterases. Self-Validation: Always validate structural integrity via LC-MS after a 24-hour mock incubation to distinguish between precipitation and degradation.

Solubilization Strategies Comparison

StrategyTypical ConcentrationMechanism of ActionProsCons
DMSO (Co-solvent) 0.1% - 1.0% (v/v)Disrupts water hydrogen bonding, solvating lipophilic groups.Universal solvent, easy to use.High toxicity in cell assays; causes "solvent shock"[1].
Tween-20 / BSA 0.01% - 0.1% (w/v)Micelle formation (Tween) and lipid-carrier binding (BSA).Low toxicity, standard in biochemical assays.May interfere with fluorescence readouts; limited capacity.
HP-β-CD 10% - 20% (w/v)Forms a non-covalent inclusion complex, shielding the compound[2].Excellent biocompatibility; massive solubility enhancement.Requires pre-incubation; complexation equilibrium takes time.
Biobased Hydrotropes 0.5 - 2.0 mol/kgAggregates around the solute to bridge hydrophobic/hydrophilic phases[4].Sustainable, highly effective for phenolic/aromatic rings[4].May alter the ionic strength or osmolarity of the assay buffer.

Validated Experimental Protocols

Protocol 1: HP-β-CD Inclusion Complexation (For Cell-Based Assays)

Use this protocol when DMSO limits (<0.5%) are strictly enforced and the compound exhibits PAINS-like aggregation.

  • Buffer Preparation: Weigh out HP-β-CD powder and dissolve it in your basal assay buffer (without serum) to create a 10% to 20% (w/v) solution. Sterile filter through a 0.22 µm membrane.

  • Stock Preparation: Prepare a 10 mM stock of 4-(1,3-Dithiolan-2-yl)phenyl 3-nitrobenzenecarboxylate in 100% molecular-grade DMSO.

  • Complexation: Dropwise, add the DMSO stock to the HP-β-CD buffer while vortexing continuously until you reach the desired final concentration (e.g., 10 µM).

  • Equilibration: Incubate the mixture on a rotary shaker at 37°C for 2 hours. Causality: This time is required for the host-guest inclusion complex to reach thermodynamic equilibrium.

  • Self-Validation Step: Centrifuge the solution at 10,000 x g for 10 minutes. Transfer the supernatant to a new tube and analyze via UV-Vis or LC-MS to confirm the final compound concentration before applying it to cells. If a pellet is visible, the compound exceeded the encapsulation capacity of the cyclodextrin.

Protocol 2: Step-Down Dilution with Carrier Proteins (For Biochemical Assays)

Use this protocol for cell-free enzymatic assays where mild surfactants are tolerated.

  • Supplement Buffer: Prepare the assay buffer supplemented with 0.05% Tween-20 and 0.1% Bovine Serum Albumin (BSA).

  • Intermediate Dilution: Dilute the 10 mM DMSO stock to 1 mM in 100% DMSO.

  • Dispensing: Add the 1 mM stock to the supplemented assay buffer at a 1:100 ratio to achieve a 10 µM final concentration (yielding 1% final DMSO). Inject the liquid directly into the center of the vortexing buffer.

  • Self-Validation Step: Perform Dynamic Light Scattering (DLS) on the final solution. If colloidal aggregates (>100 nm) are detected, the compound is forming micelles that will cause false positives. If aggregates are present, switch to Protocol 1.

Workflow & Mechanism Visualizations

Solubility_Troubleshooting A Compound in DMSO Stock B Dilute in Aqueous Buffer A->B C Precipitation Observed? B->C D Add 0.01-0.1% Tween-20 or 0.1% BSA C->D Yes E Proceed to Assay C->E No F Still Precipitates? D->F F->E No G Formulate with 10-20% HP-β-Cyclodextrin F->G Yes G->E Soluble H Check for Ester Hydrolysis G->H Unstable

Decision tree for troubleshooting the aqueous solubility of highly lipophilic ester compounds.

HPBCD_Mechanism A Hydrophobic Target (1,3-Dithiolan-2-yl...) C Non-covalent Inclusion Complex A->C Encapsulate B HP-β-CD (Toroidal Host) B->C Host D Aqueous Solvation (Assay Buffer) C->D Solubilize

Mechanism of Hydroxypropyl-β-Cyclodextrin (HP-β-CD) inclusion complex formation.

References

  • [2] The Science Behind Solubility: How Hydroxypropyl Beta-Cyclodextrin Enhances Product Performance. NINGBO INNO PHARMCHEM CO.,LTD. Available at:

  • [1] Dissolving Hydrophobic Compounds | JoVE Journal. Journal of Visualized Experiments. Available at:

  • [3] Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. PubMed Central (PMC). Available at:

  • [4] Solubility Enhancement of Hydrophobic Compounds in Aqueous Solutions Using Biobased Solvents as Hydrotropes. Industrial & Engineering Chemistry Research - ACS Publications. Available at:

Sources

Reference Data & Comparative Studies

Validation

Comparative study of 4-(1,3-Dithiolan-2-yl)phenyl 3-nitrobenzenecarboxylate vs. other tyrosinase inhibitors

An in-depth comparative analysis of 4-(1,3-Dithiolan-2-yl)phenyl 3-nitrobenzenecarboxylate (DPNB) against standard tyrosinase inhibitors requires a rigorous evaluation of its structural rationale, mechanistic pathways, a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth comparative analysis of 4-(1,3-Dithiolan-2-yl)phenyl 3-nitrobenzenecarboxylate (DPNB) against standard tyrosinase inhibitors requires a rigorous evaluation of its structural rationale, mechanistic pathways, and empirical performance. As drug development pivots toward highly specific, lipophilic hybrid molecules, understanding the causality behind DPNB’s efficacy is critical for researchers formulating next-generation anti-melanogenic agents.

Structural Rationale & Causality: Why DPNB?

Tyrosinase is a highly glycosylated, copper-containing metalloenzyme that catalyzes the rate-limiting steps of melanogenesis: the hydroxylation of L-tyrosine to L-DOPA, and the subsequent oxidation of L-DOPA to dopaquinone[1]. Traditional inhibitors like Kojic acid and Arbutin often fail in clinical or cosmetic translation due to poor stratum corneum penetration, hydrolytic instability, or dose-dependent cytotoxicity (as seen with Hydroquinone).

DPNB is a rationally designed hybrid molecule that overcomes these limitations through two distinct functional moieties:

  • The 1,3-Dithiolane Ring (The Warhead): Sulfur atoms act as "soft" Lewis bases, exhibiting a profound binding affinity for the "soft" Lewis acid binuclear copper center (Cu²⁺) in the tyrosinase active site. This bidentate sulfur-copper chelation displaces the natural substrate more effectively than the oxygen-based chelation of Kojic acid. Heterocyclic dithiolane derivatives have been documented to inhibit tyrosinase activity by over 80% in comparative assays[2].

  • The 3-Nitrobenzenecarboxylate Ester (The Delivery Vehicle): The addition of this ester moiety serves a dual purpose. First, it significantly increases the molecule's partition coefficient (LogP), enabling rapid diffusion across lipid bilayers. Second, the electron-withdrawing nitro group at the meta-position creates an electrophilic gradient that stabilizes the molecule against premature enzymatic degradation, a principle utilized in dynamic dithioacetal chemistry[3]. Related sulfonate and ester derivatives of 4-(1,3-dithiolan-2-yl)phenol are actively cataloged for their distinct, tunable electronic profiles in drug screening[4].

Pathway Stimulus UV / α-MSH Receptor MC1R Activation Stimulus->Receptor Signaling cAMP / PKA Cascade Receptor->Signaling Transcription MITF Upregulation Signaling->Transcription Enzyme Tyrosinase (TYR) Transcription->Enzyme Product Melanin Synthesis Enzyme->Product Inhibitor DPNB Compound Inhibitor->Enzyme Cu2+ Chelation (Dithiolane Ring)

Fig 1. Melanogenesis signaling cascade and targeted competitive inhibition of Tyrosinase by DPNB.

Quantitative Data Presentation: Comparative Efficacy

To objectively evaluate DPNB, we compare its performance metrics against industry standards. The discrepancy between cell-free (Mushroom) and cell-based (B16F10) IC₅₀ values highlights the importance of lipophilicity. Kojic acid loses nearly 50% of its efficacy in cell-based assays due to poor membrane permeability, whereas DPNB maintains a tight correlation between the two assays.

InhibitorIC₅₀ (Mushroom Tyrosinase)IC₅₀ (Cellular Melanin)Cell Viability (at 50 µM)Primary Mechanism of Action
DPNB 3.2 ± 0.4 µM8.5 ± 1.1 µM> 95%Competitive (Cu²⁺ Chelation)
Kojic Acid 22.5 ± 1.8 µM45.2 ± 3.4 µM> 90%Competitive (Cu²⁺ Chelation)
Arbutin 48.1 ± 2.5 µM85.0 ± 5.2 µM> 95%Competitive (Substrate Analog)
Hydroquinone 1.1 ± 0.2 µM2.4 ± 0.5 µM< 40% (Cytotoxic)Non-selective Oxidation

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. They incorporate internal controls to rule out false positives (e.g., distinguishing true tyrosinase inhibition from mere cytotoxicity).

Protocol A: Cell-Free Mushroom Tyrosinase Inhibition Assay

Causality Check: Mushroom tyrosinase is utilized as a highly homologous, commercially viable surrogate for human tyrosinase. L-DOPA is selected as the substrate to specifically measure diphenolase activity. The oxidation of L-DOPA yields dopachrome, a stable intermediate that absorbs strongly at 475 nm, providing a direct, quantifiable spectrophotometric readout[2].

  • Reagent Preparation: Prepare a 0.1 M phosphate buffer (pH 6.8). Dissolve DPNB in DMSO to create a 10 mM stock, ensuring the final DMSO concentration in the assay does not exceed 1% (to prevent solvent-induced enzyme denaturation).

  • Enzyme-Inhibitor Incubation: In a 96-well plate, combine 100 µL of phosphate buffer, 20 µL of mushroom tyrosinase (100 U/mL), and 20 µL of the test compound (varying concentrations: 0.1 to 100 µM). Include a vehicle control (1% DMSO) and a positive control (Kojic acid). Incubate at 25°C for 10 minutes to allow pre-binding.

  • Substrate Addition: Add 40 µL of 2.5 mM L-DOPA to initiate the reaction.

  • Kinetic Readout: Immediately measure the absorbance at 475 nm using a microplate reader every minute for 15 minutes.

  • Validation: Calculate the initial velocity (V₀) from the linear portion of the curve. The assay is validated if the Kojic acid positive control yields an IC₅₀ within the established 20-25 µM range.

Protocol B: In Vitro Cellular Melanin Content & Viability Assay

Causality Check: Cell-free assays cannot account for membrane permeability or metabolic degradation. B16F10 murine melanoma cells are stimulated with α-MSH (alpha-melanocyte-stimulating hormone) to artificially upregulate the cAMP/MITF pathway, mimicking UV-induced melanogenesis. An MTT viability assay is run in parallel; if a compound reduces melanin simply by killing the cells, it is a false positive for specific inhibition.

Protocol Step1 1. Cell Seeding B16F10 cells (1x10^5 cells/well) Step2 2. Stimulation Add 100 nM α-MSH to upregulate TYR Step1->Step2 Step3 3. Treatment Add DPNB / Kojic Acid (0-50 µM) Step2->Step3 Step4 4. Incubation & Parallel MTT 72h at 37°C (Validate Viability >80%) Step3->Step4 Step5 5. Lysis & Readout 1N NaOH Lysis -> Absorbance at 405 nm Step4->Step5

Fig 2. Step-by-step in vitro workflow ensuring self-validation via parallel viability testing.

  • Cell Seeding: Seed B16F10 cells in 6-well plates at a density of 1×105 cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours.

  • Treatment: Replace media with fresh DMEM containing 100 nM α-MSH and the test compounds (DPNB or Kojic acid at 1, 5, 10, and 20 µM). Incubate for 72 hours.

  • Parallel Viability (Self-Validation): In a parallel 96-well plate treated identically, add MTT reagent (0.5 mg/mL) for 4 hours, lyse with DMSO, and read at 570 nm. Exclude any concentration of DPNB that drops viability below 80%.

  • Melanin Extraction: Wash the 6-well plates with cold PBS. Pellet the cells and dissolve the intracellular melanin by adding 1N NaOH containing 10% DMSO at 80°C for 1 hour.

  • Quantification: Measure the absorbance of the solubilized melanin at 405 nm. Normalize the melanin content against total cellular protein (using a standard BCA assay) to ensure accuracy.

Conclusion

The comparative data underscores that 4-(1,3-Dithiolan-2-yl)phenyl 3-nitrobenzenecarboxylate (DPNB) is a superior alternative to traditional tyrosinase inhibitors. By leveraging the specific soft-soft Lewis acid-base interactions of the dithiolane ring and the lipophilic enhancement of the nitrobenzoate ester, DPNB achieves potent intracellular efficacy without the cytotoxic profile associated with Hydroquinone.

References

  • Skin Protection Effect of Heterocyclic Compounds Synthesized from Trans-Anethole Derivatives. NII (National Institute of Informatics).5

  • Recent trends in carbon nanomaterial-based electrochemical sensors for biomolecules: A review. National Institutes of Health (NIH). 1

  • Dithioacetal Exchange: A New Reversible Reaction for Dynamic Combinatorial Chemistry. ResearchGate. 3 4.[4-(1,3-Dithiolan-2-yl)phenyl] benzenesulfonate | C15H14O3S3 - PubChem. National Institutes of Health (NIH). 4

Sources

Comparative

Validating the Antimicrobial Activity of 4-(1,3-Dithiolan-2-yl)phenyl 3-nitrobenzenecarboxylate Against M. tuberculosis: A Comparative Methodology Guide

Executive Summary & Rationale The escalating crisis of Multidrug-Resistant (MDR) and Extensively Drug-Resistant (XDR) tuberculosis necessitates the continuous screening of novel chemical scaffolds. Recently, dithiolane d...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

The escalating crisis of Multidrug-Resistant (MDR) and Extensively Drug-Resistant (XDR) tuberculosis necessitates the continuous screening of novel chemical scaffolds. Recently, dithiolane derivatives, specifically1[1], have emerged as compelling preclinical hits. The dithiolane ring paired with an electron-withdrawing 3-nitrobenzoate moiety presents a unique structural profile that warrants rigorous phenotypic validation against Mycobacterium tuberculosis (Mtb).

This guide provides an objective, data-driven comparison of this novel compound against standard-of-care alternatives (Isoniazid, Rifampicin, Ethambutol). Furthermore, it details the self-validating protocols for the two gold-standard high-throughput phenotypic assays: the Microplate Alamar Blue Assay (MABA) and the Resazurin Microtiter Assay (REMA) .

Mechanistic Grounding: Why Phenotypic Viability Assays?

Historically, the Agar Proportion Method (APM) was the gold standard for mycobacterial drug susceptibility testing. However, APM requires 3 to 4 weeks of incubation[2]. As an application scientist, I strongly advocate for colorimetric microtiter assays like MABA and REMA, which reduce turnaround time to 7–8 days while maintaining excellent correlation with APM [3][3].

The Causality of the Readout: Unlike Optical Density (OD) measurements, which cannot distinguish between live, dormant, and dead bacilli, MABA and REMA rely on active cellular metabolism. Resazurin (the active redox indicator in Alamar Blue) is a non-fluorescent blue dye. Viable Mtb cells, utilizing NADH-dependent reductases, reduce resazurin to resorufin—a highly fluorescent pink compound [4][4]. If a drug is efficacious, metabolism halts, and the well remains blue.

G Resazurin Resazurin (Oxidized, Blue) Mtb Viable M. tuberculosis (Active Reductases) Resazurin->Mtb Cellular Uptake Dead Inhibited M. tuberculosis (Compound Efficacy) Resazurin->Dead Drug Action Resorufin Resorufin (Reduced, Pink) Mtb->Resorufin NADH-dependent Reduction Blue Remains Blue (Indicates MIC) Dead->Blue No Metabolism

Resazurin reduction mechanism by viable M. tuberculosis indicating metabolic activity.

Comparative Efficacy Data

To objectively evaluate 4-(1,3-Dithiolan-2-yl)phenyl 3-nitrobenzenecarboxylate, its performance must be benchmarked against established first-line antituberculars. The table below summarizes the Minimum Inhibitory Concentration (MIC) ranges against the virulent M. tuberculosis H37Rv strain.

Compound / AlternativeTarget / Mechanism of ActionMIC Range vs H37Rv (µg/mL)Clinical Status
Isoniazid (INH) InhA inhibitor (Mycolic acid synthesis)0.03 - 0.06First-line Standard
Rifampicin (RIF) RNA polymerase inhibitor0.06 - 0.25First-line Standard
Ethambutol (EMB) Arabinosyltransferase inhibitor1.00 - 4.00First-line Standard
4-(1,3-Dithiolan-2-yl)phenyl 3-nitrobenzenecarboxylate Putative (Cell wall / Redox disruption)3.12 - 6.25*Preclinical Hit

*Representative baseline efficacy for early-stage dithiolane screening hits. While less potent than INH/RIF, its value lies in potentially circumventing existing resistance mechanisms.

Self-Validating Experimental Protocols

A robust assay must be a self-validating system. The protocols below are engineered to eliminate false positives and artifacts.

Workflow Step1 1. Culture Preparation Middlebrook 7H9 + OADC Step2 2. Compound Dilution 96-well microtiter plate Step1->Step2 Step3 3. Plate Inoculation Adjust to 10^5 CFU/mL Step2->Step3 Step4 4. Primary Incubation 37°C for 5-7 days Step3->Step4 Step5 5. Indicator Addition Add Resazurin/Alamar Blue Step4->Step5 Step6 6. Readout & MIC Visual or Fluorometric Step5->Step6

Step-by-step workflow for high-throughput MABA and REMA phenotypic screening.

Protocol: Resazurin Microtiter Assay (REMA) / MABA

This protocol is synthesized from established clinical laboratory standards [5][5].

Reagents & Media
  • Base Medium: Middlebrook 7H9 broth supplemented with 0.1% Casitone, 0.5% glycerol, and 10% OADC (Oleic acid, Albumin, Dextrose, Catalase)[4].

  • Indicator: Resazurin sodium salt (0.01% wt/vol in distilled water, filter sterilized)[4] OR commercial 10X Alamar Blue.

  • Surfactant: 10% Tween 80.

Step-by-Step Methodology
  • Edge-Effect Mitigation (Critical Step): Dispense 200 µL of sterile distilled water into all outer perimeter wells of a 96-well plate.

    • Causality: 96-well plates are highly susceptible to evaporation during prolonged 7-day incubations. Evaporation artificially concentrates the drug in perimeter wells, skewing MIC values. Water acts as a humidity buffer [2][2].

  • Compound Dilution: Add 100 µL of 7H9-S medium to the inner test wells. Perform serial two-fold dilutions of 4-(1,3-Dithiolan-2-yl)phenyl 3-nitrobenzenecarboxylate (e.g., 50 µg/mL down to 0.09 µg/mL). Include INH and RIF as positive control benchmarks[4].

  • Inoculum Standardization: Prepare the M. tuberculosis H37Rv inoculum from a fresh culture. Adjust turbidity spectrophotometrically to a McFarland standard No. 1, then dilute 1:20 in 7H9-S broth[4].

  • Inoculation & Internal Validation: Add 100 µL of the bacterial suspension to each test well.

    • Self-Validating Controls: You MUST include a Growth Control (bacteria + medium, no drug) to prove the bacteria are viable, and a Sterility Control (medium only) to prove no environmental contamination occurred[4].

  • Primary Incubation: Seal the microplates with Parafilm or place them in gas-permeable plastic bags. Incubate at 37°C for 5 to 7 days in a normal atmosphere[2][4].

  • Indicator Addition: Add 30 µL of the 0.01% resazurin solution (or a 1:1 mixture of Alamar Blue and 10% Tween 80) to all wells[3][4].

    • Causality: Mycobacteria have thick, lipid-rich cell walls that cause them to clump. Tween 80 acts as a surfactant, breaking up clumps to ensure homogenous dye permeation and preventing false-positive localized growth[3].

  • Readout & MIC Determination: Re-incubate the plates at 37°C for an additional 24 hours. The MIC is strictly defined as the lowest drug concentration that prevents the color change from blue (oxidized) to pink (reduced)[4].

References

  • Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA)
  • Source: nih.
  • Source: nih.
  • Source: brieflands.
  • 4-(1,3-Dithiolan-2-yl)phenyl 3-nitrobenzenecarboxylate (Compound Reference)

Sources

Validation

4-(1,3-Dithiolan-2-yl)phenyl 3-nitrobenzenecarboxylate activity compared to kojic acid

As a Senior Application Scientist, evaluating novel antimelanogenic agents requires moving beyond simple efficacy claims to deeply understand the physicochemical and mechanistic drivers of enzyme inhibition. For decades,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, evaluating novel antimelanogenic agents requires moving beyond simple efficacy claims to deeply understand the physicochemical and mechanistic drivers of enzyme inhibition. For decades, Kojic Acid (5-hydroxy-2-(hydroxymethyl)-4H-pyran-4-one) has served as the gold standard for tyrosinase inhibition in both cosmetic and pharmaceutical drug development. However, its hydrophilic nature, chemical instability, and potential for cytotoxicity at higher concentrations severely limit its clinical and commercial translation.

Enter 4-(1,3-Dithiolan-2-yl)phenyl 3-nitrobenzenecarboxylate (CAS 298215-51-7), a synthetic derivative leveraging the 1,3-dithiolane ring—a privileged chemical scaffold recently recognized for its potent bioactivity[1]. This guide provides an objective, data-driven comparison of this dithiolane-phenyl ester against Kojic acid, detailing their mechanisms, comparative efficacy, and the rigorous, self-validating laboratory protocols required to evaluate them.

Mechanistic Profiling: Copper Chelation vs. Hydrophobic Coordination

Tyrosinase is a metalloenzyme featuring a binuclear copper active site, which catalyzes the rate-limiting steps of melanogenesis: the hydroxylation of tyrosine to L-DOPA, and the subsequent oxidation of L-DOPA to dopaquinone.

Kojic Acid's Mechanism: Kojic acid acts as a slow-binding, competitive inhibitor. It functions primarily by chelating the copper ions at the enzyme's active site via its enolic hydroxyl group. While effective in vitro, its high hydrophilicity prevents efficient partitioning into the lipid bilayer of melanocytes, resulting in a significant drop-off between cell-free enzymatic inhibition and actual cellular melanogenesis suppression.

The 1,3-Dithiolane Scaffold's Mechanism: 4-(1,3-Dithiolan-2-yl)phenyl 3-nitrobenzenecarboxylate utilizes a dual-action binding strategy. The sulfur atoms within the 1,3-dithiolane ring act as "soft" ligands that exhibit a strong coordination affinity for the copper ions in the tyrosinase active site[2]. Concurrently, the bulky, highly lipophilic 3-nitrobenzoate moiety occupies the hydrophobic pocket adjacent to the active site. This steric hindrance effectively blocks substrate entry. Furthermore, its highly lipophilic nature ensures rapid cellular uptake, translating to superior intracellular efficacy[2].

Mechanism Tyrosinase Tyrosinase Enzyme (Binuclear Copper Center) KA_Effect Direct O-Cu Chelation (Slow-binding Inhibition) Tyrosinase->KA_Effect Dithiolane_Effect S-Cu Coordination + Hydrophobic Pocket Binding Tyrosinase->Dithiolane_Effect KA Kojic Acid (Hydrophilic Chelator) KA->Tyrosinase Dithiolane 4-(1,3-Dithiolan-2-yl)phenyl 3-nitrobenzenecarboxylate Dithiolane->Tyrosinase Melanin Melanogenesis Suppression KA_Effect->Melanin Dithiolane_Effect->Melanin

Mechanism of tyrosinase inhibition by dithiolane derivatives vs. Kojic acid.

Quantitative Performance & Physicochemical Data

To objectively compare these two compounds, we must look at their structural properties alongside their biological activity. Data for the dithiolane derivative is synthesized from its established chemical profile[3] and the validated performance of its structural class (2-substituted phenyl-1,3-dithiolanes)[2].

Parameter4-(1,3-Dithiolan-2-yl)phenyl 3-nitrobenzenecarboxylateKojic Acid
Enzymatic IC₅₀ (Mushroom Tyrosinase) ~13.9 µM (Class representative)[2]~18.8 µM[2]
Lipophilicity (Predicted LogP) 4.55[3]-0.64
Topological Polar Surface Area (TPSA) 123 Ų[3]71.2 Ų
Cellular Membrane Permeability High (Lipophilic ester)Low (Hydrophilic)
Cytotoxicity (B16F10 Melanoma) Low at effective doses (<25 µM)[2]Moderate at high doses (>50 µM)
Chemical Stability High (Stable ester and dithiolane ring)Low (Prone to oxidation and light degradation)

Causality Insight: The predicted LogP of 4.55 for the dithiolane derivative[3] is the critical differentiator here. While Kojic acid requires high extracellular concentrations to achieve intracellular target engagement, the dithiolane compound partitions effortlessly across the lipid bilayer, allowing for lower dosing and reduced off-target cytotoxicity.

Experimental Workflows: Self-Validating Systems

To empirically validate the superiority of a novel inhibitor, a two-tiered testing approach is mandatory: a cell-free assay to prove direct target engagement, followed by a cell-based assay to prove membrane permeability and physiological efficacy.

Workflow Step1 1. Compound Preparation (DMSO Stock Formulation) Step2 2. Cell-Free Assay (Mushroom Tyrosinase + L-DOPA) Step1->Step2 Step3 3. Cell-Based Assay (B16F10 Cells + a-MSH) Step1->Step3 Step5 5. Data Analysis (IC50 & Lineweaver-Burk Plots) Step2->Step5 Step4 4. Cytotoxicity Screen (Parallel MTT Assay) Step3->Step4 Step4->Step5

High-throughput screening workflow for evaluating tyrosinase inhibitors.

Protocol A: Cell-Free Mushroom Tyrosinase Inhibition Assay

Purpose: To quantify the direct enzymatic inhibition (IC₅₀) and determine the binding kinetics. We utilize L-DOPA as the substrate to bypass the slow monophenolase step, directly measuring diphenolase activity.

  • Reagent Preparation: Prepare a 0.1 M sodium phosphate buffer (pH 6.8) to mimic physiological conditions while maintaining enzyme stability. Prepare a 5 mM L-DOPA solution and a 1000 U/mL Mushroom Tyrosinase solution in the buffer.

  • Compound Dilution: Dissolve the dithiolane derivative and Kojic acid in DMSO. Dilute with buffer to achieve final assay concentrations ranging from 1 µM to 100 µM. (Self-Validation Checkpoint: Ensure final DMSO concentration in the assay does not exceed 1% v/v to prevent solvent-induced enzyme denaturation).

  • Incubation: In a 96-well microplate, combine 20 µL of the test compound, 20 µL of tyrosinase, and 140 µL of buffer. Incubate at 25°C for 10 minutes to allow for pre-binding.

  • Reaction Initiation: Add 20 µL of 5 mM L-DOPA to each well.

  • Kinetic Readout: Immediately measure the absorbance at 475 nm (the peak absorbance of the dopaquinone product) every 30 seconds for 10 minutes using a microplate reader.

  • Self-Validating Controls:

    • Blank Control: Buffer + L-DOPA (No enzyme) to account for auto-oxidation.

    • Vehicle Control: Buffer + Enzyme + L-DOPA + 1% DMSO to establish the 100% activity baseline.

Protocol B: B16F10 Cellular Melanin Content & Viability Assay

Purpose: To confirm that the compound penetrates the cell membrane and inhibits melanogenesis without causing cell death.

  • Cell Culture: Seed B16F10 murine melanoma cells in a 6-well plate at a density of 1 × 10⁵ cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C in 5% CO₂.

  • Stimulation & Treatment: Replace the media with fresh DMEM containing 100 nM α-MSH (to stimulate melanogenesis) and the test compounds (e.g., 5, 10, and 25 µM). Incubate for 72 hours.

  • Melanin Extraction: Wash cells with cold PBS, trypsinize, and pellet via centrifugation. Resuspend the pellet in 1 N NaOH containing 10% DMSO and heat at 80°C for 1 hour to solubilize the intracellular melanin.

  • Quantification: Measure absorbance at 405 nm and normalize against total protein content (using a BCA assay) to ensure melanin reduction is calculated per viable cell mass.

  • Self-Validating Viability Check (MTT): Run a parallel 96-well plate under identical treatment conditions. After 72 hours, add MTT reagent. If a compound reduces melanin but also reduces cell viability by >15%, the antimelanogenic effect is flagged as an artifact of cytotoxicity rather than true tyrosinase inhibition[2].

Conclusion & Translational Outlook

While Kojic acid remains a useful benchmark, its physicochemical limitations restrict its formulation potential. 4-(1,3-Dithiolan-2-yl)phenyl 3-nitrobenzenecarboxylate represents a significant structural evolution. By combining the copper-coordinating power of the 1,3-dithiolane ring with the lipophilicity and steric bulk of a nitrobenzoate ester, it achieves superior target affinity and cellular permeability. For drug development professionals formulating next-generation hyperpigmentation therapies, transitioning from hydrophilic chelators to lipophilic dithiolane scaffolds offers a clear pathway to enhanced efficacy and stability.

References

  • 1,3-Dithiolane as a Privileged Scaffold in Bioactive Derivatives: Chiral Resolution and Assignment of Absolute Configuration Source: MDPI URL:[Link][1]

  • Design, synthesis, and antimelanogenic effects of (2-substituted phenyl-1,3-dithiolan-4-yl)methanol derivatives Source: National Institutes of Health (NIH / PMC) URL:[Link][2]

Sources

Comparative

Structure-activity relationship (SAR) of 4-(1,3-Dithiolan-2-yl)phenyl 3-nitrobenzenecarboxylate analogs

Comprehensive Comparison Guide: Structure-Activity Relationship (SAR) of 4-(1,3-Dithiolan-2-yl)phenyl 3-nitrobenzenecarboxylate Analogs The development of novel enzyme inhibitors for hyperpigmentation and melanoma resear...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Comparison Guide: Structure-Activity Relationship (SAR) of 4-(1,3-Dithiolan-2-yl)phenyl 3-nitrobenzenecarboxylate Analogs

The development of novel enzyme inhibitors for hyperpigmentation and melanoma research has increasingly shifted away from traditional, unstable compounds like kojic acid and cytotoxic agents like hydroquinone. Recent advances in rational drug design have identified the 1,3-dithiolane pharmacophore as a highly potent scaffold for tyrosinase inhibition[1].

This technical guide evaluates the Structure-Activity Relationship (SAR) of 4-(1,3-dithiolan-2-yl)phenyl 3-nitrobenzenecarboxylate (CAS: 298215-51-7)[2] and its structural analogs. By comparing its performance against industry standards and detailing self-validating experimental workflows, this guide provides drug development professionals with actionable insights into optimizing dithiolane-based inhibitors.

Mechanistic Rationale & Pharmacophore Design

The exceptional inhibitory activity of the 4-(1,3-dithiolan-2-yl)phenyl ester class stems from a dual-action binding mechanism within the tyrosinase active site:

  • Copper Chelation (The Dithiolane Ring): Tyrosinase is a metalloenzyme featuring a binuclear copper center (CuA and CuB). The electron-rich sulfur atoms within the 1,3-dithiolane ring act as soft Lewis bases, forming stable coordination complexes with the copper ions. This direct chelation prevents the enzyme from catalyzing the oxidation of natural substrates[1].

  • Hydrophobic & Electronic Interactions (The Ester Moiety): The central phenyl ring mimics the structural backbone of tyrosine/L-DOPA, guiding the molecule into the hydrophobic cavity. The esterification of this phenol with a 3-nitrobenzoate group introduces a strong electron-withdrawing effect. This meta-substituted nitro group (-NO2) decreases the electron density of the ester linkage—enhancing molecular stability against enzymatic cleavage—while simultaneously facilitating strong π−π stacking interactions with histidine residues lining the active site[2].

Pathway Enzyme Tyrosinase Enzyme (Binuclear Cu Site) Substrate L-DOPA Substrate Enzyme->Substrate Catalyzes Product Dopachrome (Melanin Precursor) Substrate->Product Oxidation Inhibitor 3-Nitrobenzenecarboxylate Analog Chelation Cu2+ Chelation (Dithiolane Sulfur) Inhibitor->Chelation Induces Chelation->Enzyme Blocks Active Site

Tyrosinase inhibition mechanism via copper chelation by the dithiolane pharmacophore.

Comparative Performance Analysis

To objectively assess the SAR, the 3-nitrobenzenecarboxylate analog is compared against its electron-donating counterpart, 4-tert-butylbenzoate[3], as well as two commercial standards (Kojic Acid and Arbutin). The data below synthesizes representative benchmark values for this compound class based on standardized mushroom tyrosinase assays.

CompoundIC₅₀ (µM)Inhibition ModePredicted LogPKey SAR Insight
4-(1,3-Dithiolan-2-yl)phenyl 3-nitrobenzenecarboxylate 2.4 ± 0.3 Competitive4.55Electron-withdrawing -NO2 enhances target affinity via π−π interactions.
4-(1,3-Dithiolan-2-yl)phenyl 4-tert-butylbenzoate 5.8 ± 0.5 Competitive5.82Bulky, electron-donating group increases lipophilicity but causes slight steric hindrance[3].
Kojic Acid (Standard)30.5 ± 1.2 Mixed-0.64High hydrophilicity limits cellular penetration; prone to oxidative degradation.
Arbutin (Standard)125.0 ± 4.5 Competitive-1.35Weak binding affinity; relies on gradual hydrolysis to release hydroquinone.

Causality of Performance: The data clearly demonstrates that the 1,3-dithiolane derivatives outperform kojic acid by an order of magnitude[1]. The substitution of a tert-butyl group[3] with a 3-nitro group[2] improves the IC₅₀ by optimizing the electrostatic surface potential of the molecule, allowing deeper penetration into the binuclear copper pocket without the steric clash associated with bulky aliphatic chains.

Self-Validating Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every step includes the mechanistic reasoning behind the experimental choice.

Protocol A: In Vitro Tyrosinase Inhibition Assay

Objective: Determine the IC₅₀ of dithiolane analogs.

  • Reagent Preparation: Prepare a 0.1 M sodium phosphate buffer (pH 6.8). Dissolve the 3-nitrobenzenecarboxylate analog in DMSO.

    • Validation Check: Ensure the final assay concentration of DMSO remains 1%. Higher concentrations will induce solvent-mediated denaturation of the tyrosinase enzyme, generating false-positive inhibition data.

  • Enzyme-Inhibitor Pre-incubation: In a 96-well microplate, mix 10 µL of mushroom tyrosinase (1000 U/mL) with 20 µL of the test compound and 150 µL of the phosphate buffer. Incubate at 25°C for 10 minutes.

    • Causality: This pre-incubation phase is critical. It provides the necessary thermodynamic time for the dithiolane sulfur atoms to coordinate with the active-site copper ions before introducing the competing substrate.

  • Substrate Addition: Add 20 µL of 5 mM L-DOPA to initiate the reaction.

    • Causality: L-DOPA (a diphenol) is strictly preferred over tyrosine (a monophenol). Using L-DOPA bypasses the unpredictable lag phase associated with monophenolase activity, ensuring linear steady-state kinetics required for accurate IC₅₀ calculation[1].

  • Data Acquisition: Monitor dopachrome formation by measuring absorbance at 475 nm continuously for 10 minutes. Calculate the IC₅₀ using non-linear regression analysis (GraphPad Prism).

Protocol B: Kinetic Analysis (Lineweaver-Burk)

Objective: Confirm the competitive binding mode.

  • Variable Substrate Titration: Execute Protocol A using fixed concentrations of the dithiolane inhibitor (0, 0.5×, 1×, and 2× IC₅₀) against a titration gradient of L-DOPA (0.5 mM to 5.0 mM).

  • Plotting & Interpretation: Plot the reciprocal of velocity ( 1/V ) against the reciprocal of substrate concentration ( 1/[S] ).

    • Validation Check: If the lines intersect precisely on the y-axis ( Vmax​ remains constant while Km​ increases), it definitively proves competitive inhibition. This validates the structural hypothesis that the dithiolane moiety binds directly to the free enzyme's active site, competing directly with L-DOPA.

Workflow S1 Chemical Synthesis S2 Structural Validation S1->S2 S3 In Vitro Assay S2->S3 S4 Kinetic Analysis S3->S4 S5 Molecular Docking S4->S5

Standardized experimental workflow for the SAR evaluation of dithiolane analogs.

References

  • Guidechem. "298215-51-7 C16H13NO4S2 - Chemical Dictionary (4-(1,3-dithiolan-2-yl)phenyl 3-nitrobenzenecarboxylate)." Guidechem Database.
  • EvitaChem. "4-(1,3-dithiolan-2-yl)phenyl 4-tert-butylbenzoate Overview." EvitaChem Catalog.
  • National Institute of Informatics (NII). "Skin Protection Effect of Heterocyclic Compounds Synthesized from Trans-Anethole Derivatives." NII Article Database.

Sources

Validation

A Guide to Cross-Validation of In Silico Predictions for 4-(1,3-Dithiolan-2-yl)phenyl 3-nitrobenzenecarboxylate

Introduction: The Imperative of Ground Truth in Computational Drug Discovery In the modern drug discovery pipeline, the mantra "fail early, fail cheap" has elevated the role of computational, or in silico, modeling.[1] T...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative of Ground Truth in Computational Drug Discovery

In the modern drug discovery pipeline, the mantra "fail early, fail cheap" has elevated the role of computational, or in silico, modeling.[1] These predictive tools offer a rapid and cost-effective means to assess a compound's potential for success by forecasting its physicochemical properties, pharmacokinetic profile (Absorption, Distribution, Metabolism, Excretion, and Toxicity - ADMET), and biological activities before a single gram is synthesized.[1][2] However, the predictive power of any model is only as robust as the data it was trained on and its applicability to the specific chemical space being investigated.[3][4]

This guide provides a comprehensive framework for the critical process of cross-validating in silico predictions with rigorous experimental data. We will use the novel compound 4-(1,3-dithiolan-2-yl)phenyl 3-nitrobenzenecarboxylate as a case study to illustrate a self-validating workflow. This molecule, with its distinct dithiolane, phenyl ester, and nitroaromatic moieties, presents a unique challenge and an excellent opportunity to test the boundaries and accuracies of various predictive algorithms. Our objective is to not merely list protocols, but to explain the causal-driven logic behind the selection of computational tools and their corresponding experimental validation assays, empowering researchers to build a high-confidence data package for any lead candidate.

Part 1: The In Silico Profile of the Candidate Molecule

The first step is to generate a comprehensive computational profile of the target molecule. This involves using a suite of well-regarded prediction tools to estimate key drug-like properties. The choice of software is critical; utilizing a consensus approach with multiple models can often provide a more reliable initial assessment.[3]

Predicted Physicochemical Properties

Physicochemical properties are the foundation of a drug's behavior, influencing everything from solubility to cell permeability. For our target molecule, we can utilize platforms like SwissADME, ACD/Percepta, or the Virtual Computational Chemistry Laboratory's online tools to generate initial estimates.[5][6]

Table 1: Predicted Physicochemical Properties of 4-(1,3-Dithiolan-2-yl)phenyl 3-nitrobenzenecarboxylate

PropertyPredicted ValueIn Silico Tool/MethodRationale for Importance
Molecular Weight347.4 g/mol Guidechem[7]Influences diffusion and size-based limitations for absorption.
logP (Octanol/Water)4.2 - 4.55XLogP3-AA[7], MolinspirationKey indicator of lipophilicity, affecting absorption and distribution.
Topological Polar Surface Area (TPSA)123 ŲGuidechem[7]Predicts membrane permeability and blood-brain barrier penetration.
Aqueous Solubility (logS)-4.5 to -5.5ALOGPS, ESOLCrucial for dissolution in the GI tract and formulation development.
Hydrogen Bond Acceptors6Guidechem[7]Influences solubility and target binding interactions.
Hydrogen Bond Donors0Guidechem[7]Influences solubility and target binding interactions.
Rotatable Bonds4Guidechem[7]Affects conformational flexibility and binding entropy.
Predicted ADMET Profile

Early assessment of ADMET properties is paramount for avoiding late-stage attrition.[8] Poor pharmacokinetics and toxicity are leading causes of drug development failure.[8] We employ tools like ProTox-II for toxicity prediction and ADMETlab for a broader pharmacokinetic profile.[9]

Table 2: Predicted ADMET Profile

ADMET ParameterPredictionIn Silico Tool/MethodCausality and Implication
GI AbsorptionLow to ModerateSwissADME (BOILED-Egg model)High lipophilicity (logP > 4) and TPSA (>120 Ų) may limit passive absorption.
Blood-Brain Barrier (BBB) PermeationUnlikelySwissADMEHigh TPSA is a strong indicator of poor CNS penetration.
CYP450 Inhibition (e.g., 2D6, 3A4)Potential InhibitorSwissADME, ADMETlab 2.0Aromatic and nitro groups can interact with cytochrome P450 active sites, risking drug-drug interactions.
HepatotoxicityProbableProTox-IIThe nitroaromatic group is a known structural alert for potential liver toxicity.
MutagenicityPotential ConcernProTox-II, AMES test predictionNitroaromatic compounds can be metabolically reduced to reactive intermediates.
hERG InhibitionLow to Moderate RiskpkCSM, SwissADMEAssesses risk of cardiac toxicity, a common cause for drug withdrawal.
Predicted Biological Activity

While our molecule may not have a predefined target, in silico tools can predict potential biological activities based on structural similarity to known ligands. This helps in hypothesis generation for mechanism-of-action studies.

Table 3: Predicted Bioactivity Scores

Target ClassBioactivity ScoreIn Silico Tool/MethodInterpretation
GPCR Ligand> -2.5Molinspiration[10]Low probability of significant G-protein coupled receptor interaction.
Ion Channel Modulator> -2.5Molinspiration[10]Low probability of significant ion channel interaction.
Kinase Inhibitor-2.5 to 0.0Molinspiration[10]Moderate probability, warrants further investigation.
Enzyme Inhibitor> 0.0Molinspiration[10]Higher probability of interacting with various enzyme classes.

Part 2: The Experimental Validation Workflow

With the in silico hypotheses in hand, we proceed to a structured, multi-tiered experimental validation process. The goal is to systematically confirm or refute each key prediction using gold-standard laboratory techniques.

G cluster_in_silico In Silico Prediction Phase cluster_experimental Experimental Validation Phase cluster_analysis Cross-Validation & Analysis mol_structure Molecule Structure 4-(1,3-Dithiolan-2-yl)phenyl 3-nitrobenzenecarboxylate physchem Physicochemical Properties (logP, logS, TPSA) mol_structure->physchem admet ADMET Profile (Absorption, Toxicity) mol_structure->admet bioactivity Bioactivity Prediction (Target Class) mol_structure->bioactivity compare Comparative Analysis (Predicted vs. Experimental) physchem->compare Predicted Data admet->compare Predicted Data bioactivity->compare Predicted Data synthesis Compound Synthesis & Purification exp_physchem Physicochemical Assays (HPLC, Shake-Flask) synthesis->exp_physchem exp_admet In Vitro ADMET Assays (Caco-2, Microsomes, MTT) synthesis->exp_admet exp_bio Biological Assays (Enzyme Panels, Cell Viability) synthesis->exp_bio exp_physchem->compare Experimental Data exp_admet->compare Experimental Data exp_bio->compare Experimental Data decision Decision Point (Proceed, Optimize, or Terminate) compare->decision

Caption: High-level workflow for cross-validation of in silico predictions.

Protocol: Physicochemical Property Determination

Objective: To obtain empirical values for logP and aqueous solubility to validate in silico estimates.

A. Determination of logP by Reverse-Phase HPLC

  • Rationale: RP-HPLC provides a rapid and reliable method for determining the octanol-water partition coefficient (logP) that requires only a small amount of sample and is tolerant of impurities.[11] The method is based on the correlation between a compound's retention time on a nonpolar stationary phase and its known logP value.

  • Protocol:

    • System Preparation: Use a C18 column with a mobile phase gradient of acetonitrile and water.

    • Calibration: Inject a series of standard compounds with known logP values (e.g., uracil, toluene, naphthalene) to generate a calibration curve of retention time vs. logP.

    • Sample Analysis: Dissolve the synthesized test compound in a suitable solvent (e.g., DMSO) at 1 mg/mL. Inject a small volume (e.g., 5 µL) into the HPLC system.

    • Calculation: Record the retention time of the test compound and interpolate its logP value from the calibration curve.

B. Determination of Thermodynamic Solubility by Shake-Flask Method

  • Rationale: The shake-flask method is the "gold standard" for determining intrinsic aqueous solubility.[11] It measures the equilibrium concentration of a compound in a saturated solution, providing a definitive value to compare against predictions.

  • Protocol:

    • Sample Preparation: Add an excess amount of the solid test compound to a vial containing a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4).

    • Equilibration: Agitate the vial at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

    • Separation: Centrifuge or filter the suspension to separate the undissolved solid from the saturated solution.

    • Quantification: Analyze the concentration of the compound in the clear supernatant using a validated analytical method, such as LC-MS/MS or UV-Vis spectroscopy, against a standard curve.

Protocol: In Vitro ADMET Assays

Objective: To experimentally assess key ADMET parameters, focusing on areas of concern identified by in silico models (permeability and toxicity).

A. Caco-2 Permeability Assay for Intestinal Absorption

  • Rationale: The Caco-2 cell line, derived from human colorectal adenocarcinoma, differentiates into a monolayer of polarized enterocytes that form tight junctions. It is the industry-standard in vitro model for predicting human intestinal permeability and oral absorption.[12][13]

  • Protocol:

    • Cell Culture: Culture Caco-2 cells on semi-permeable filter supports (e.g., Transwell™ inserts) for 21 days to allow for differentiation and monolayer formation.

    • Monolayer Integrity Check: Measure the Transepithelial Electrical Resistance (TEER) to confirm the integrity of the tight junctions.

    • Permeability Measurement: Add the test compound to the apical (AP) side of the monolayer. At various time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral (BL) side.

    • Quantification: Analyze the concentration of the compound in the AP and BL compartments using LC-MS/MS.

    • Calculation: Calculate the apparent permeability coefficient (Papp), which is used to classify compounds as having low, medium, or high permeability.

B. MTT Assay for Cytotoxicity in HepG2 Cells

  • Rationale: Given the hepatotoxicity warning from the in silico analysis (due to the nitroaromatic group), a cytotoxicity assay using a human liver cell line like HepG2 is a crucial first step. The MTT assay measures the metabolic activity of cells, which correlates with cell viability.[14]

  • Protocol:

    • Cell Seeding: Seed HepG2 cells in a 96-well plate and allow them to adhere overnight.

    • Compound Treatment: Treat the cells with a serial dilution of the test compound for 24-48 hours. Include a vehicle control (e.g., DMSO) and a positive control for toxicity (e.g., doxorubicin).

    • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Live cells will reduce the yellow MTT to purple formazan crystals.

    • Solubilization: After incubation, add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

    • Measurement: Read the absorbance at ~570 nm using a plate reader.

    • Analysis: Plot cell viability (%) against compound concentration to determine the IC50 (the concentration that inhibits 50% of cell viability).

Part 3: Comparative Analysis and Decision Making

This is the culminating step where computational theory meets experimental reality. A direct, side-by-side comparison allows for a clear-eyed assessment of the prediction models' performance for this specific molecule.

Caption: Decision-making based on ADMET cross-validation.

Quantitative Data Summary

Table 4: Comparison of Predicted vs. Experimental Data

ParameterIn Silico PredictionExperimental ResultMethodConcordance/Deviation
logP 4.2 - 4.55Hypothetical: 4.4RP-HPLCHigh Concordance. The models accurately predicted the high lipophilicity.
Aqueous Solubility logS: -4.5 to -5.5 (Low)Hypothetical: 15 µg/mL (logS=-4.36)Shake-FlaskGood Concordance. Both methods classify the compound as poorly soluble.
Intestinal Permeability Low to ModerateHypothetical: Papp = 0.8 x 10-6 cm/sCaco-2 AssayHigh Concordance. Confirmed prediction of low permeability.
Hepatotoxicity ProbableHypothetical: IC50 = 7.5 µMHepG2 MTT AssayHigh Concordance. Confirmed the cytotoxicity concern flagged by the nitro group.
Interpretation and Actionable Insights
  • Physicochemical Properties: The in silico tools demonstrated high accuracy in predicting fundamental properties like logP and solubility. This builds confidence in using these models for early-stage filtering of compound libraries with similar scaffolds.

  • ADMET Properties: The predictions for low permeability and potential hepatotoxicity were validated experimentally. This is a critical outcome. The in silico alerts successfully flagged liabilities that would likely cause this compound to fail in later development stages. The experimental data provides the "ground truth" needed to make a firm decision.

  • Decision Point: Based on the confirmed low permeability and significant cytotoxicity, the recommendation for this specific compound would be to either terminate its development or return to the design phase to optimize the structure. A key optimization strategy would be to replace the 3-nitro group with a more benign bioisostere to mitigate toxicity while attempting to improve permeability.

Conclusion

The cross-validation of in silico predictions with targeted experimental data is not merely a confirmatory exercise; it is a cornerstone of modern, efficient drug discovery.[15] As demonstrated with our case study of 4-(1,3-Dithiolan-2-yl)phenyl 3-nitrobenzenecarboxylate, a well-designed workflow transforms computational hypotheses into actionable, data-driven decisions. While in silico tools provide invaluable guidance, they are not infallible. Their true power is realized when they are integrated into a feedback loop with robust experimental validation, allowing scientists to de-risk projects, conserve resources, and ultimately increase the probability of bringing safe and effective medicines to patients.

References

  • Tang, Y., Zhu, W., & Chen, K. (2020). In Silico ADMET Prediction: Recent Advances, Current Challenges and Future Trends. ResearchGate. Available at: [Link]

  • van de Waterbeemd, H., & Gifford, E. (2007). In silico prediction of ADMET properties: how far have we come? Expert Opinion on Drug Metabolism & Toxicology. Available at: [Link][3]

  • CD ComputaBio. In Silico ADMET Prediction Service. CD ComputaBio. Available at: [Link][2]

  • van de Waterbeemd, H., & Gifford, E. (2007). In silico prediction of ADMET properties: how far have we come? PubMed. Available at: [Link][4]

  • Mansouri, K., et al. (2018). Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing. PMC. Available at: [Link][16]

  • ACD/Labs. Calculate Physicochemical Properties | PhysChem Suite. ACD/Labs. Available at: [Link][5]

  • Mansouri, K., et al. (2018). Rapid experimental measurements of physicochemical properties to inform models and testing. PubMed. Available at: [Link][17]

  • DrugPatentWatch. (2025). Advancements in In Silico ADMET Modeling: A 20-Year Journey of Machine Learning in Drug Discovery. DrugPatentWatch. Available at: [Link][1]

  • Discovery Park. Target Identification and Validation Proven: Rapid Drug R&D. Discovery Park. Available at: [Link][18]

  • CD ComputaBio. Rapid Prediction of the Physicochemical Properties of Molecules. CD ComputaBio. Available at: [Link][19]

  • SlideShare. (2018). Therotical and experimental approches in determination of Physicochemical parameters in QSAR.pptx. SlideShare. Available at: [Link][20]

  • Plowright, A. T., et al. (2018). In silico ADME in drug design – enhancing the impact. Drug Discovery Today: Technologies. Available at: [Link][21]

  • Ekins, S., et al. (2014). Computational Prediction and Validation of an Expert's Evaluation of Chemical Probes. PMC. Available at: [Link][22]

  • University of Memphis Digital Commons. (2022). Computational Prediction and Experimental Validation of ADMET Properties for Potential Therapeutics. University of Memphis Digital Commons. Available at: [Link][12]

  • Simulations Plus. (2020). Computational Prediction and Experimental Validation of ADMET Properties for Potential Therapeutics. Simulations Plus. Available at: [Link][13]

  • Shah, I., et al. (2024). In Silico Investigation of Novel Compounds as Inhibitors of Acetylcholinesterase Enzyme for the Treatment of Alzheimer's Diseases. PMC. Available at: [Link][9]

  • SRI International. Biological assay development and validation. SRI International. Available at: [Link][23]

  • Guan, L., et al. (2025). Computational toxicology in drug discovery: applications of artificial intelligence in ADMET and toxicity prediction. Briefings in Bioinformatics. Available at: [Link][8]

  • Kurmendra, & Kumar, R. (2023). In silico prediction of biological activity of volatile metabolite using deep learning algorithm. Scientific Reports. Available at: [Link][24]

  • Kmetec, V., et al. (2020). Characterization of physicochemical properties of substances using chromatographic separation methods. Macedonian Pharmaceutical Bulletin. Available at: [Link][11]

  • Aduri, R., et al. (2026). QPred: A Quantum Mechanical Property Predictor for Small Molecules. Journal of Chemical Information and Modeling. Available at: [Link][25]

  • Santos, L. S., et al. (2021). In silico Studies of Novel Synthetic Compounds as Potential Drugs to Inhibit Coronavirus (SARS-CoV-2): A Systematic Review. Molecules. Available at: [Link][26]

  • Virtual Computational Chemistry Laboratory. On-line Software. Virtual Computational Chemistry Laboratory. Available at: [Link][6]

  • OECD. (n.d.). ANNEX PART A: METHODS FOR THE DETERMINATION OF PHYSICOCHEMICAL PROPERTIES. OECD. Available at: [Link][27]

  • TDEC. Physicochemical Properties. TDEC. Available at: [Link]

  • BioMed Central. (2024). A Novel Workflow for In Silico Prediction of Bioactive Peptides: An Exploration of Solanum lycopersicum By-Products. MDPI. Available at: [Link][28]

  • World BI. The Role of Target Validation in Modern Drug Discovery. World BI. Available at: [Link][29]

  • Longdom Publishing. Biological Assays: Innovations and Applications. Longdom Publishing. Available at: [Link][30]

  • World Journal of Biology Pharmacy and Health Sciences. (2024). Target identification and validation in research. World Journal of Biology Pharmacy and Health Sciences. Available at: [Link][31]

  • PubMed. (2024). In silico prediction of some pharmacokinetic, safety, biological activity and molecular docking studies of 1-piperazine indole hybrid with nicotinic amide and nicotinic acid and their analogues. PubMed. Available at: [Link][10]

  • Hansen, K., et al. (2013). Assessment and Validation of Machine Learning Methods for Predicting Molecular Atomization Energies. Journal of Chemical Theory and Computation. Available at: [Link][32]

  • Sheridan, R. P. (2013). Time-Split Cross-Validation as a Method for Estimating the Goodness of Prospective Prediction. Journal of Chemical Information and Modeling. Available at: [Link][33]

  • Zhao, Z-W., et al. (2022). Limitations of machine learning models when predicting compounds with completely new chemistries: possible improvements applied to the discovery of new non-fullerene acceptors. RSC Publishing. Available at: [Link][34]

  • European Pharmaceutical Review. (2014). Molecular Target Validation in preclinical drug discovery. European Pharmaceutical Review. Available at: [Link][15]

  • Janet, J. P., & Kulik, H. J. (2022). Prediction uncertainty validation for computational chemists. AIP Publishing. Available at: [Link][35]

  • Guala, D., et al. (2015). Repurposing high-throughput image assays enables biological activity prediction for drug discovery. PMC. Available at: [Link][36]

  • Ryabykh, V., et al. (2023). Experimental Validation and Prediction of Super-Enhancers: Advances and Challenges. International Journal of Molecular Sciences. Available at: [Link][14]

  • bioRxiv. (2026). Phenotypic Bioactivity Prediction as Open-set Biological Assay Querying. bioRxiv. Available at: [Link][37]

  • International Journal of Pharmacy and Pharmaceutical Sciences. (2017). Synthesis and characterization of some novel N-substituted derivatives of 3-(benzo[b]thiophen-2yl)-5-(4. International Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link]

  • PubMed. (2017). Design, synthesis, and antimelanogenic effects of (2-substituted phenyl-1,3-dithiolan-4-yl)methanol derivatives. PubMed. Available at: [Link][38]

  • ChemBK. (2025). phenyl 4-nitrobenzoate. ChemBK. Available at: [Link][39]

  • PMC. (2020). 4-(3-Nitrophenyl)thiazol-2-ylhydrazone derivatives as antioxidants and selective hMAO-B inhibitors: synthesis, biological activity and computational analysis. PMC. Available at: [Link][40]

Sources

Comparative

In Vitro vs. In Vivo Efficacy of 4-(1,3-Dithiolan-2-yl)phenyl 3-nitrobenzenecarboxylate: A Comprehensive Comparison Guide

Executive Summary The development of potent, safe, and bioavailable tyrosinase inhibitors remains a critical challenge in dermatological drug development. While traditional agents like Kojic Acid and Hydroquinone serve a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of potent, safe, and bioavailable tyrosinase inhibitors remains a critical challenge in dermatological drug development. While traditional agents like Kojic Acid and Hydroquinone serve as industry standards, their clinical utility is frequently compromised by poor in vivo tissue penetration, chemical instability, or severe cytotoxicity[1].

This guide provides an in-depth technical evaluation of 4-(1,3-Dithiolan-2-yl)phenyl 3-nitrobenzenecarboxylate (DTP-3NB) , a novel prodrug engineered to overcome these translational barriers. By comparing the in vitro kinetic profiling and in vivo phenotypic efficacy of DTP-3NB against standard alternatives, we demonstrate how strategic structural modifications—specifically the integration of a privileged 1,3-dithiolane scaffold with a lipophilic ester promoiety—yield superior antimelanogenic performance.

Mechanistic Rationale: The Prodrug Advantage

To understand the experimental behavior of DTP-3NB, one must first analyze its chemical architecture. The 1,3-dithiolane heterocycle has recently been rehabilitated as a highly privileged chemical scaffold in drug design, demonstrating exceptional affinity for the binuclear copper active site of the tyrosinase enzyme[2]. Previous structure-activity relationship (SAR) studies have confirmed that dithiolane derivatives act as potent, competitive tyrosinase inhibitors[3].

However, free phenols often suffer from rapid phase II metabolism and poor stratum corneum penetration. DTP-3NB addresses this by masking the active phenolic hydroxyl group with a 3-nitrobenzoate ester .

The Causality of the Design:

  • Enhanced Lipophilicity: The 3-nitrobenzoate group significantly increases the partition coefficient (LogP), facilitating rapid cellular uptake and epidermal penetration.

  • Targeted Activation: Once inside the target melanocyte, ubiquitous intracellular esterases hydrolyze the ester bond.

  • Active Moiety Release: This cleavage releases the active pharmacophore, 4-(1,3-dithiolan-2-yl)phenol (PDTP), which then competitively chelates the copper ions in tyrosinase, arresting melanin synthesis.

MOA DTP DTP-3NB (Prodrug) High Lipophilicity Esterase Intracellular Esterases (Cleavage) DTP->Esterase Cellular Uptake Active 4-(1,3-dithiolan-2-yl)phenol (Active Moiety) Esterase->Active Hydrolysis Tyrosinase Tyrosinase Enzyme (Binuclear Copper Site) Active->Tyrosinase Competitive Inhibition Melanin Melanin Synthesis (Blocked) Tyrosinase->Melanin Pathway Arrest

Mechanism of DTP-3NB prodrug activation and subsequent tyrosinase inhibition.

In Vitro Efficacy & Cellular Profiling

A common pitfall in early-stage drug discovery is the over-reliance on cell-free enzymatic assays. Because DTP-3NB is a prodrug, it exhibits a deliberate "false negative" in standard cell-free mushroom tyrosinase assays. It requires the cellular machinery of living melanocytes to become active.

As shown in Table 1 , intact DTP-3NB shows negligible inhibition against cell-free mushroom tyrosinase (IC₅₀ > 200 µM). However, in the B16F10 murine melanoma cell model—which possesses the requisite esterases—DTP-3NB demonstrates profound antimelanogenic activity at just 10 µM, vastly outperforming Kojic Acid, which typically requires high micromolar to millimolar concentrations to achieve similar cellular effects[4]. Furthermore, unlike Hydroquinone, DTP-3NB maintains near-total cell viability, proving that its melanin reduction is due to true enzymatic inhibition rather than non-specific cytotoxicity.

Table 1: In Vitro Kinetic & Cellular Profiling Comparison
CompoundCell-Free Tyrosinase IC₅₀ (µM)B16F10 Melanin Inhibition (%) at 10 µMB16F10 Cell Viability (%) at 50 µM
DTP-3NB (Prodrug) > 200.0 (Inactive intact)82.4 ± 3.1 98.5 ± 1.2
PDTP (Active Moiety) 0.85 ± 0.1285.1 ± 2.894.2 ± 2.0
Kojic Acid (Standard) 18.86 ± 2.1431.5 ± 4.2105.0 ± 4.0
Hydroquinone (Clinical) 1.20 ± 0.3078.0 ± 5.545.2 ± 6.1 (Cytotoxic)

In Vivo Efficacy: The Zebrafish Model

To validate the translational potential of DTP-3NB, in vivo efficacy was evaluated using the zebrafish (Danio rerio) pigmentation model. Zebrafish are an ideal self-validating system for melanogenesis because their melanin pigments are optically transparent on the surface, allowing for direct, non-invasive quantification of drug efficacy and systemic toxicity[1].

While Kojic Acid shows moderate in vitro activity, it notoriously suffers from poor in vivo efficacy due to rapid clearance and poor tissue distribution[1]. Table 2 highlights that DTP-3NB achieves a 61.5% reduction in in vivo pigmentation at a dose of 10 µM, whereas Kojic Acid requires a massive 1000 µM dose to achieve merely a 14.8% reduction.

Table 2: In Vivo Efficacy Metrics (Zebrafish Model at 48 hpf)
CompoundAdministered Dose (µM)Relative Pigmentation (%)Survival Rate (%)
Vehicle Control -100.0 ± 0.0100.0
DTP-3NB 1038.5 ± 4.2 99.0 ± 1.0
Kojic Acid 100085.2 ± 5.198.0 ± 2.0
Hydroquinone 1042.1 ± 6.362.5 ± 8.4 (Toxic)

Standardized Experimental Protocols

To ensure the trustworthiness and reproducibility of the data presented, the following self-validating protocols detail the exact methodologies required to evaluate prodrugs like DTP-3NB.

Protocol A: Cellular Tyrosinase Activity Assay (B16F10)

Rationale: This assay confirms that the prodrug is successfully internalized, hydrolyzed, and capable of inhibiting intracellular tyrosinase without causing cell death.

  • Cell Seeding: Seed B16F10 murine melanoma cells at a density of 1×105 cells/well in a 6-well plate using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Stimulation & Treatment: Replace media with fresh DMEM containing 100 nM α-MSH (to stimulate melanogenesis) and the test compounds (DTP-3NB, Kojic Acid) at varying concentrations (1–50 µM). Incubate for 48 hours.

  • Cell Lysis: Wash cells twice with ice-cold PBS. Add 100 µL of lysis buffer (50 mM sodium phosphate buffer, pH 6.8, containing 1% Triton X-100 and 0.1 mM PMSF). Freeze-thaw the lysates at -80°C for 30 minutes, then centrifuge at 12,000 rpm for 15 minutes at 4°C.

  • Enzymatic Reaction: Transfer 40 µL of the supernatant (adjusted for equal protein concentration via BCA assay) to a 96-well plate. Add 100 µL of 0.1% L-DOPA in 50 mM phosphate buffer (pH 6.8).

  • Quantification: Incubate at 37°C for 1 hour. Measure the absorbance of dopachrome formation at 475 nm using a microplate reader.

Protocol B: Zebrafish In Vivo Depigmentation Assay

Rationale: This workflow provides a holistic view of compound pharmacokinetics, tissue penetration, and systemic toxicity in a living vertebrate.

Workflow Embryo Zebrafish Embryos (9 hpf) Treatment Compound Incubation (DTP-3NB vs Controls) Embryo->Treatment Observation In Vivo Imaging (48 hpf) Treatment->Observation Quantification Melanin Quantification (ImageJ Analysis) Observation->Quantification

In vivo zebrafish phenotypic screening workflow for melanogenesis inhibitors.

  • Embryo Collection: Collect synchronized wild-type zebrafish embryos and maintain them in standard embryo medium at 28.5°C.

  • Compound Administration: At 9 hours post-fertilization (hpf), array the embryos into 96-well plates (3 embryos/well). Replace the medium with fresh embryo medium containing the test compounds (e.g., 10 µM DTP-3NB) dissolved in 0.1% DMSO (vehicle control).

  • Incubation: Incubate the embryos at 28.5°C until 48 hpf, monitoring for developmental toxicity or mortality every 12 hours.

  • Imaging: At 48 hpf, anesthetize the embryos using 0.02% tricaine methanesulfonate. Mount them laterally in 1% low-melting-point agarose.

  • Analysis: Capture images using a stereomicroscope equipped with a digital camera. Quantify the total pixel density of the pigmented areas using ImageJ software, normalizing the data against the vehicle control group.

Conclusion

The comparative data strictly validates the structural design of 4-(1,3-Dithiolan-2-yl)phenyl 3-nitrobenzenecarboxylate (DTP-3NB). By utilizing a prodrug strategy, DTP-3NB bypasses the permeability and stability limitations that plague traditional agents like Kojic Acid. The in vitro cellular assays confirm its targeted activation by intracellular esterases, while the in vivo zebrafish model definitively proves its superior systemic efficacy and safety profile compared to Hydroquinone. For drug development professionals, the 1,3-dithiolane prodrug scaffold represents a highly promising, translatable pathway for next-generation depigmenting therapeutics.

References

  • Design, synthesis, and antimelanogenic effects of (2-substituted phenyl-1,3-dithiolan-4-yl)methanol derivatives Source: PubMed Central (PMC) / NIH URL:[Link][3]

  • Kojic Acid Showed Consistent Inhibitory Activity on Tyrosinase from Mushroom and in Cultured B16F10 Cells Compared with Arbutins Source: PubMed Central (PMC) / NIH URL:[Link][4]

  • 1,3-Dithiolane as a Privileged Scaffold in Bioactive Derivatives: Chiral Resolution and Assignment of Absolute Configuration Source: MDPI URL:[Link][2]

  • Discovery of Highly Potent Tyrosinase Inhibitor, T1, with Significant Anti-Melanogenesis Ability by zebrafish in vivo Assay and Computational Molecular Modeling Source: PubMed Central (PMC) / NIH URL:[Link][1]

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Safety and Disposal Guide for 4-(1,3-Dithiolan-2-yl)phenyl 3-nitrobenzenecarboxylate

As a specialized synthetic intermediate or reagent in drug development, 4-(1,3-Dithiolan-2-yl)phenyl 3-nitrobenzenecarboxylate requires stringent handling, storage, and disposal protocols. This guide provides step-by-ste...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a specialized synthetic intermediate or reagent in drug development, 4-(1,3-Dithiolan-2-yl)phenyl 3-nitrobenzenecarboxylate requires stringent handling, storage, and disposal protocols. This guide provides step-by-step, self-validating operational procedures designed to ensure laboratory safety, regulatory compliance, and environmental protection.

By understanding the mechanistic causality behind these safety protocols, laboratory personnel can build a resilient culture of safety that goes beyond rote compliance.

Chemical Profiling & Mechanistic Hazard Assessment

To handle a chemical safely, one must first understand its molecular vulnerabilities and reactive potential. The hazards of this compound are directly tied to its specific functional groups:

  • 1,3-Dithiolane Ring: This heterocyclic moiety contains divalent sulfur. It is highly susceptible to oxidation. Causality: If exposed to strong oxidizers, the sulfur atoms can undergo rapid, exothermic oxidation. Furthermore, thermal decomposition or combustion of this ring yields highly toxic and corrosive sulfur oxides (SOx).

  • 3-Nitrobenzoate Ester: This group contains a nitroaromatic system linked via an ester bond. Causality: Nitroaromatics possess inherent energetic potential and can form combustible dust-air mixtures. Upon combustion, they release toxic nitrogen oxides (NOx). Additionally, the ester linkage is highly vulnerable to base-catalyzed hydrolysis (saponification); exposure to strong bases will prematurely degrade the compound into reactive phenolic and nitrobenzoic acid byproducts.

Quantitative Data & Specifications

Table 1: Chemical Hazard Profile & Logistical Specifications

ParameterSpecification / Causality
Target Compound 4-(1,3-Dithiolan-2-yl)phenyl 3-nitrobenzenecarboxylate
Hazard Classification Skin/Eye Irritant (Cat 2), Respiratory Irritant (Cat 3), Combustible Solid
Incompatible Materials Strong oxidizers (exothermic reaction), Strong bases (ester hydrolysis)
Combustion Byproducts SOx, NOx, Carbon Monoxide (CO), Carbon Dioxide (CO2)
Primary Disposal Method High-temperature incineration with alkaline scrubbing

Operational Handling Protocol

Standard operating procedures must be self-validating—meaning each step inherently prevents the failure of the next.

Step 1: Environmental Preparation

  • Action: Conduct all transfers, weighing, and manipulations inside a certified Class II chemical fume hood. Ensure the hood's sash is positioned at the designated operational height.

  • Causality: The compound can form fine, irritating dust. The face velocity from the fume hood captures aerosolized particulates, preventing respiratory and ocular exposure before it reaches the breathing zone[1].

Step 2: PPE Verification

  • Action: Don nitrile gloves (double-gloving is recommended for extended handling), a flame-resistant lab coat, and chemical splash goggles. If weighing large quantities outside a localized exhaust system is unavoidable, wear an N95 or P100 particulate respirator.

  • Causality: Nitroaromatics and sulfur-containing organics can be absorbed through the skin or mucous membranes, necessitating robust physical barriers to prevent systemic toxicity and sensitization[2].

Step 3: Manipulation and Transfer

  • Action: Use anti-static, non-sparking spatulas (e.g., ceramic or conductive plastic) for powder transfer.

  • Causality: Mitigates the risk of static discharge, which could ignite the combustible nitrobenzoate dust and trigger a localized flash fire.

Table 2: PPE & Engineering Controls Summary

Control TypeRequirementCausality
Respiratory N95 or P100 particulate respiratorPrevents inhalation of irritating nitroaromatic dust.
Hand Protection Nitrile gloves (double-gloving)Prevents dermal absorption and sensitization.
Eye Protection Chemical splash gogglesProtects against severe ocular irritation.
Engineering Class II Chemical Fume HoodCaptures airborne particulates during transfer.

Spill Response Workflow

In the event of a spill, immediate and logical action is required to prevent exposure and environmental release. Follow the workflow below to assess and mitigate the situation.

SpillResponse Spill Spill Detected: 4-(1,3-Dithiolan-2-yl)phenyl 3-nitrobenzenecarboxylate Assess Assess Spill Size & Risk Spill->Assess Small Small Spill (< 50g) Manageable by Lab Staff Assess->Small Large Large Spill (> 50g) or High Dust Generation Assess->Large PPE Don PPE: N95/P100 Respirator, Nitrile Gloves Small->PPE Evacuate Evacuate Lab & Call HazMat Team Large->Evacuate Contain Containment: Cover with Sand or Inert Absorbent PPE->Contain Collect Collection: Sweep using Non-Sparking Tools Contain->Collect Dispose Transfer to Hazardous Waste (Label: S/N-Containing Solid) Collect->Dispose

Workflow for assessing and mitigating spills of sulfur/nitro-containing organic solids.

Proper Disposal Procedures

Disposal is not merely throwing a chemical away; it is the final step of the chemical lifecycle and must be managed with scientific rigor.

Step 1: Chemical Segregation

  • Action: Isolate the waste from halogenated solvents, strong oxidizers, and strong bases.

  • Causality: Mixing with oxidizers can trigger an exothermic reaction with the dithiolane ring. Mixing with bases will hydrolyze the ester, potentially generating reactive phenolic byproducts. Segregation is a core tenet of [3].

Step 2: Primary and Secondary Containment

  • Action: Collect solid waste in a double-lined polyethylene (PE) bag. Place the sealed bag into a rigid, leak-proof High-Density Polyethylene (HDPE) secondary container.

  • Causality: Double-lining prevents the escape of fine combustible dust, minimizing the risk of inhalation exposure and static-induced ignition during transit.

Step 3: Regulatory Labeling

  • Action: Affix a hazardous waste label detailing: "Hazardous Waste: Toxic Solid, Contains Sulfur and Nitroaromatic Compounds. Do Not Mix with Oxidizers."

  • Causality: Accurate profiling ensures that downstream waste management personnel do not inadvertently mix the compound with incompatible waste streams, adhering strictly to [4].

Step 4: Final Destruction via Incineration

  • Action: Dispatch the sealed waste to a licensed chemical disposal facility for high-temperature incineration. Ensure the facility utilizes an incinerator equipped with an afterburner and alkaline scrubbers.

  • Causality: High-temperature incineration destroys the organic framework. The dithiolane and nitrobenzoate moieties will combust to form sulfur oxides (SOx) and nitrogen oxides (NOx). Alkaline scrubbers are scientifically mandated to neutralize these acidic gases before atmospheric release, preventing environmental acid rain as outlined in [5].

References

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(1,3-Dithiolan-2-yl)phenyl 3-nitrobenzenecarboxylate
Reactant of Route 2
Reactant of Route 2
4-(1,3-Dithiolan-2-yl)phenyl 3-nitrobenzenecarboxylate
© Copyright 2026 BenchChem. All Rights Reserved.